molecular formula C6H5N3 B3041312 1H-pyrazolo[4,3-b]pyridine CAS No. 272-51-5

1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3041312
CAS No.: 272-51-5
M. Wt: 119.12 g/mol
InChI Key: AMFYRKOUWBAGHV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine is a nitrogen-rich bicyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This structure is of significant interest to researchers due to its similarity to purine bases, allowing it to interact effectively with a variety of biological targets . Its key research value lies in two prominent areas: as a potent inhibitor of Phosphodiesterase 1 (PDE1) for neurological and psychiatric disease research, and as a novel small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway for cancer immunotherapy . Studies have shown that derivatives of this core structure can be designed to effectively block the PD-1/PD-L1 protein-protein interaction, with some compounds demonstrating inhibitory activity (IC50) in the low nanomolar range, thereby restoring T-cell mediated immune responses against tumors . Furthermore, its application as a PDE1 inhibitor opens avenues for investigating treatments for cognitive impairments, Alzheimer's disease, and schizophrenia . The compound provides multiple sites for synthetic modification, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This compound is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AMFYRKOUWBAGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949931
Record name 2H-Pyrazolo[4,3-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

272-51-5, 272-52-6
Record name 2H-Pyrazolo[4,3-b]pyridine
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Record name 2H-Pyrazolo[4,3-b]pyridine
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Record name 1H-Pyrazolo[4,3-b]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the 1H-Pyrazolo[4,3-b]pyridine Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 1H-pyrazolo[4,3-b]pyridine core, a significant heterocyclic scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its structure, properties, synthesis, and therapeutic applications.

Introduction: The Significance of the this compound Scaffold

The this compound core is a bicyclic aromatic heterocycle, comprising a pyrazole ring fused to a pyridine ring. This scaffold is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a wide range of biological activities. Its structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets, particularly protein kinases. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic environment that influences its chemical reactivity and pharmacological properties.

Core Structure and Physicochemical Properties

The this compound system is one of several possible isomers of pyrazolopyridine. The numbering of the atoms in the ring system is crucial for the unambiguous identification of its derivatives.

Nomenclature and Structure

The IUPAC name for this core is this compound. The numbering of the atoms in the heterocyclic system is as follows:

Caption: Structure and numbering of the this compound core.

Physicochemical Properties

The physicochemical properties of the unsubstituted this compound core are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing derivatives with improved pharmacokinetic profiles.

PropertyValueSource
Molecular FormulaC₆H₅N₃PubChem[1]
Molecular Weight119.12 g/mol PubChem[1]
Predicted pKa10.94 ± 0.30ChemicalBook[2]
Predicted XLogP30.6PubChem[1]
AppearanceSolidSigma-Aldrich[3]

The predicted pKa suggests that the pyridine nitrogen is weakly basic, a consequence of the electron-withdrawing effect of the fused pyrazole ring. The predicted XLogP3 value indicates a relatively polar nature, which can be modulated by the introduction of various substituents to optimize drug-like properties.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be broadly categorized into two main strategies:

  • Construction of the pyrazole ring onto a pre-existing pyridine.

  • Construction of the pyridine ring onto a pre-existing pyrazole.

A common and efficient method involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. One such approach utilizes a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[4]

Synthesis_Workflow start 2-Chloro-3-nitropyridine intermediate1 SNAr with β-ketoester start->intermediate1 Base intermediate2 Modified Japp-Klingemann (Arenediazonium tosylate) intermediate1->intermediate2 Acid product This compound derivative intermediate2->product Cyclization

Caption: General workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridines.

Chemical Reactivity and Functionalization

The chemical reactivity of the this compound core is dictated by the electronic nature of the fused rings. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the pyrazole ring is electron-rich and more prone to electrophilic substitution.

  • Electrophilic Substitution: The pyrazole moiety is the preferred site for electrophilic attack, with the C3 position being the most reactive. Halogenation and nitration can be achieved at this position under controlled conditions.

  • Nucleophilic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C5 or C7 positions.

  • N-Functionalization: The nitrogen atoms of the pyrazole ring (N1 and N2) can be alkylated or arylated, which is a common strategy in drug design to modulate potency and pharmacokinetic properties.

Reactivity_Diagram core This compound nuc_sub Nucleophilic Substitution core->nuc_sub C5, C7 elec_sub Electrophilic Substitution core->elec_sub C3 n_func N-Functionalization core->n_func N1, N2

Caption: Key reactivity sites on the this compound core.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its ability to act as a hinge-binding motif in protein kinases has led to the discovery of numerous potent and selective inhibitors.

Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer and other diseases. The pyrazole moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while substituents on the core structure can be tailored to achieve selectivity and potency.

Target Kinase(s)Therapeutic AreaExample CompoundKey FindingsReference
FGFRCancer7nPotent and selective FGFR inhibitor with significant in vivo antitumor activity.Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
ALK (L1196M mutant)Non-Small Cell Lung Cancer10gOvercomes crizotinib resistance by effectively inhibiting the ALK gatekeeper mutant.Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors[5]
TBK1Cancer, Immunology15yA potent and selective TBK1 inhibitor with an IC₅₀ value of 0.2 nM.Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors[6][7]
TRKACancerC03Showed acceptable activity with an IC₅₀ value of 56 nM and inhibited cancer cell line proliferation.Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors
Other Therapeutic Applications

Beyond kinase inhibition, the this compound core has shown promise in other therapeutic areas, including:

  • Antimicrobial agents: Certain derivatives have demonstrated antibacterial and antifungal activity.

  • CNS disorders: The scaffold has been explored for the development of agents targeting neurological disorders.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following is a representative protocol for the synthesis and characterization of a this compound derivative, based on published literature.

Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from a method for synthesizing pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction.[4]

Step 1: Synthesis of the β-ketoester intermediate

  • To a solution of a substituted 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Add ethyl acetoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Japp-Klingemann Cyclization

  • Prepare a solution of the appropriate aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve the β-ketoester intermediate (1.0 eq) in ethanol and cool to 0 °C.

  • Add the freshly prepared diazonium salt solution dropwise to the β-ketoester solution.

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 12 hours.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat the mixture to reflux for 4 hours to facilitate cyclization.

  • Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Characterization Protocol: X-ray Crystallography

The definitive three-dimensional structure of a novel this compound derivative can be determined by single-crystal X-ray diffraction.[8]

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8]

  • Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions. This provides crucial insights into the conformation of the molecule and its packing in the solid state.[8]

Conclusion

The this compound core represents a highly versatile and valuable scaffold in modern medicinal chemistry. Its unique electronic and structural features have enabled the development of a wide array of potent and selective therapeutic agents, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and structure-activity relationships is crucial for the rational design of next-generation drugs based on this privileged heterocyclic system.

References

The Emergent Therapeutic Potential of 1H-Pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of novel this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental design, and provides detailed protocols for the evaluation of this promising class of compounds.

The Architectural Blueprint: Synthesis of the this compound Core

The biological activity of any derivative is fundamentally tethered to its chemical structure. The synthesis of the this compound scaffold is a critical first step, with various strategies employed to construct this bicyclic heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by SAR studies to optimize biological activity.

A common and effective strategy involves the condensation of aminopyrazoles with activated carbonyl compounds.[1] For instance, the reaction of a substituted 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound can lead to the formation of the pyridine ring fused to the pyrazole core. The regioselectivity of this reaction is a key consideration, as asymmetrical dicarbonyl compounds can yield isomeric products.[2][3] The reaction conditions, such as the choice of catalyst and solvent, are optimized to favor the desired regioisomer.

Another powerful approach is the intramolecular cyclization of appropriately functionalized pyrazole precursors. For example, a pyrazole bearing an ortho-amino-cyano group on an adjacent pyridine ring can be cyclized to form the fused pyrazolopyridine system.[4] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to introduce diverse substituents at various positions of the pyrazolopyridine ring, enabling extensive SAR exploration.[5]

A Spectrum of Biological Activities: From Oncology to Infectious Diseases

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic applications.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively investigated therapeutic potential of this compound derivatives lies in their anticancer properties. These compounds have been shown to inhibit various key targets involved in cancer cell proliferation, survival, and metastasis.[6]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] this compound derivatives have emerged as potent inhibitors of several cancer-associated kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain 1H-pyrazolo[3,4-b]pyridine derivatives, a closely related isomer, have shown potent and selective inhibition of CDK1 and CDK2.[2][7] This inhibitory action blocks cell cycle progression and can induce programmed cell death.[7]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and has been implicated in oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5] These inhibitors effectively suppress downstream signaling pathways, demonstrating their potential in cancer therapy and immune-related disorders.[5]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its mutations and rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer. Researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives that potently inhibit ALK, including drug-resistant mutants like ALK-L1196M.[8]

Topoisomerase II is an essential enzyme that regulates DNA topology during replication and transcription.[9] Some novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, leading to DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells.[9]

Blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a revolutionary approach in cancer immunotherapy.[10] Small-molecule inhibitors offer potential advantages over monoclonal antibodies. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent inhibitors of the PD-1/PD-L1 interaction, with some compounds demonstrating low nanomolar IC50 values.[10]

Antimicrobial Activity: A New Frontier in Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against both bacteria and other pathogens.[11][12] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR): The Art of Molecular Optimization

The biological potency and selectivity of this compound derivatives are exquisitely sensitive to the nature and position of substituents on the heterocyclic core.[13][14] SAR studies are therefore crucial for guiding the design of more effective and safer drug candidates.

For instance, in the development of TBK1 inhibitors, modifications at the R1 and R2 positions of the 1H-pyrazolo[3,4-b]pyridine scaffold were systematically explored.[5] The introduction of specific amine-containing side chains at one position and various substituted phenyl groups at another led to a significant enhancement in inhibitory activity.[5] Molecular docking studies often complement SAR analyses, providing insights into the binding modes of these inhibitors within the active site of their target proteins and explaining the observed activity trends.[8][10]

The following diagram illustrates a generalized SAR exploration for this compound derivatives, highlighting key positions for modification.

Caption: Generalized structure-activity relationship (SAR) map for this compound derivatives.

Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel this compound derivatives requires well-defined and validated experimental protocols. The following sections provide step-by-step methodologies for key assays.

In Vitro Anticancer Activity Screening

A variety of in vitro assays are employed to assess the anticancer potential of new chemical entities.[15][16] The choice of assay depends on the specific research question, but cell viability and proliferation assays are fundamental first steps.[17][18]

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.[5]

Protocol:

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the this compound derivatives for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Wash away unbound SRB with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.

Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of compounds on specific kinases.[19][20] Luminescence-based assays that measure ATP consumption or ADP production are widely used for their high sensitivity and throughput.[21][22]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer. Add the serially diluted compounds or a vehicle control.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate (e.g., 30°C for 60 min) A->B Kinase Reaction C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C Stop & Deplete D 4. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) C->D Signal Generation E 5. Measure Luminescence D->E Detection F 6. Data Analysis (Calculate IC50) E->F Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Antimicrobial Susceptibility Testing

Standardized methods are used to determine the in vitro activity of new agents against microbial pathogens.[23][24][25]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26][27]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Concluding Remarks and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore the importance of continued research in this area. Future efforts should focus on leveraging SAR insights and computational modeling to design next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a robust foundation for the rigorous evaluation of these exciting new compounds, paving the way for their potential translation into clinically effective therapies.

References

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 1H-Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a fertile ground for the development of targeted therapeutics is paramount. Among the myriad of heterocyclic systems, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the chemical space of substituted 1H-pyrazolo[4,3-b]pyridines, from synthetic strategies to biological applications, offering field-proven insights for researchers engaged in the design and development of next-generation therapeutics.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound system is a bicyclic heteroaromatic ring structure formed by the fusion of a pyrazole and a pyridine ring. Its structural resemblance to the purine core of endogenous molecules like adenine and guanine allows it to interact with a wide array of biological targets, particularly protein kinases. This inherent bioisosterism, coupled with the ability to introduce diverse substituents at multiple positions, makes the this compound scaffold a highly attractive starting point for the design of potent and selective inhibitors.

The numbering of the this compound ring system is crucial for unambiguous communication of substitution patterns. The nitrogen atom of the pyrazole ring that bears a hydrogen atom is designated as position 1.

Navigating the Synthetic Landscape: Key Routes to the this compound Core

The exploration of the chemical space of 1H-pyrazolo[4,3-b]pyridines is critically dependent on the availability of robust and versatile synthetic methodologies. Two principal retrosynthetic disconnections dominate the construction of this scaffold: formation of the pyridine ring onto a pre-existing pyrazole, and construction of the pyrazole ring on a pyridine precursor.

Annulation of a Pyrazole Ring onto a Pyridine Precursor

A highly efficient and increasingly popular strategy involves the construction of the pyrazole ring from a suitably functionalized pyridine derivative. A notable example is the synthesis from readily available 2-chloro-3-nitropyridines.[1] This approach offers operational simplicity and the ability to introduce a variety of substituents on the pyridine ring at an early stage.

Experimental Protocol: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]

This protocol describes a one-pot procedure combining a modified Japp–Klingemann reaction with an intramolecular nucleophilic aromatic substitution.

  • Step 1: Azo-coupling and Hydrazone Formation. To a solution of the corresponding arenediazonium tosylate in a suitable solvent (e.g., ethanol), add the appropriate ethyl 2-(pyridin-2-yl)-3-oxobutanoate. The reaction is typically carried out at low temperatures (0-5 °C) in the presence of a base (e.g., sodium acetate).

  • Step 2: Deacylation and Cyclization. The intermediate hydrazone is then treated with a base (e.g., pyrrolidine) in a suitable solvent (e.g., ethanol) and heated to reflux. The base facilitates both the deacylation of the acetyl group and the subsequent intramolecular cyclization via nucleophilic attack of the hydrazone nitrogen onto the nitro-activated pyridine ring, displacing the nitro group and forming the pyrazole ring.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

The causality behind this experimental choice lies in the high reactivity of the 2-chloro-3-nitropyridine starting material towards nucleophilic substitution, allowing for the initial introduction of the ketoester side chain. The subsequent Japp-Klingemann reaction provides a reliable method for forming the necessary hydrazone intermediate for the final cyclization step.

Logical Workflow for Pyrazole Annulation

start 2-Chloro-3-nitropyridine step1 SNAr with Ketoester start->step1 intermediate1 Pyridinyl Ketoester step1->intermediate1 step2 Japp-Klingemann Reaction intermediate1->step2 intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Base-mediated Deacylation & Cyclization intermediate2->step3 end Substituted this compound step3->end

Caption: Synthesis of 1H-pyrazolo[4,3-b]pyridines via pyrazole ring annulation.

Annulation of a Pyridine Ring onto a Pyrazole Precursor

An alternative and equally valuable approach involves the construction of the pyridine ring from a pre-functionalized pyrazole. This strategy is particularly useful when specific substituents are desired on the pyrazole moiety from the outset. A common starting material for this approach is a 4-aminopyrazole-5-carbaldehyde derivative.[2]

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridines from 4-Aminopyrazole-5-carbaldehydes [2]

  • Step 1: Condensation. The N-protected 4-aminopyrazole-5-carbaldehyde is condensed with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst (e.g., piperidine) in a suitable solvent like ethanol. This forms a Knoevenagel condensation product.

  • Step 2: Cyclization. The intermediate is then heated, often in the same reaction vessel, to induce intramolecular cyclization. The amino group of the pyrazole attacks the nitrile or ester group, leading to the formation of the pyridine ring.

  • Step 3: Deprotection and Aromatization. If a protecting group is used on the pyrazole nitrogen, it is removed in a subsequent step. Aromatization to the final this compound may occur spontaneously or require an oxidizing agent.

  • Step 4: Purification. The final product is isolated and purified by standard techniques such as recrystallization or column chromatography.

The rationale for this approach is the ability to pre-install desired substituents on the pyrazole ring, providing a different handle for chemical space exploration compared to the pyridine-first approach.

Biological Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of inhibitors for a variety of biological targets, with a particular emphasis on protein kinases.

Kinase Inhibition: A Prominent Therapeutic Avenue

The structural similarity of the this compound core to the ATP-binding site of kinases has made it a popular scaffold for the design of kinase inhibitors.

A notable application of the this compound scaffold is in the development of inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers. 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been identified as selective c-Met inhibitors.[3] Molecular docking studies have revealed that these inhibitors adopt a U-shaped conformation in the c-Met active site, with the pyrazolopyridine core forming key hydrogen bonding interactions with the hinge region of the kinase.[3]

CompoundR Groupc-Met IC₅₀ (nM)
1 4-Fluorophenyl15
2 2,4-Difluorophenyl8
3 4-(Trifluoromethyl)phenyl22

Table 1: Structure-Activity Relationship of 1-Sulfonyl-pyrazolo[4,3-b]pyridine c-Met Inhibitors.

The data in Table 1 suggests that substitution on the N-1 sulfonylphenyl ring can modulate the inhibitory activity against c-Met. Small, electron-withdrawing groups at the para-position of the phenyl ring appear to be well-tolerated.

Kinase Inhibition Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., c-Met) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation P2 Further Downstream Effectors P1->P2 Response Proliferation, Survival, etc. P2->Response Inhibitor This compound Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.

Emerging Applications: Beyond Kinase Inhibition

The therapeutic potential of the this compound scaffold extends beyond kinase inhibition, with recent research highlighting its utility in other areas of drug discovery.

The programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a critical immune checkpoint that is often exploited by cancer cells to evade immune surveillance. Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as potent PD-1/PD-L1 interaction inhibitors.[2] The most potent compound in this series, D38, exhibited an IC₅₀ value of 9.6 nM in a homogenous time-resolved fluorescence (HTRF) assay.[2]

Preliminary SAR studies on these derivatives have indicated that the nature of the substituent at the 3-position of the pyrazolopyridine core is crucial for activity. A biphenyl moiety at this position was found to be optimal for potent inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. While significant progress has been made in exploring the chemical space of substituted 1H-pyrazolo[4,3-b]pyridines, particularly in the context of kinase inhibition, there remain ample opportunities for further investigation.

Future efforts in this area should focus on:

  • Expansion of Synthetic Methodologies: The development of new and efficient synthetic routes will be crucial for accessing a wider range of substitution patterns and expanding the accessible chemical space.

  • Exploration of New Biological Targets: While kinase inhibition is a well-established application, the potential of this scaffold against other target classes, such as G-protein coupled receptors (GPCRs) and enzymes involved in metabolic diseases, remains largely unexplored.

  • In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies are needed to fully understand the molecular determinants of activity and selectivity for various biological targets. This will enable the rational design of more potent and specific inhibitors.

By continuing to explore the rich chemical space of 1H-pyrazolo[4,3-b]pyridines, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

Strategic Antibacterial Screening of Novel 1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Strategy & The Pyrazolopyridine Core

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[1] Among the heterocyclic scaffolds of interest, the 1H-pyrazolo[4,3-b]pyridine core has garnered significant attention.[2] This fused bicyclic system, a bioisostere of purines, is a "privileged structure" in medicinal chemistry, featured in molecules with a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[3][4][5] The therapeutic potential of pyrazolopyridine derivatives stems from their versatile chemical nature, which allows for substitution at various positions, profoundly influencing their biological activity.[6][7]

A robust and systematic screening cascade is paramount to efficiently identify and advance promising antibacterial candidates from a library of newly synthesized this compound derivatives. This guide delineates a field-proven, multi-tiered approach, moving from high-throughput qualitative assessment to precise quantitative evaluation of antimicrobial efficacy. We will detail the causality behind each experimental choice, providing self-validating protocols that ensure data integrity and reproducibility.

Section 2: The Screening Cascade: From Qualitative Hits to Quantitative Leads

Our screening strategy is designed as a funnel, beginning with a broad, cost-effective assay to identify any derivatives with antimicrobial potential, followed by more rigorous, quantitative methods to characterize the most potent compounds. This cascade ensures that resources are focused on candidates with the highest probability of success.

Tier 1: Preliminary Screening via the Agar Well Diffusion Assay

Expertise & Rationale: The agar well diffusion method is an ideal first-pass screening tool.[8] It is a qualitative, yet highly visual and efficient, technique for assessing the ability of a compound to inhibit microbial growth.[9] Its primary advantage lies in its simplicity and scalability, allowing for the simultaneous testing of numerous derivatives against various bacterial strains.[10] By observing the "zone of inhibition"—a clear area around the well where bacterial growth is prevented—we can rapidly distinguish active from inactive compounds.[9]

Experimental Protocol: Agar Well Diffusion

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium. b. Transfer the colonies into a tube containing sterile saline or Mueller-Hinton Broth (MHB).[11] c. Vortex thoroughly to create a homogenous suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12][13]

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Rotate the swab against the inside of the tube to remove excess liquid. b. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn" culture).[8][12] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Sample Application: a. Using a sterile cork borer (typically 6 mm in diameter), aseptically punch uniform wells into the inoculated agar.[9] b. Prepare stock solutions of the test this compound derivatives in a suitable solvent (e.g., DMSO). c. Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into a corresponding well.[9] d. Crucial Controls:

    • Positive Control: A well containing a known antibiotic (e.g., Gentamicin, Tetracycline) to validate the susceptibility of the bacteria.[6][10]
    • Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds, to ensure it has no intrinsic antibacterial activity.[12]

  • Incubation & Interpretation: a. Incubate the plates in an inverted position at 37°C for 18-24 hours.[10][14] b. After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well. A larger diameter indicates greater inhibitory activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Standardize Bacterial Inoculum to 0.5 McFarland B Prepare Lawn Culture on MHA Plate A->B D Create Wells in Inoculated Agar B->D C Prepare Test Compound & Control Solutions E Add Compounds & Controls to Wells C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Measure Zone of Inhibition (mm) F->G H Identify Active Compounds G->H

Figure 1: Workflow for the Agar Well Diffusion Assay.

Tier 2: Quantitative Potency Determination via Broth Microdilution (MIC)

Expertise & Rationale: Compounds demonstrating activity in the diffusion assay advance to the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17] This quantitative method is the gold standard for susceptibility testing, offering high accuracy and reproducibility.[18][19] Its execution in a 96-well microtiter plate format makes it amenable to testing multiple compounds and concentrations simultaneously, providing the precise potency data needed for structure-activity relationship (SAR) analysis.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Plate Preparation: a. Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[14] b. Prepare a stock solution of each test compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[14] c. Add 100 µL of the 2x compound stock solution to the wells in column 1. This results in a total volume of 200 µL.

  • Serial Dilution: a. Using a multichannel pipette, mix the contents of column 1 by pipetting up and down. b. Transfer 100 µL from column 1 to column 2. Mix thoroughly. c. Repeat this two-fold serial dilution process across the plate to the desired final column (e.g., column 10). d. Discard 100 µL from the final dilution column to ensure all wells have a final volume of 100 µL before inoculation.[14]

  • Inoculum Preparation and Inoculation: a. Prepare and standardize the bacterial inoculum to 0.5 McFarland as described previously. b. Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. c. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Essential Controls: a. Growth Control (Positive Control): One well (e.g., column 11) containing only MHB and the bacterial inoculum, with no test compound. Turbidity in this well confirms bacterial viability.[20] b. Sterility Control (Negative Control): One well (e.g., column 12) containing only sterile MHB to check for contamination of the medium. This well should remain clear.[14][20]

  • Incubation & Interpretation: a. Cover the plate and incubate at 37°C for 16-20 hours.[13][18] b. Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth.[15][20]

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_readout Incubation & Readout A Dispense 100µL MHB into 96-well plate B Add 100µL of 2x Compound Stock to Column 1 A->B C Perform 2-fold Serial Dilutions across Plate B->C E Inoculate Wells (except sterility control) C->E D Prepare Standardized Bacterial Inoculum D->E F Include Growth & Sterility Controls D->F G Incubate Plate (37°C, 16-20h) F->G H Visually Inspect for Turbidity G->H I Determine MIC: Lowest Concentration with No Growth H->I

Figure 2: Workflow for MIC Determination via Broth Microdilution.

Tier 3: Assessing Bactericidal vs. Bacteriostatic Activity (MBC)

Expertise & Rationale: The MIC value reveals the concentration required to inhibit growth but does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity.[19] This distinction is clinically crucial. The Minimum Bactericidal Concentration (MBC) test is a direct extension of the MIC assay and is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[23]

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC value and at least two more concentrated dilutions.[21][24] b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these wells.

  • Plating and Incubation: a. Spread the aliquot onto a fresh, antibiotic-free MHA plate. b. Label each plate corresponding to the concentration from which the sample was taken. c. Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][25]

MIC_MBC_Relationship MIC Broth Microdilution Plate (Post-Incubation) ReadMIC Determine MIC: Lowest concentration with no visible growth MIC->ReadMIC Visual Inspection Subculture Subculture from clear wells (at MIC and above) onto antibiotic-free agar ReadMIC->Subculture Action IncubateAgar Incubate Agar Plates (37°C, 18-24h) Subculture->IncubateAgar ReadMBC Determine MBC: Lowest concentration with ≥99.9% killing IncubateAgar->ReadMBC

Figure 3: Logical flow from MIC determination to MBC assessment.

Section 3: Data Presentation and Structure-Activity Relationship (SAR) Insights

Effective data visualization is critical for interpreting results and guiding the next cycle of drug design. Quantitative data from MIC and MBC assays should be systematically organized for clear comparison.

Data Presentation:

Summarize the screening results in a structured table. This format facilitates the identification of trends and allows for a preliminary Structure-Activity Relationship (SAR) analysis.

Table 1: Hypothetical Antibacterial Activity Data for this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
PzP-01HPhenyl64>128>128>128
PzP-02H4-Cl-Phenyl163264>128
PzP-03H4-F-Phenyl8163264
PzP-04CH₃4-F-Phenyl163264>128
PzP-05H2,4-diCl-Phenyl481632
ReferenceCiprofloxacin-0.510.250.5

Preliminary SAR Analysis:

The primary goal of synthesizing a library of analogs is to establish a clear SAR, which informs the design of more potent and selective compounds.[26] Based on the hypothetical data in Table 1, several insights can be drawn:

  • Influence of Halogenation: The addition of a halogen to the R² phenyl ring (PzP-02, PzP-03 vs. PzP-01) significantly enhances activity against the Gram-positive S. aureus. Fluorine appears more favorable than chlorine at the 4-position (PzP-03 vs. PzP-02).[27]

  • Effect of Multiple Substituents: Dichlorination at the 2 and 4 positions (PzP-05) results in the most potent compound in this series, with improved activity against both Gram-positive and Gram-negative bacteria, suggesting that increased lipophilicity or specific electronic effects may be crucial for broader-spectrum activity.[28]

  • Impact of R¹ Substitution: Methylation at the R¹ position (PzP-04 vs. PzP-03) appears to be detrimental to activity, indicating that a hydrogen at this position may be important for target binding.[7]

  • Bactericidal vs. Bacteriostatic: Most active compounds (PzP-02, PzP-03, PzP-05) exhibit bactericidal activity, with MBC/MIC ratios of 2, indicating they actively kill the bacteria rather than merely inhibiting growth.

Section 4: Conclusion and Path Forward

This guide outlines a systematic, three-tiered workflow for the comprehensive antibacterial screening of novel this compound derivatives. By progressing from a broad qualitative screen to precise quantitative MIC and MBC determinations, researchers can efficiently identify and characterize promising lead compounds. The structured presentation of this data is essential for deriving meaningful structure-activity relationships that will guide the rational design of next-generation antibacterial agents.

Once a derivative with potent, bactericidal activity and a promising initial SAR profile is identified, subsequent steps in the drug development pipeline would include cytotoxicity testing against mammalian cell lines, mechanism of action studies, and ultimately, in vivo efficacy and pharmacokinetic evaluations in animal models.

References

The 1H-Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the concept of the "privileged scaffold" has emerged as a powerful strategy for the efficient discovery of novel, high-quality therapeutic agents.[1] These are molecular frameworks capable of binding to multiple, distinct biological targets through strategic modification of functional groups.[1][2] This guide provides an in-depth analysis of the 1H-pyrazolo[4,3-b]pyridine core, a quintessential example of such a scaffold. We will explore its fundamental physicochemical properties, dissect key synthetic methodologies, and present a comprehensive overview of its successful application in targeting diverse protein families, including protein kinases, immune checkpoints, and G-protein coupled receptors (GPCRs). Through detailed protocols, structure-activity relationship (SAR) analyses, and illustrative case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Concept of Privilege in Scaffold Design

The term "privileged structure" was first introduced to describe molecular frameworks that appear frequently in biologically active compounds, often targeting different receptors.[2][3] Unlike a simple pharmacophore, a privileged scaffold provides a rigid, three-dimensional architecture that is pre-validated by nature or medicinal chemistry to fit into the binding sites of various proteins.[4] The utility of this approach lies in its efficiency; by starting with a scaffold known for good drug-like properties and versatile binding capabilities, discovery programs can accelerate the journey from hit identification to lead optimization.[1]

Characteristics of a privileged structure typically include:

  • Versatile Binding: The ability to present substituent vectors in key spatial orientations to engage with diverse biological targets.

  • Synthetic Tractability: The core is amenable to functionalization, allowing for the creation of focused compound libraries.[2]

  • Favorable Physicochemical Properties: Often imparts good ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its derivatives.

  • Structural Rigidity: A well-defined conformation reduces the entropic penalty upon binding, often leading to higher affinity interactions.

The this compound scaffold embodies these characteristics. As a bioisostere of purine, it is recognized by a multitude of enzyme active sites, particularly ATP-binding pockets in kinases. Its fused heterocyclic system contains strategically placed hydrogen bond donors (N-H of the pyrazole) and acceptors (pyridine nitrogen and the second pyrazole nitrogen), which are critical for anchoring the molecule within a protein's active site.

Synthetic Strategies for the this compound Core

The accessibility of a scaffold is paramount to its utility in a drug discovery campaign. The this compound core can be constructed through several reliable synthetic routes. A particularly efficient and versatile method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[5]

Workflow for Scaffold Synthesis

G cluster_0 Synthesis of this compound Core A Start: 2-Chloro-3-nitropyridine B Step 1: SNAr Reaction (with Ethyl Acetoacetate) A->B C Intermediate: Pyridin-2-yl Keto Ester B->C D Step 2: Japp-Klingemann Reaction (Azo-coupling with Arenediazonium Tosylate) C->D E Intermediate: Hydrazone D->E F Step 3: One-Pot Cyclization (Base-mediated) E->F G Final Scaffold: Functionalized this compound F->G

Caption: General workflow for the synthesis of the this compound scaffold.

Experimental Protocol: Synthesis via Modified Japp-Klingemann Reaction[5]

This protocol describes a one-pot procedure for the synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, which are versatile intermediates for further functionalization.

Materials:

  • Substituted 2-(1-ethoxy-1,3-dioxobutan-2-yl)-3-nitropyridine (Intermediate C)

  • Substituted Arenediazonium Tosylate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Pyrrolidine

Step-by-Step Procedure:

  • Azo-Coupling:

    • To a stirred solution of the starting pyridin-2-yl keto ester (1.0 equiv.) in ethanol (0.2 M), add sodium acetate (3.0 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the corresponding arenediazonium tosylate (1.2 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

  • One-Pot Deacylation and Cyclization:

    • To the reaction mixture containing the intermediate hydrazone, add DBU (3.0 equiv.) and pyrrolidine (1.0 equiv.).

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours until the cyclization is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Self-Validating System: The success of this protocol relies on the clear progression through distinct intermediates. The formation of the intensely colored hydrazone after the Japp-Klingemann step is a strong visual indicator of success. The final cyclized product will have a distinct Rf value on TLC and characteristic NMR signals, such as the disappearance of the acetyl group protons and the appearance of aromatic protons corresponding to the newly formed bicyclic system.[5]

A Scaffold for High-Value Therapeutic Targets

The privileged nature of this compound is demonstrated by its ability to serve as a template for potent and selective ligands against a wide array of biological targets.

Protein Kinase Inhibition: The Case of c-Met

The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology. Its dysregulation is implicated in numerous malignancies. The this compound scaffold has been successfully employed to generate highly selective c-Met inhibitors.[6]

  • Mechanism of Action: These inhibitors typically function as Type-1 ATP-competitive inhibitors. The scaffold's N-H and pyridine nitrogen form key hydrogen bonds with the hinge region of the kinase domain (e.g., Met1160), mimicking the adenine portion of ATP. The substituents on the scaffold are then oriented to occupy the hydrophobic regions of the active site, conferring potency and selectivity.[6] A notable example is Glumetinib , which contains a 1-sulfonyl-pyrazolo[4,3-b]pyridine core and has been evaluated in clinical trials.[6]

c-Met Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P Phosphorylation (Dimerization & Activation) cMet->P RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT STAT STAT Pathway P->STAT Angiogenesis Angiogenesis P->Angiogenesis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Invasion Metastasis & Invasion STAT->Invasion Inhibitor This compound Inhibitor (e.g., Glumetinib) Inhibitor->P Blocks

Caption: Simplified c-Met signaling pathway and the intervention point for kinase inhibitors.

Immune Checkpoint Modulation: Targeting the PD-1/PD-L1 Axis

Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a revolutionary cancer immunotherapy approach. While monoclonal antibodies dominate this space, small molecules offer potential advantages in terms of administration and pharmacokinetic profiles. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[7]

  • Mechanism of Action: These molecules are designed to bind to the PD-L1 dimer interface, inducing its dimerization and preventing its interaction with the PD-1 receptor. This restores the T-cell's ability to recognize and eliminate tumor cells. The pyrazolopyridine core serves as a rigid anchor, while appended groups, such as substituted phenoxy moieties, form critical interactions in the binding pocket.[7]

GPCR Modulation: Positive Allosteric Modulators of mGlu4

The metabotropic glutamate receptor 4 (mGlu4), a Class C GPCR, is a target for treating neurological disorders like Parkinson's disease. Positive allosteric modulators (PAMs) that enhance the receptor's response to endogenous glutamate are a promising therapeutic strategy. The this compound scaffold has been utilized to develop potent and selective mGlu4 PAMs.[8]

  • Mechanism of Action: Unlike orthosteric ligands that bind at the glutamate site, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that potentiates the receptor's activation by glutamate. The pyrazolopyridine core provides the necessary structural framework to engage with this allosteric pocket.

Summary of Biological Activities
Target ClassSpecific TargetCompound ExampleActivity (IC₅₀/EC₅₀)Reference
Kinase Inhibitor c-MetGlumetinib AnalogLow nM[6]
Immune Checkpoint PD-1/PD-L1Compound D38IC₅₀ = 9.6 nM[7]
GPCR Modulator mGlu4 (PAM)VU0418506 AnalogEC₅₀ in nM range[8]
Other Enzymes PDE4B-Low µM[8]

Note: Specific activity values are often compound-dependent within a series.

Structure-Activity Relationship (SAR) Insights

The power of a privileged scaffold lies in the ability to tune its biological activity through predictable modifications. SAR studies on the this compound core reveal key positions for chemical diversification.

G cluster_SAR Scaffold R1 R¹ (N1-position) R1->Scaffold Modulates solubility, can block metabolism R3 R³ (C3-position) R3->Scaffold Targets hydrophobic pockets, key for kinase selectivity R5_R6 R⁵/R⁶ (Pyridine Ring) R5_R6->Scaffold Fine-tunes potency, vectors for solubility/PK

Caption: Key diversification points on the this compound scaffold.

  • N1-Position (R¹): Substitution at the pyrazole nitrogen is crucial. For many kinase inhibitors, an unsubstituted N-H is required for a critical hydrogen bond with the kinase hinge region.[6] However, in other contexts, such as the PD-L1 inhibitors, methylation (e.g., 1-methyl) is well-tolerated and can be used to block potential metabolism or modify physical properties.[7]

  • C3-Position (R³): This position often projects into a hydrophobic region of the binding site. Attaching various aryl or heteroaryl groups here is a primary strategy for modulating potency and selectivity. For instance, in c-Met inhibitors, specific substitutions at this position are critical for achieving high affinity and selectivity over other kinases.[6]

  • Pyridine Ring (R⁵/R⁶): The pyridine portion of the scaffold offers additional vectors for modification. Substituents here can be used to improve solubility, alter the pharmacokinetic profile, or gain additional interactions with the target protein.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of the privileged structure concept in modern medicinal chemistry. Its synthetic accessibility, combined with its proven ability to provide high-affinity ligands for diverse and therapeutically important target classes, solidifies its status as a valuable tool for drug discovery. From potent kinase inhibitors in oncology to novel immunotherapies and CNS modulators, this scaffold has demonstrated remarkable versatility.

Future exploration will likely focus on expanding the target space for this core, applying novel synthetic methodologies to access new chemical space, and employing advanced computational techniques to rationally design next-generation therapeutics. For any research team embarking on a new drug discovery project, the this compound core represents a validated, high-potential starting point for success.

References

The Structure-Activity Relationship of 1H-Pyrazolo[4,3-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a bioisostere of purine, this scaffold has been successfully incorporated into a multitude of compounds targeting a diverse range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and immune checkpoint proteins. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives. We will delve into the critical structural features and substitution patterns that govern the potency, selectivity, and pharmacokinetic properties of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold.

Introduction: The this compound Scaffold - A Rising Star in Medicinal Chemistry

The this compound system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyridine ring. Its structural resemblance to the endogenous purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable scaffold in the development of kinase inhibitors.[1][2] Beyond kinases, the unique electronic and steric properties of the this compound core have enabled the development of potent and selective modulators of other challenging targets.

The strategic placement of nitrogen atoms in the bicyclic system provides multiple points for hydrogen bonding and other non-covalent interactions with protein targets. Furthermore, the scaffold offers several positions for substitution, allowing for fine-tuning of the pharmacological and pharmacokinetic profiles of the resulting compounds. This guide will systematically explore the SAR at key positions of the this compound core, providing actionable insights for medicinal chemists.

General Synthetic Strategies

A robust and flexible synthetic strategy is paramount for a successful SAR exploration. The synthesis of the this compound core can be broadly approached through two main retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing pyrazole, or construction of the pyrazole ring on a pyridine precursor.[3] A common and versatile method involves the condensation of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization to form the pyridine ring.[4]

DOT Script for a general synthetic scheme:

G cluster_0 Pyridine Ring Formation cluster_1 Functionalization 3-Aminopyrazole 3-Aminopyrazole Condensation_Cyclization Condensation & Cyclization 3-Aminopyrazole->Condensation_Cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation_Cyclization Pyrazolopyridine This compound Core Condensation_Cyclization->Pyrazolopyridine Functionalization Further Functionalization (e.g., Cross-Coupling) Pyrazolopyridine->Functionalization Final_Compound Substituted Derivative Functionalization->Final_Compound

Caption: General synthetic approach to this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents around the core. The following sections will dissect the SAR at key positions, drawing upon examples from the literature.

The N1-Position: A Critical Anchor

The N1-position of the pyrazole ring often plays a crucial role in anchoring the molecule within the binding site of the target protein. An unsubstituted N1-H is frequently involved in a key hydrogen bond interaction, particularly in the context of kinase inhibition where it can interact with the hinge region of the ATP-binding pocket.[2]

However, substitution at the N1-position can be exploited to modulate selectivity and physicochemical properties. For instance, in a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives developed as PD-1/PD-L1 interaction inhibitors, the N1-methyl group was found to be compatible with potent activity.[5] This suggests that for certain targets, the N1-H hydrogen bond may not be essential, and substitution at this position can be used to explore new chemical space.

The C3-Position: A Vector for Potency and Selectivity

The C3-position is a major vector for derivatization and significantly influences the potency and selectivity of this compound compounds.

  • Amino and Amide Linkages: An amino group at the C3-position serves as a versatile handle for introducing a wide array of substituents. For example, in the development of mGlu4 positive allosteric modulators (PAMs), an N-(3-chloro-4-fluorophenyl)amino group at the C3-position of the this compound core was identified as a key pharmacophore.[6] The electronic nature and substitution pattern of the appended aryl ring were found to be critical for activity.

  • Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl groups at the C3-position can lead to potent compounds. The nature of these aromatic systems and their substitution patterns can be optimized to enhance interactions with the target protein.

The C5-Position: Modulating Physicochemical Properties

Substituents at the C5-position of the pyridine ring can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. While often unsubstituted in initial lead compounds, strategic modification at this position can be beneficial during lead optimization. For example, the introduction of small polar groups can improve aqueous solubility.

The C7-Position: A Gateway to the Solvent-Exposed Region

The C7-position of the pyridine ring is often directed towards the solvent-exposed region of the binding pocket. This provides an opportunity to introduce larger substituents to improve potency and modulate pharmacokinetic properties without disrupting the core binding interactions.

DOT Script for a general SAR summary:

Caption: Key positions and their roles in the SAR of this compound.

Case Study: 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors

A recent study highlights the potential of the this compound scaffold in the development of small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[5] A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized, leading to the identification of a potent inhibitor with an IC50 value of 9.6 nM.[4]

Table 1: SAR of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors [4]

CompoundR1R2IC50 (nM)
D1HH>10000
D15OCH3H152.3
D28ClH45.7
D38 Cl F 9.6

The SAR data clearly indicates that substitution on the pendant phenyl ring at the C3-position is crucial for activity. The introduction of a chloro group at the R1 position (D28) significantly improved potency compared to the unsubstituted analog (D1). Further optimization by introducing a fluoro group at the R2 position led to the highly potent compound D38.[4] This case study underscores the importance of systematic exploration of the chemical space around the this compound core.

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of this compound derivatives is critical for establishing their SAR. The following are representative protocols for common assays used to characterize these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

DOT Script for the kinase inhibition assay workflow:

Kinase_Assay_Workflow A 1. Compound Dilution B 2. Kinase Reaction Setup (Compound + Kinase + Substrate/ATP) A->B Add to plate C 3. Incubation B->C Incubate at 30°C D 4. ADP Detection (ADP-Glo™ Reagent) C->D Stop reaction E 5. Luminescence Measurement D->E Read plate F 6. IC50 Determination E->F Data analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to screen for small molecules that disrupt the interaction between PD-1 and PD-L1.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (tagged with compatible HTRF donor and acceptor fluorophores)

  • Assay buffer

  • Test compound

  • 384-well low volume white plates

Protocol:

  • Compound Plating: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Reagent Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for protein-protein interaction and inhibitor binding.

  • Signal Detection: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: The HTRF ratio is calculated, and the percent inhibition is determined relative to controls. IC50 values are calculated from the dose-response curves.[8]

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. The insights into its SAR presented in this guide provide a solid foundation for the rational design of new and improved compounds. Future efforts in this area will likely focus on:

  • Exploring new chemical space: Synthesizing novel derivatives with diverse substitution patterns to identify compounds with unique biological activities.

  • Targeting novel proteins: Applying the this compound scaffold to a broader range of biological targets beyond kinases.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1H-Pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Pyrazolo[4,3-b]pyridine (CAS No. 272-52-6) is a vital heterocyclic scaffold in modern medicinal chemistry and materials science. As an isomer of the more extensively documented 1H-pyrazolo[3,4-b]pyridine, it serves as a crucial building block for a new generation of targeted therapeutics, including kinase inhibitors and agents targeting protein-protein interactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. The document synthesizes theoretical predictions and experimental data from analogous structures to offer a robust profile, covering physicochemical, spectroscopic, and reactive characteristics. Detailed, field-proven protocols for empirical characterization are provided to ensure scientific rigor and reproducibility in the laboratory.

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Core

The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines. These bicyclic N-heterocycles are of immense interest due to their structural similarity to purine bases, allowing them to function as privileged scaffolds that can interact with a wide array of biological targets.[1] Among the five possible congeners, this compound has emerged as a key intermediate in the synthesis of high-value compounds. Its unique arrangement of nitrogen atoms and aromatic system provides a versatile template for developing potent and selective inhibitors for critical therapeutic targets. Notably, derivatives of this core are being investigated as kinase inhibitors and novel small-molecule inhibitors targeting the PD-1/PD-L1 signaling pathway in tumor immunotherapy.

This guide focuses specifically on the this compound isomer, clarifying its properties distinct from other pyrazolopyridine congeners.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, formulation, and biological assays. The data for this compound, including both computed and predicted values, are summarized below. It is important to note that while extensive experimental data for its derivatives is available, data for the unsubstituted parent compound is less common in the literature.

PropertyValueData TypeSource(s)
Molecular Formula C₆H₅N₃Experimental[2],
Molecular Weight 119.12 g/mol Calculated[2],
CAS Number 272-52-6Assigned[2],
Appearance Solid (inferred)Inferred
Melting Point Not available--
Boiling Point 294.5 ± 13.0 °CPredicted[3]
pKa 10.94 ± 0.30Predicted[3]
Topological Polar Surface Area 41.6 ŲComputed[2]
Solubility Limited solubility in water; soluble in organic solvents (e.g., ethanol, methanol, acetone).Inferred-

Note: The melting point for the isomeric 1H-pyrazolo[3,4-b]pyridine is reported as 99-101 °C.[4] Solubility is inferred from the general behavior of related heterocyclic compounds like pyrazole.

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a description of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

    • One signal will correspond to the C3-H of the pyrazole ring.

    • Three signals will correspond to the protons on the pyridine ring (C5-H, C6-H, and C7-H).

    • A broad singlet, corresponding to the N1-H of the pyrazole ring, may be observed, with its chemical shift being highly dependent on solvent and concentration. For the derivative 7-bromo-1H-pyrazolo[4,3-b]pyridine, the N-H proton appears as a broad singlet at δ 13.89 ppm in DMSO-d₆.[5]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit six signals for the six unique carbon atoms in the molecule.

    • Two signals will correspond to the bridgehead carbons where the rings are fused.

    • Four signals will correspond to the CH carbons. The chemical shifts will be in the typical aromatic range (δ 110-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. Key expected absorption bands include:

  • N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

  • Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of complex bands in the fingerprint region of 1400-1650 cm⁻¹, which are characteristic of the fused aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z ratio corresponding to the molecular weight (119.12). High-resolution mass spectrometry (HRMS) should confirm the exact mass of 119.0483.[2]

  • Fragmentation Pattern: The fragmentation of pyrazoles is well-documented and often involves the expulsion of HCN or N₂.[6] A likely fragmentation pathway for this compound would be the initial loss of a hydrogen cyanide (HCN) molecule (m/z 27) from the pyrazole ring, leading to a fragment ion at m/z 92.

Chemical Properties and Reactivity

Tautomerism and Aromaticity

Like other N-unsubstituted pyrazoles, this compound can exist in tautomeric forms (1H and 2H). Computational studies on the related 1H-pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable, and this preference is expected to hold for the [4,3-b] isomer due to the preservation of aromaticity in both rings.[7]

Acid-Base Properties

The molecule possesses both acidic and basic centers.

  • Acidity: The N-H proton on the pyrazole ring is weakly acidic. Its deprotonation is facilitated by strong bases.

  • Basicity: The pyridine nitrogen (at position 2) is the primary basic center, with its sp² hybridized lone pair available for protonation.[8] The pyrazole nitrogen at position 1 is significantly less basic as its lone pair is involved in the aromatic π-system.

Reactivity in Synthesis

This compound is a versatile intermediate. Its reactivity is demonstrated by established synthetic routes:

  • Synthesis from Nitropyridines: An efficient synthesis involves the reaction of 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[9] This highlights the susceptibility of substituted pyridines to nucleophilic attack, which is a key step in forming the pyrazole ring.

  • Functionalization: The scaffold can be readily functionalized. For example, bromination can be achieved to produce derivatives like 7-bromo-1H-pyrazolo[4,3-b]pyridine, which can then be used in cross-coupling reactions to build more complex molecules.[5]

Experimental Protocols for Characterization

The following protocols represent standard, self-validating methodologies for the characterization of this compound in a research setting.

Workflow for Physicochemical and Spectroscopic Characterization

The logical flow for characterizing a newly synthesized or procured batch of the compound is outlined below. This ensures that identity, purity, and key properties are systematically determined.

G cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic Identification cluster_purity Purity Assessment P1 Melting Point Determination (Capillary Method) P2 Qualitative Solubility (Panel of Solvents) P1->P2 S1 NMR Analysis (¹H, ¹³C in DMSO-d6) P2->S1 Proceed if soluble S2 FTIR Analysis (ATR) S1->S2 S3 HRMS Analysis (ESI-TOF) S2->S3 U1 Purity Check (RP-HPLC, >95%) S3->U1 Confirm Mass Final Final U1->Final Batch Approved

Caption: Standard workflow for the comprehensive characterization of this compound.

Protocol: Melting Point Determination
  • Principle: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is an indicator of purity.

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum, and the deuterium signal is used for field frequency locking. DMSO-d₆ is an excellent choice for N-heterocycles as it effectively dissolves them and often allows for the observation of exchangeable N-H protons.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Shimming: Insert the tube into the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

  • Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Principle: To obtain an exact mass measurement, which provides unequivocal confirmation of the elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for polar heterocyclic compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured m/z value of the [M+H]⁺ ion to the theoretical value calculated for C₆H₆N₃⁺. A mass accuracy of <5 ppm is required for confident identification.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. Based on available GHS data, the compound presents several hazards.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a heterocyclic compound of significant value, poised for broader application in drug discovery and materials science. This guide has consolidated its known and predicted physicochemical and spectroscopic properties, providing a foundational resource for scientists. The included protocols offer a standardized approach to its characterization, promoting reliable and reproducible research. As new synthetic methodologies and applications for this scaffold continue to be developed, a thorough understanding of its core properties will remain indispensable for unlocking its full potential.

References

Methodological & Application

Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold

The 1-methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for designing potent and selective inhibitors of various biological targets. This scaffold is particularly prominent in the development of kinase inhibitors and, more recently, has emerged as a promising platform for novel immunotherapeutic agents, such as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1] The strategic placement of the methyl group at the N1 position is crucial, as it often enhances metabolic stability and modulates the electronic properties of the ring system, thereby influencing binding affinity and selectivity for target proteins.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. We will delve into the mechanistic rationale behind key synthetic transformations, present detailed, step-by-step protocols for core syntheses, and discuss the derivatization of the scaffold to generate libraries of bioactive compounds.

Strategic Approaches to the 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core

The synthesis of the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold can be broadly categorized into two main retrosynthetic strategies:

  • Strategy A: Pyridine Ring Annulation onto a Pre-functionalized 1-Methylpyrazole. This approach offers excellent control over the substitution pattern of the pyrazole ring.

  • Strategy B: Pyrazole Ring Formation onto a Pyridine Precursor followed by N-Methylation. This strategy is advantageous when starting from readily available substituted pyridines.

The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrazole and pyridine rings.

Strategy A: Pyridine Ring Annulation on a 1-Methylpyrazole Core

This strategy is arguably the more convergent and widely employed method for achieving regiochemical control. The key is the synthesis of a suitably functionalized 1-methyl-5-aminopyrazole intermediate, which then undergoes cyclocondensation to form the fused pyridine ring.

Workflow for Strategy A

Strategy_A cluster_0 Step 1: 1-Methyl-5-aminopyrazole Synthesis cluster_1 Step 2: Pyridine Ring Formation A Ethyl Cyanoacetate Derivative C 1-Methyl-5-aminopyrazole-4-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D 1-Methyl-5-aminopyrazole Intermediate C->D Functional Group Interconversion F 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core D->F Cyclocondensation E 1,3-Dicarbonyl Equivalent E->F

Caption: General workflow for the synthesis of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core starting from a 1-methylpyrazole intermediate.

Key Intermediate: Synthesis of 1-Methyl-5-aminopyrazole Derivatives

A crucial precursor for this strategy is a 1-methyl-5-aminopyrazole, often bearing a carbonyl or cyano group at the 4-position to facilitate the subsequent pyridine ring closure.

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes a reliable method for synthesizing a key pyrazole intermediate.

Materials:

  • Ethoxy methylene ethyl cyanoacetate

  • Methylhydrazine (40% aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethoxy methylene ethyl cyanoacetate (1.0 eq) in toluene.

  • Cool the solution to 20-25°C using a water bath.

  • Slowly add a 40% aqueous solution of methylhydrazine (1.1 eq) dropwise, maintaining the internal temperature between 22-30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to 9-10°C in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Causality: The reaction proceeds via a nucleophilic attack of methylhydrazine on the electron-deficient double bond of ethoxy methylene ethyl cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. The use of an aqueous solution of methylhydrazine is advantageous due to its lower cost and higher safety profile.

Cyclocondensation to Form the Pyridine Ring

With the 1-methyl-5-aminopyrazole in hand, the pyridine ring can be constructed through various cyclocondensation reactions. The choice of the 1,3-dicarbonyl equivalent will determine the substitution pattern on the newly formed pyridine ring.

Protocol 2: Synthesis of a 1-Methyl-1H-pyrazolo[4,3-b]pyridine-7(4H)-one Derivative

This protocol illustrates a common cyclocondensation reaction to form the fused bicyclic system.

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Dowtherm A

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add absolute ethanol and sodium metal to generate sodium ethoxide in situ, or use a commercially available solution.

  • To the sodium ethoxide solution, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and diethyl malonate (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is the intermediate from the Gould-Jacobs reaction. This can be isolated or used directly in the next step.

  • For the cyclization, the intermediate is heated in a high-boiling solvent such as Dowtherm A at approximately 250°C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography to yield the 1-methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one derivative.

Causality: This reaction is a classic example of the Gould-Jacobs reaction. The aminopyrazole acts as a nucleophile, attacking one of the carbonyl groups of diethyl malonate, followed by cyclization and elimination to form the 4-hydroxy-pyridone tautomer of the product. The high temperature in the second step is necessary to drive the thermal cyclization.

Strategy B: N-Methylation of a Pre-formed Pyrazolo[4,3-b]pyridine Scaffold

This approach is useful when the desired pyrazolo[4,3-b]pyridine core is readily accessible from pyridine precursors. The key challenge in this strategy is achieving regioselective methylation at the N1 position of the pyrazole ring over the N2 position.

Workflow for Strategy B

Strategy_B cluster_0 Step 1: Pyrazolo[4,3-b]pyridine Synthesis cluster_1 Step 2: Regioselective N-Methylation A Substituted Pyridine C 1H-Pyrazolo[4,3-b]pyridine A->C Pyrazole Ring Annulation B Hydrazine Derivative B->C D This compound C->D F 1-Methyl-1H-pyrazolo[4,3-b]pyridine D->F Base, Solvent G 2-Methyl-2H-pyrazolo[4,3-b]pyridine (byproduct) D->G E Methylating Agent (e.g., MeI) E->F E->G

Caption: General workflow for the synthesis involving N-methylation of a pre-formed pyrazolo[4,3-b]pyridine core.

Regioselective N-Methylation: A Critical Step

The N-alkylation of pyrazoles can often lead to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by several factors, including steric hindrance around the nitrogen atoms, the nature of the base and solvent, and the electrophilicity of the alkylating agent. For the pyrazolo[4,3-b]pyridine system, the N1 position is generally less sterically hindered, making it the kinetically favored site for alkylation.

Protocol 3: Regioselective N-Methylation of this compound

This protocol provides conditions that favor the formation of the desired N1-methyl isomer.

Materials:

  • This compound derivative

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous DMF or THF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0°C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1- and N2-methyl isomers and obtain the pure 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative.

Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF or THF facilitates the Sₙ2 reaction. Strong bases like NaH ensure complete deprotonation of the pyrazole nitrogen, forming the corresponding anion. The subsequent alkylation with methyl iodide proceeds preferentially at the more accessible N1 position. Careful monitoring and purification are essential to isolate the desired regioisomer. The ratio of N1 to N2 isomers can be determined by ¹H NMR analysis of the crude product.

Data Presentation: Yields and Regioselectivity

The following table summarizes typical yields and regioselectivity for the N-methylation of a generic this compound.

Base/Solvent SystemTypical Yield (%)N1:N2 Isomer Ratio
K₂CO₃ / DMF85-95>10:1
NaH / THF80-90>15:1
Cs₂CO₃ / Acetonitrile90-98>12:1

Note: Yields and ratios are illustrative and can vary depending on the specific substrate.

Derivatization and Application in Drug Discovery

Once the 1-methyl-1H-pyrazolo[4,3-b]pyridine core is synthesized, it can be further functionalized to explore structure-activity relationships (SAR). Common derivatization strategies include:

  • Suzuki and other cross-coupling reactions: Halogenated pyrazolo[4,3-b]pyridines are excellent substrates for introducing aryl or heteroaryl groups.

  • Amination reactions: Chloro- or bromo-substituted derivatives can be converted to various amino-derivatives through Buchwald-Hartwig amination or nucleophilic aromatic substitution.

  • Functionalization of carboxylic acid derivatives: If the synthesis yields a carboxylic acid or ester, this group can be converted to a wide range of amides.

These derivatization strategies have been successfully employed to develop potent inhibitors of various kinases and PD-1/PD-L1 interaction inhibitors.[1]

Conclusion

The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives is a key area of research in medicinal chemistry. The two primary strategies, building the pyridine ring onto a pre-methylated pyrazole or N-methylating a pre-formed pyrazolo[4,3-b]pyridine, both offer viable routes to these important scaffolds. Careful consideration of starting material availability, desired substitution patterns, and the critical issue of regioselectivity in N-methylation will guide the synthetic chemist in choosing the optimal path. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working to unlock the therapeutic potential of this versatile heterocyclic system.

References

Application Notes and Protocols for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused bicyclic system, comprised of pyrazole and pyridine rings, is a cornerstone in the development of therapeutic agents targeting a wide array of diseases.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] Notably, several compounds incorporating this framework have advanced to clinical trials or have been approved as drugs, such as the anxiolytic agent tracazolate and the hypertension treatment riociguat.[5] The immense therapeutic potential of pyrazolo[3,4-b]pyridines continues to drive the development of efficient and versatile synthetic methodologies for their preparation.[1][2][3]

Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecular architectures from simple starting materials in a single step.[6][7] These reactions offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a decreased environmental footprint.[2][8] This guide provides a detailed protocol for a three-component reaction to synthesize substituted pyrazolo[3,4-b]pyridines, a method that is both efficient and highly adaptable for generating molecular diversity.

Mechanistic Insights: A Cascade of Reactions

The three-component synthesis of pyrazolo[3,4-b]pyridines typically proceeds through a domino or cascade sequence of reactions, where the product of one step serves as the substrate for the next.[6] A common and well-established pathway involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a β-ketoester or malononitrile).[9][10]

The proposed mechanism, illustrated below, generally initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound.[6] This step, often catalyzed by a base or acid, forms a reactive α,β-unsaturated intermediate. Subsequently, a Michael addition of the 5-aminopyrazole to this intermediate occurs.[6] The resulting adduct then undergoes an intramolecular cyclization, followed by dehydration and aromatization to yield the final pyrazolo[3,4-b]pyridine product.[11] The regioselectivity of the reaction is often high, with the substituents' positions on the final scaffold being well-defined by the starting materials.[1][9]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde C α,β-Unsaturated Intermediate A->C B Active Methylene Compound B->C E Adduct C->E D 5-Aminopyrazole D->E F Cyclized Intermediate E->F G Pyrazolo[3,4-b]pyridine F->G

Caption: Proposed mechanistic pathway for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: A Representative Three-Component Synthesis

This protocol details a general and robust procedure for the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

Materials and Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Catalyst: L-proline or piperidine

  • Solvent: Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and purification apparatus (e.g., Buchner funnel, recrystallization flasks)

Reaction Workflow:

G start Start reactants Combine Reactants: - 5-Aminopyrazole - Aldehyde - Malononitrile - Catalyst - Solvent start->reactants reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash Precipitate with Cold Ethanol precipitate->wash dry Dry the Product wash->dry purify Recrystallize for Further Purification dry->purify end End purify->end

Caption: Experimental workflow for the three-component synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask, followed by the addition of a catalytic amount of L-proline (10 mol%) or piperidine (2-3 drops).

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy).

Data Presentation: Substrate Scope and Reaction Efficiency

The versatility of this three-component reaction allows for the synthesis of a wide range of pyrazolo[3,4-b]pyridine derivatives by varying the starting materials. The table below summarizes representative examples with different catalysts and reaction conditions, highlighting the yields obtained.

EntryAldehyde (R)Active MethyleneCatalystSolventConditionsYield (%)Reference
14-ChlorobenzaldehydeMalononitrileL-prolineEthanolReflux, 3h92[12]
24-MethoxybenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux, 4h88[7]
3BenzaldehydeEthyl AcetoacetateAcetic AcidMicrowave, 120°C, 20 min76[6]
43-Phenylpropiolaldehyde-Ag(CF₃CO₂) / TfOHDMAc100°C, 2h78[1]
5Benzaldehyde3-(Cyanoacetyl)indoleFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free100°CHigh[13]
6Aniline (with dihydropyrano[2,3-c]pyrazole)-AC-SO₃HEthanolRT, 30-45 minGood[8]
7Various Aldehydes1,3-Dicarbonyl CompoundsL-prolineEthanol-Good[12]
8α,β-Unsaturated Ketones-ZrCl₄DMF/Ethanol95°C, 16h13-28[14]
9Phenylglyoxalβ-KetoamideAcetic AcidMicrowave, 120°C, 20 minModerate to Good[6]
10Various Aldehydesβ-KetonitrilesAcetic AcidMicrowave-High[7]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies.[1][6][7][8][9][10][12][13][14] The reproducibility of these reactions is generally high, provided that high-purity starting materials and anhydrous solvents are used where specified. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment and optimization. The formation of the desired product is typically confirmed by the appearance of a new spot on the TLC plate with a different retention factor (Rf) compared to the starting materials. Final confirmation and purity assessment are achieved through standard spectroscopic and analytical techniques.

Conclusion and Future Outlook

The three-component synthesis of pyrazolo[3,4-b]pyridines represents a highly efficient, versatile, and scalable approach for accessing this important class of heterocyclic compounds. The operational simplicity and the ability to generate diverse libraries of compounds make this methodology particularly attractive for applications in drug discovery and medicinal chemistry.[2][3] Future research in this area will likely focus on the development of even more sustainable and environmentally friendly catalytic systems, including biocatalysis and flow chemistry approaches, to further enhance the efficiency and applicability of these powerful synthetic transformations.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of 1H-pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Chiral analogues of this heterocycle have demonstrated significant potential as highly selective and potent inhibitors of key enzymes implicated in oncology, immunology, and neurodegenerative diseases, including Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1).[3][4]

The therapeutic efficacy of these compounds is often contingent on a specific stereoisomer. Consequently, the development of robust and highly stereoselective synthetic methodologies is not merely an academic exercise but a critical necessity for advancing drug discovery programs. This guide provides an in-depth analysis of three state-of-the-art catalytic systems for the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues, offering detailed mechanistic insights and field-proven laboratory protocols.

Chapter 1: Nickel(II)-Catalyzed Asymmetric Michael Addition/Cyclization

This approach leverages a cooperative catalytic system comprising a nickel(II) salt and a C₂-symmetric chiral bipyridine-N,N'-dioxide ligand. It provides a reliable route to chiral 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines with high enantiopurity through a sequential Michael addition and intramolecular cyclization.

Expertise & Causality: The "Why" Behind the Method

The success of this protocol hinges on the precise orchestration of the catalyst components. The nickel(II) triflate, Ni(OTf)₂, acts as a Lewis acid, coordinating to the α,β-unsaturated 2-acyl imidazole substrate. This coordination achieves two critical goals: it activates the Michael acceptor for nucleophilic attack and rigidly orients it within the chiral environment.

The chiral C₂-symmetric bipyridine-N,N'-dioxide ligand is the stereodirecting component. Its C₂-symmetry minimizes the number of possible competing diastereomeric transition states, simplifying the stereochemical outcome. The N-oxide moieties act as strong Lewis bases, coordinating to the nickel center and creating a well-defined, sterically hindered chiral pocket. The 5-aminopyrazole, acting as the nucleophile, is directed to attack one specific enantioface of the activated Michael acceptor, thereby establishing the key stereocenter. The subsequent intramolecular cyclization and dehydration proceed rapidly to furnish the dihydropyrazolopyridine product.

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanistic pathway for the Ni(II)-catalyzed asymmetric Michael addition/cyclization.

Ni_Catalyzed_Mechanism Ni(II)-Catalyzed Michael/Cyclization Pathway Catalyst Ni(OTf)₂ + Chiral Ligand (L) Active_Catalyst [Ni(L)(OTf)₂] Active Chiral Lewis Acid Catalyst->Active_Catalyst Formation Substrate_Coordination Substrate Coordination (Acyl Imidazole) Active_Catalyst->Substrate_Coordination Michael_Addition Diastereoface-selective Michael Addition (5-Aminopyrazole attack) Substrate_Coordination->Michael_Addition Intermediate_A Enolate Intermediate Michael_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Cyclized Adduct Cyclization->Intermediate_B Product_Release Dehydration & Product Release Intermediate_B->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Product Chiral 4,5-Dihydropyrazolo- [3,4-b]pyridine Product_Release->Product Rh_Catalyzed_Workflow Chiral-at-Metal Rh(III) Catalysis Workflow Start Reactants: 5-Aminopyrazole α,β-Unsaturated Acyl Imidazole Activation Lewis Acid Activation of Acyl Imidazole by Rh(III) Start->Activation Catalyst Δ- or Λ-Rh(III) Catalyst (0.05 - 1 mol%) Catalyst->Activation FC_Alkylation Stereoselective Friedel-Crafts Alkylation at C4 of Pyrazole Activation->FC_Alkylation Int_Cyclization Intramolecular Cyclization FC_Alkylation->Int_Cyclization Dehydration Dehydration/ Aromatization Int_Cyclization->Dehydration Product Enantioenriched 1H-Pyrazolo[3,4-b]pyridine Dehydration->Product NHC_Catalyzed_Mechanism NHC-Catalyzed [3+3] Annulation Pathway NHC Chiral NHC Precatalyst + Base Active_NHC Active NHC Catalyst NHC->Active_NHC Breslow Breslow Intermediate Active_NHC->Breslow + Enal Enal Enal Substrate Acyl_Azolium α,β-Unsaturated Acyl Azolium Breslow->Acyl_Azolium Rearrangement Michael_Add Michael Addition (5-Aminopyrazole) Acyl_Azolium->Michael_Add Annulation Intramolecular Annulation Michael_Add->Annulation Oxidation Oxidation & Product Formation Annulation->Oxidation Oxidation->Active_NHC Catalyst Regeneration Product Chiral Pyrazolo[3,4-b]- pyridin-6-one Oxidation->Product

References

Application Notes & Protocols: Leveraging the 1H-Pyrazolo[4,3-b]pyridine Scaffold for the Design of Potent PD-1/PD-L1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blockade of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint has revolutionized cancer therapy. While monoclonal antibodies have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors offers advantages in terms of patient compliance, manufacturing costs, and potentially improved tumor penetration. This guide provides an in-depth exploration of the 1H-pyrazolo[4,3-b]pyridine scaffold as a promising core for the rational design of novel PD-1/PD-L1 interaction inhibitors. We will delve into the mechanistic underpinnings of these inhibitors, provide detailed protocols for their evaluation, and discuss the structure-activity relationships that drive potency.

Introduction: The Rationale for Small Molecule PD-1/PD-L1 Blockade

The PD-1/PD-L1 axis is a critical negative feedback loop in the immune system, preventing excessive T-cell activation and maintaining self-tolerance.[1][2] Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface.[2] The binding of PD-L1 to the PD-1 receptor on activated T-cells triggers an inhibitory cascade, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.[1][2]

The therapeutic principle behind PD-1/PD-L1 blockade is to disrupt this interaction, thereby "releasing the brakes" on the anti-tumor immune response. While antibody-based therapies have been transformative, small molecule inhibitors present a compelling alternative.[3] They offer the potential for oral administration, may have different pharmacokinetic and pharmacodynamic profiles, and could provide a complementary approach to current immunotherapies.[3][4]

A key mechanism of action for many small molecule PD-1/PD-L1 inhibitors is the induction of PD-L1 dimerization.[5][6] This prevents the binding of PD-1 to PD-L1 and effectively blocks the immunosuppressive signal. The this compound scaffold has emerged as a particularly effective core for designing inhibitors that operate through this mechanism.

The this compound Scaffold: A Privileged Structure for PD-L1 Inhibition

The this compound core is a bicyclic heterocyclic system that has shown significant promise in medicinal chemistry.[7][8] Recent studies have highlighted its utility in the design of potent PD-1/PD-L1 inhibitors. A notable example is the development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, which have demonstrated nanomolar inhibitory activity in biochemical assays.[5]

Mechanism of Action: Inducing PD-L1 Dimerization

Small molecule inhibitors based on the this compound scaffold are designed to bind to a pocket at the interface of two PD-L1 molecules, thereby stabilizing a dimeric form of the protein.[5][9] This induced dimerization sterically hinders the binding of the PD-1 receptor. Molecular dynamics simulations have shown that key residues such as Ile54, Tyr56, Met115, and Ala121 on both PD-L1 monomers are crucial for the binding of these inhibitors and the stability of the resulting dimer.[5][10]

PDL1_Dimerization cluster_0 Tumor Cell Surface cluster_1 T-Cell Surface PDL1_mono1 PD-L1 Monomer 1 PD1 PD-1 Receptor PDL1_mono1->PD1 Binding (Inhibitory Signal) PDL1_dimer Inactive PD-L1 Dimer PDL1_mono2 PD-L1 Monomer 2 No_Signal No Inhibitory Signal Inhibitor This compound Inhibitor Inhibitor->PDL1_dimer Induces Dimerization PDL1_dimer->PD1 Binding Blocked TCell_Activation T-Cell Activation (Tumor Cell Killing) No_Signal->TCell_Activation

Caption: Mechanism of PD-L1 dimerization induced by a this compound inhibitor.

Structure-Activity Relationship (SAR)

The potency of this compound derivatives can be significantly influenced by the nature and position of substituents. For instance, in a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine compounds, modifications at specific positions led to a wide range of inhibitory activities.[5] Understanding these SARs is crucial for optimizing lead compounds to improve their efficacy and pharmacokinetic properties.

Table 1: Representative SAR Data for 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

CompoundR1 SubstituentR2 SubstituentHTRF IC50 (nM)Cell-based EC50 (µM)
D38 MethylSpecific substituted phenyl9.61.61
Parent MethylUnsubstituted phenyl>1000>10

Data adapted from a study on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.[5]

Experimental Protocols

The following protocols provide a framework for the evaluation of this compound-based inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Functional Assay cluster_2 In Vivo Efficacy Synthesis Compound Synthesis (this compound core) HTRF Biochemical Assay (HTRF) Synthesis->HTRF SAR SAR Analysis HTRF->SAR CoCulture Co-culture Assay (PD-L1+ cells & PD-1+ Jurkat cells) HTRF->CoCulture SAR->Synthesis Optimization Reporter Reporter Gene Readout (e.g., Luciferase) CoCulture->Reporter Syngeneic Syngeneic Mouse Model (e.g., MC38, CT26) Reporter->Syngeneic Efficacy Tumor Growth Inhibition & Survival Analysis Syngeneic->Efficacy

Caption: A typical experimental workflow for the evaluation of this compound inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This biochemical assay directly measures the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

Materials:

  • Recombinant Human PD-1, His-tagged

  • Recombinant Human PD-L1, Fc-tagged

  • Anti-His-d2 conjugate

  • Anti-Fc-Tb conjugate (or other suitable donor/acceptor pair)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (maximum signal) and a known inhibitor as a positive control.

  • Reagent Addition:

    • Prepare a 2X solution of recombinant PD-1 and PD-L1 proteins in assay buffer. Add 4 µL of this mixture to each well.

    • Prepare a 4X solution of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in assay buffer. Add 4 µL of this mixture to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).[2]

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - [(Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)])

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay

This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activation.

Materials:

  • PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)

  • PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Test compounds

Procedure:

  • Cell Plating: Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight to allow for adherence.[2]

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the medium from the plated cells and add the compound dilutions.

  • Co-culture: Add the PD-1 expressing Jurkat T-cells to the wells containing the PD-L1 expressing cells and the test compounds.[2]

  • Incubation: Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescence signal is proportional to T-cell activation.

  • Calculate the fold-change in luminescence for each compound concentration relative to the DMSO control.

  • Plot the fold-change against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

In Vivo Evaluation: Syngeneic Mouse Models

To assess the in vivo efficacy of lead compounds, syngeneic mouse models are indispensable. These models utilize immunocompetent mice implanted with murine tumor cell lines, allowing for the evaluation of immunomodulatory agents.

Commonly Used Models:

  • MC38 (colon adenocarcinoma) in C57BL/6 mice: This is a well-characterized model that is responsive to PD-1/PD-L1 blockade.[11]

  • CT26 (colon carcinoma) in BALB/c mice: Another widely used model for studying immuno-oncology agents.[11]

Experimental Design:

  • Tumor cells are implanted subcutaneously or orthotopically into the mice.

  • Once tumors are established, mice are randomized into treatment groups (vehicle control, test compound).

  • The test compound is administered (e.g., orally) according to a predetermined schedule.

  • Tumor growth is monitored regularly by caliper measurements.

  • Overall survival is also a key endpoint.

  • At the end of the study, tumors and spleens can be harvested for mechanistic studies, such as flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and potent platform for the development of small molecule inhibitors of the PD-1/PD-L1 interaction. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and preclinical evaluation of novel drug candidates. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring combination therapies, and further elucidating the nuances of their mechanism of action to develop next-generation cancer immunotherapies.

References

Application of 1H-Pyrazolo[4,3-b]pyridine Derivatives as In Vitro Inhibitors of TANK-Binding Kinase 1 (TBK1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TBK1 in Disease

TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical signaling node in both innate immunity and the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2][3][4] As a non-canonical IκB kinase (IKK), TBK1 is integral to the production of type I interferons (IFNs) following the detection of pathogenic nucleic acids, thereby orchestrating a primary line of defense against viral and bacterial infections.[1][5] Its activation is triggered by various upstream signals, including pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[3][4] However, aberrant TBK1 activation is implicated in the proliferation and survival of cancer cells, particularly those with KRAS mutations, making it a compelling target for therapeutic intervention.[3][4] The intricate and context-dependent roles of TBK1 in cellular signaling present both a challenge and an opportunity for the development of targeted therapies.[1][2][6]

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising chemical starting point for the development of potent and selective TBK1 inhibitors. While the isomeric 1H-pyrazolo[4,3-b]pyridine core is also of significant interest, extensive research on the [3,4-b] series has provided a wealth of structure-activity relationship (SAR) data and demonstrated potent in vitro inhibition of TBK1. These compounds serve as excellent tool molecules for elucidating the cellular functions of TBK1 and as foundational structures for drug discovery programs.

This technical guide provides a comprehensive overview of the in vitro application of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for biochemical and cell-based assays to characterize the potency and cellular activity of these inhibitors.

The TBK1 Signaling Pathway

TBK1 acts as a central kinase in several signaling cascades that are crucial for innate immunity and have been implicated in cancer biology. A key pathway involves the cGAS-STING axis, which is activated by cytosolic DNA. Upon activation, STING recruits TBK1, leading to the phosphorylation and activation of the transcription factor IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons. TBK1 also plays a role in activating the NF-κB pathway, further contributing to the inflammatory response.[3][4] Additionally, TBK1 is involved in other cellular processes such as autophagy and the mTOR signaling pathway, highlighting its multifaceted role in cellular homeostasis and disease.[3][7][8]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors PAMPs/DAMPs PAMPs/DAMPs cGAS cGAS PAMPs/DAMPs->cGAS (e.g., cytosolic DNA) STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 TLRs/RLRs TLRs/RLRs TLRs/RLRs->TBK1 IRF3 IRF3 TBK1->IRF3 NF-kB Pathway NF-kB Pathway TBK1->NF-kB Pathway Autophagy Autophagy TBK1->Autophagy mTOR Pathway mTOR Pathway TBK1->mTOR Pathway p-IRF3 p-IRF3 IRF3->p-IRF3 Phosphorylation IRF3 Dimer IRF3 Dimer p-IRF3->IRF3 Dimer Dimerization Nucleus Nucleus IRF3 Dimer->Nucleus Translocation Type I IFN Production Type I IFN Production Nucleus->Type I IFN Production Transcription Pyrazolopyridine_Inhibitor This compound Inhibitor Pyrazolopyridine_Inhibitor->TBK1

Caption: Simplified schematic of the TBK1 signaling pathway and the inhibitory action of this compound derivatives.

Preparing this compound Inhibitors for In Vitro Assays

The majority of small molecule kinase inhibitors, including pyrazolopyridine derivatives, exhibit limited aqueous solubility. Therefore, proper preparation of stock solutions is crucial for obtaining accurate and reproducible results in in vitro assays.

Protocol for Stock Solution Preparation:

  • Initial Solubilization: Dissolve the this compound compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10-50 mM.[9][10][11] Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in 100% DMSO. Subsequently, dilute these intermediate DMSO solutions into the appropriate aqueous assay buffer.

    • Causality: This two-step dilution process is critical to prevent precipitation of the compound when transferring it from a high-concentration organic solvent to an aqueous environment.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤1%, to avoid solvent-induced artifacts that could affect enzyme activity or cell viability.[9][12] It is essential to include a vehicle control (assay buffer with the same final concentration of DMSO) in all experiments.

Biochemical Assays for TBK1 Inhibition

Biochemical assays directly measure the enzymatic activity of purified TBK1 and are the primary method for determining the potency (e.g., IC50 value) of an inhibitor.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to TBK1 activity.[5][13][14]

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • This compound inhibitor stock solutions

  • White, opaque 96- or 384-well plates

Experimental Workflow:

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add TBK1 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Start_Reaction Start Reaction (Add Substrate/ATP Mix) Incubate_1->Start_Reaction Incubate_2 Incubate (e.g., 60 min at RT) Start_Reaction->Incubate_2 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate (40 min at RT) Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Incubate (30-60 min at RT) Detect_Signal->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Caption: General workflow for the ADP-Glo™ TBK1 kinase assay.

Step-by-Step Procedure: [5][12][14][15]

  • Reagent Preparation: Prepare serial dilutions of the this compound inhibitor in kinase buffer containing the appropriate final concentration of DMSO. Prepare a master mix of substrate and ATP in kinase buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of diluted TBK1 enzyme to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Add 5 µL of the substrate/ATP master mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: LANCE® Ultra TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled substrate by a Europium-labeled anti-phospho-substrate antibody.[16][17][18][19]

Materials:

  • Recombinant human TBK1 enzyme

  • ULight™-labeled peptide substrate (e.g., ULight-MBP)

  • ATP

  • LANCE® Europium-labeled anti-phospho-substrate antibody

  • LANCE® Detection Buffer

  • Kinase Buffer (as described in Protocol 1)

  • This compound inhibitor stock solutions

  • White 384-well plates

Step-by-Step Procedure: [16][17][20]

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in kinase buffer. Prepare a master mix of ULight™-substrate and ATP in kinase buffer.

  • Assay Plate Setup: Add 2.5 µL of diluted inhibitor or vehicle to the wells.

  • Enzyme Addition: Add 2.5 µL of diluted TBK1 enzyme to each well.

  • Kinase Reaction Initiation: Add 5 µL of the ULight™-substrate/ATP master mix to initiate the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of a solution containing EDTA and the Europium-labeled antibody in LANCE® Detection Buffer to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value as described in Protocol 1.

Assay TypePrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADPHigh sensitivity, broad dynamic range, compatible with high ATP concentrationsIndirect detection of phosphorylation, multi-step process
LANCE® TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHomogeneous (no-wash) format, robust, less prone to compound interferenceRequires specific labeled substrates and antibodies, potential for steric hindrance

Cell-Based Assays for TBK1 Inhibition

Cell-based assays are essential for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. These assays typically measure the inhibition of downstream signaling events.

Protocol 3: Western Blot for Phospho-IRF3

This protocol measures the phosphorylation of IRF3 at Ser396, a direct downstream target of TBK1.[21][22]

Materials:

  • Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • TBK1 pathway activator (e.g., Lipopolysaccharide (LPS), Poly(I:C))

  • This compound inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Step-by-Step Procedure: [21][23][24]

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the this compound inhibitor or vehicle for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a TBK1 activator (e.g., 1 µg/mL LPS for THP-1 cells) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specificity of the inhibition.

Protocol 4: IFN-β ELISA

This assay quantifies the production of Interferon-beta (IFN-β), a key cytokine produced downstream of the TBK1-IRF3 signaling axis.

Materials:

  • RAW 264.7 or other suitable cell line

  • Cell culture medium and supplements

  • TBK1 pathway activator (e.g., Poly(I:C))

  • This compound inhibitor

  • Human or Mouse IFN-β ELISA Kit

Step-by-Step Procedure: [25][26][27][28]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3, typically in a 24- or 96-well plate format.

  • Supernatant Collection: After the stimulation period (e.g., 6-24 hours), collect the cell culture supernatant.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of IFN-β in each sample. Calculate the percent inhibition of IFN-β production for each inhibitor concentration.

Protocol 5: ISRE-Luciferase Reporter Assay

This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the TBK1-IRF3 pathway leads to IRF3 binding to the ISRE and subsequent luciferase expression.[29][30][31]

Materials:

  • THP-1 or HEK293T cells stably expressing an ISRE-luciferase reporter construct

  • Cell culture medium and supplements

  • TBK1 pathway activator (e.g., cGAMP for STING activation)

  • This compound inhibitor

  • Luciferase assay reagent

Step-by-Step Procedure: [29][30][31]

  • Cell Seeding: Seed the ISRE-luciferase reporter cells in a white, clear-bottom 96-well plate.

  • Inhibitor Treatment and Stimulation: Pre-treat the cells with the inhibitor for 1-2 hours, followed by stimulation with a pathway activator for 6-18 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the luciferase assay kit manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase) if using a dual-luciferase system. Calculate the percent inhibition of reporter activity.

Conclusion

The this compound scaffold and its isomers represent a valuable class of TBK1 inhibitors for both basic research and drug discovery. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds. By employing a combination of biochemical and cell-based assays, researchers can accurately determine the potency, cellular efficacy, and mechanism of action of novel TBK1 inhibitors, thereby advancing our understanding of TBK1 biology and paving the way for new therapeutic strategies.

References

Application Note: High-Throughput Screening of 1H-pyrazolo[4,3-b]pyridine Kinase Inhibitors Using HTRF® Assay Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile core structure for the development of potent kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Homogeneous Time-Resolved Fluorescence (HTRF®) technology for the robust and efficient evaluation of 1H-pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors. We detail the principles of the HTRF kinase assay, provide a step-by-step protocol for inhibitor screening, and discuss data analysis and interpretation, establishing a self-validating system for high-throughput screening (HTS) campaigns.

Introduction: The Power of HTRF® for Kinase Inhibitor Screening

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development.[3][4] Traditional methods for measuring kinase activity, while foundational, often face limitations in throughput, sensitivity, and susceptibility to interference. HTRF technology overcomes many of these challenges by combining the principles of Förster Resonance Energy Transfer (FRET) with time-resolved (TR) detection of fluorescence.[5][6]

Key Advantages of HTRF®:

  • Homogeneous Format: The "mix-and-read" nature of the assay eliminates wash steps, significantly reducing manual labor and making it ideal for automation and high-throughput screening (HTS).[3][7]

  • High Sensitivity and Robustness: Time-resolved detection minimizes background fluorescence from buffers, media, and test compounds, leading to a superior signal-to-noise ratio and highly reproducible data.[8][9]

  • Reduced Compound Interference: The dual-wavelength, ratiometric measurement corrects for well-to-well variations and reduces the incidence of false positives often caused by compound autofluorescence.[5][6]

  • Miniaturization: HTRF assays are easily miniaturized into 384- and 1536-well formats, conserving valuable enzymes, substrates, and test compounds.[5][6]

These features make HTRF an exemplary platform for the primary and secondary screening phases of drug development, allowing for the rapid identification and characterization of potent kinase inhibitors.[6]

The Target: this compound as a Privileged Kinase Inhibitor Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structure allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets.[2] Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).[10][11] The N(1)-H of the pyrazolopyridine moiety, for instance, is often crucial for forming key hydrogen-bonding interactions within the kinase ATP-binding pocket.[10]

This application note will use a generic tyrosine kinase (TK) as a model system, as many this compound derivatives target this class of enzymes. The principles and protocols described herein can be readily adapted to other specific kinases, including serine/threonine kinases.[12][13]

HTRF® Kinase Assay Principle

The HTRF kinase assay is a universal method for assessing phosphorylation events.[13] The assay quantifies the phosphorylation of a specific substrate by a kinase in a two-step process: an enzymatic reaction followed by detection.

  • Enzymatic Reaction: The kinase catalyzes the transfer of a phosphate group from ATP to a biotin-tagged substrate peptide. In the presence of an inhibitor, this reaction is impeded.

  • Homogeneous Detection: The reaction is stopped, and detection reagents are added. These consist of:

    • A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (Donor). This antibody specifically recognizes the phosphorylated substrate.

    • Streptavidin-XL665 or d2 (Acceptor). Streptavidin has a high affinity for the biotin tag on the substrate.

When the substrate is phosphorylated, the binding of both the donor antibody and the acceptor streptavidin brings the Europium cryptate and XL665 into close proximity. Excitation of the donor with a 337 nm laser leads to a non-radiative energy transfer (FRET) to the acceptor, which in turn emits a specific, long-lived fluorescent signal at 665 nm.[5][14] The signal is directly proportional to the amount of phosphorylated substrate.

HTRF_Kinase_Principle cluster_0 No Inhibition (High HTRF Signal) cluster_1 Inhibition (Low HTRF Signal) Kinase Kinase pSubstrate-Biotin P-Substrate-Biotin Kinase->pSubstrate-Biotin P ATP ATP ATP->Kinase Substrate-Biotin Substrate-Biotin Substrate-Biotin->Kinase Eu-Ab Eu-Ab(P) pSubstrate-Biotin->Eu-Ab SA-XL665 SA-XL665 pSubstrate-Biotin->SA-XL665 Eu-Ab->SA-XL665 FRET (665 nm) Inhibitor Inhibitor Kinase_i Kinase Inhibitor->Kinase_i No_Reaction No Phosphorylation Kinase_i->No_Reaction ATP_i ATP ATP_i->Kinase_i Substrate-Biotin_i Substrate-Biotin Substrate-Biotin_i->Kinase_i

Caption: HTRF Kinase Assay Principle.

Detailed Protocol: Screening of this compound Inhibitors

This protocol is designed for a 384-well low-volume plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers. It is critical to first optimize enzyme and substrate concentrations to ensure the assay is run under initial velocity conditions (typically 10-20% substrate conversion).

4.1. Materials and Reagents

  • Kinase: Recombinant Tyrosine Kinase (e.g., FGFR1, Src).

  • Substrate: Universal biotinylated TK substrate (e.g., from Revvity's KinEASE™ TK kit).[15]

  • ATP: Adenosine triphosphate.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • HTRF Reagents:

    • Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (e.g., PT66).

    • Streptavidin (SA) conjugated to XL665 or d2.

  • Buffers:

    • Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).

    • Detection Buffer (e.g., HTRF detection buffer containing EDTA to stop the reaction).

  • Plate: 384-well low-volume white microplate.

  • Instrumentation: HTRF-compatible plate reader.

4.2. Experimental Workflow

The screening process follows a logical sequence from compound preparation to data analysis.

Workflow A 1. Compound Dilution (Serial dilution in DMSO, then in assay buffer) B 2. Dispense Reagents (Compound, Kinase, Substrate) A->B C 3. Initiate Kinase Reaction (Add ATP) B->C D 4. Incubate (Room Temp or 37°C) C->D E 5. Stop & Detect (Add HTRF Reagents in EDTA buffer) D->E F 6. Incubate (1 hr at Room Temp) E->F G 7. Read Plate (HTRF Reader) F->G H 8. Data Analysis (Calculate % Inhibition, Generate IC50 curves) G->H

Caption: Inhibitor Screening Workflow.

4.3. Step-by-Step Procedure

The assay is performed in two main stages: the enzymatic reaction followed by detection.[12][13]

Step 1: Enzymatic Kinase Reaction (Total Volume: 10 µL)

  • Compound Plating (2.5 µL):

    • Prepare serial dilutions of the this compound compounds in 100% DMSO.

    • Further dilute these stocks into the enzymatic buffer.

    • Dispense 2.5 µL of the diluted compounds into the wells of the 384-well plate.

    • Controls: Include wells with "No Enzyme" (negative control), "Vehicle Control" (e.g., 1% DMSO, positive control), and a known reference inhibitor.

  • Enzyme Addition (2.5 µL):

    • Dilute the kinase to the pre-optimized concentration (e.g., 2X final concentration) in enzymatic buffer.

    • Add 2.5 µL of the diluted kinase to each well (except "No Enzyme" controls).

  • Substrate Addition (2.5 µL):

    • Dilute the biotinylated TK substrate to its pre-optimized concentration (typically at or near its Km value) in enzymatic buffer.

    • Add 2.5 µL of the diluted substrate to all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.[12]

  • Initiate Reaction (2.5 µL):

    • Prepare an ATP solution at 4X the desired final concentration in enzymatic buffer.

    • Add 2.5 µL of the ATP solution to all wells to start the reaction.[16]

    • Seal the plate and incubate for the determined optimal time (e.g., 30-60 minutes) at room temperature or 37°C.

Step 2: Detection (Final Volume: 20 µL)

  • Stop and Detect (10 µL):

    • Prepare a 2X solution of the HTRF detection reagents by pre-mixing the Eu³⁺-cryptate antibody and SA-XL665 in the detection buffer containing EDTA. The EDTA chelates Mg²⁺, effectively stopping the kinase reaction.[13]

    • Add 10 µL of this detection mix to each well.[16]

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[16]

  • Read the Plate:

    • Remove the plate seal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation

The HTRF signal is ratiometric, which minimizes variability.[9]

  • Calculate the HTRF Ratio:

    • HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • First, determine the delta (Δ) Ratio for the positive control (vehicle): ΔRatio_positive = Ratio_positive - Ratio_negative

    • Then, for each compound concentration, calculate the percent inhibition: % Inhibition = [1 - ((Ratio_compound - Ratio_negative) / ΔRatio_positive)] * 100

  • Determine IC₅₀ Values:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Example Data Table:

Compound Conc. (nM)HTRF Ratio (665/620)*10k% Inhibition
0 (Vehicle)25,0000%
0.124,5002.1%
122,00012.5%
1014,00045.8%
1004,50085.4%
10002,80092.5%
No Enzyme Control2,400100%
Calculated IC₅₀ 12.5 nM

Note: Data are for illustrative purposes only.

Conclusion

The HTRF assay platform provides a powerful, robust, and high-throughput solution for the screening and characterization of kinase inhibitors. Its homogeneous format, high sensitivity, and resistance to compound interference make it an ideal choice for evaluating libraries of this compound derivatives.[5][8] By following the detailed protocol and data analysis guidelines presented in this note, researchers can efficiently identify potent lead compounds, accelerating the drug discovery pipeline for novel cancer therapeutics and other kinase-implicated diseases.

References

Molecular Docking Studies of 1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to

Introduction: The Convergence of a Privileged Scaffold and In Silico Innovation

The 1H-pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its unique bicyclic heterocyclic structure serves as a versatile template for designing potent and selective modulators of various biological targets, particularly protein kinases.[1] Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases implicated in oncology and immunology, including Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B).[2][3][4][5]

Molecular docking is a powerful computational technique that underpins modern structure-based drug design.[6][7] It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a macromolecular target, such as a protein. By estimating the binding affinity through scoring functions, docking enables the rapid screening of virtual compound libraries and provides invaluable insights into the molecular interactions that govern binding, thereby guiding lead optimization and rational drug design.[6][8]

This application note provides a comprehensive, in-depth guide to performing molecular docking studies on this compound derivatives. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow. This protocol is designed for researchers, scientists, and drug development professionals seeking to apply this computational strategy to their research.

The Molecular Docking Workflow: A Principle-Driven Protocol

The success of a molecular docking experiment hinges on meticulous preparation and rigorous analysis. The following protocol uses Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, a well-validated kinase for which pyrazolopyridine inhibitors have been reported, and AutoDock Vina , a widely used and effective docking software.[2][9][10]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation (e.g., CDK2 from PDB) Ligand 2. Ligand Preparation (this compound derivative) Grid 3. Binding Site Definition (Grid Box Generation) PDB->Grid Prepared Receptor Ligand->Grid Prepared Ligand Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Config File Analyze 5. Results Analysis (Scores & Interactions) Dock->Analyze Poses & Scores Validate 6. Protocol Validation (Redocking) Analyze->Validate Assess Reliability Validate->Analyze Feedback Loop

Figure 1: High-level overview of the molecular docking workflow.

Protocol Step 1: Target Protein Selection and Preparation

Causality: The quality of the receptor structure is paramount. Atomic coordinates from X-ray crystallography provide a high-resolution snapshot of the binding site. However, these structures often contain non-essential components (e.g., water, crystallization agents) and lack hydrogen atoms, which are critical for defining the correct ionization states and hydrogen bonding patterns.[11][12]

Methodology:

  • Obtain Protein Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we will use CDK2 complexed with an inhibitor (e.g., PDB ID: 1IEP).[9][13]

  • Clean the Structure: Load the PDB file into a molecular visualization program like UCSF Chimera or AutoDock Tools (ADT).[11][13]

    • Remove all water molecules. While some water molecules can be structurally important, for a standard docking protocol they are typically removed.[12]

    • Delete any co-crystallized ligands, ions, and cofactors not essential for binding.

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only a single protein chain (e.g., Chain A).[13]

  • Prepare the Receptor:

    • Add polar hydrogen atoms. This is a crucial step to correctly model hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges in ADT). The scoring function uses these charges to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[14]

Protocol Step 2: Ligand Preparation

Causality: The ligand must be represented as a valid 3D structure with an appropriate protonation state and a low-energy conformation. Docking algorithms explore rotational degrees of freedom (torsions) in the ligand, so starting from a sensible 3D geometry is essential for an efficient search.[15]

Methodology:

  • Generate 2D Structure: Draw your this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D model.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a stable, low-energy conformation.[12]

  • Define Torsions and Save:

    • Load the 3D structure into AutoDock Tools.

    • The software will automatically detect rotatable bonds. Verify that these are chemically sensible.

    • Save the prepared ligand in the PDBQT format.

Protocol Step 3: Defining the Binding Site (Grid Box Generation)

Causality: To make the computational search tractable, docking is typically confined to a specific region of the protein—the binding pocket or active site. This is defined by a 3D grid box. The size of this box is critical: too small, and it may exclude valid binding poses; too large, and the search becomes inefficient and less accurate.[16]

Methodology:

  • Identify the Active Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand from the original PDB file.

  • Set Grid Box Parameters: In AutoDock Tools, center the grid box on the co-crystallized ligand's coordinates.

  • Adjust Box Dimensions: Set the size of the box (in Angstroms) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely within it. A common practice is to have a buffer of about 10-15 Å around the ligand.

  • Save Configuration: Save the grid box dimensions (center coordinates and size) to a text file. These values will be used in the docking configuration file.[16]

Protocol Step 4: Performing the Docking Simulation with AutoDock Vina

Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore different ligand poses within the defined grid box.[8] It evaluates each pose using a sophisticated scoring function that approximates the binding free energy. The exhaustiveness parameter controls the computational effort of the search; higher values increase the probability of finding the true energy minimum but require more time.

Methodology:

  • Create a Configuration File: Prepare a simple text file (e.g., conf.txt) that specifies the paths to the input files and the grid box parameters.[14]

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Output: Vina will generate two files:

    • docking_results.pdbqt: Contains the coordinates of the top-ranked binding poses (typically 9).

    • docking_log.txt: A log file summarizing the results, including the binding affinity scores for each pose.

Analysis, Interpretation, and Validation

Generating docking poses is only half the process. Rigorous analysis and validation are what transform computational predictions into scientifically sound hypotheses.

Protocol Step 5: Analysis of Docking Results

Causality: The docking score is a critical metric, but it is not absolute. A favorable score must be supported by a chemically sensible binding pose that forms key interactions with active site residues. Visual inspection is non-negotiable.[17][18]

G Start Docking Output Received (Poses & Scores) CheckScore Is Binding Affinity Favorable? (e.g., < -7 kcal/mol) Start->CheckScore Visualize Visualize Best Pose (PyMOL, Discovery Studio) CheckScore->Visualize Yes Reject Hypothesis: Unlikely Binder CheckScore->Reject No CheckInteractions Key Interactions Formed? (H-Bonds, Hydrophobic, etc.) Visualize->CheckInteractions CheckRMSD Analyze Pose Clustering (RMSD < 2.0 Å) CheckInteractions->CheckRMSD Yes CheckInteractions->Reject No (e.g., poor geometry) Accept Hypothesis: Plausible Binder CheckRMSD->Accept

Figure 2: Decision workflow for analyzing molecular docking results.

Methodology:

  • Evaluate Binding Affinity: Examine the log file. The binding affinity is reported in kcal/mol. More negative values indicate stronger predicted binding.[17] Compare the scores of your different this compound derivatives.

  • Visual Inspection of Binding Pose: Load the receptor PDBQT and the docking results PDBQT file into a visualization tool like PyMOL or Biovia Discovery Studio.[19]

    • Focus on the top-scoring pose (Mode 1).

    • Analyze the interactions between your ligand and the protein. Look for:

      • Hydrogen Bonds: Are there hydrogen bonds to key residues in the hinge region of the kinase?[17]

      • Hydrophobic Interactions: Does the molecule occupy hydrophobic pockets?

      • Pi-Stacking: Are there aromatic interactions with residues like Phenylalanine or Tyrosine?

  • Compare with Known Inhibitors: If possible, compare the binding mode of your derivatives to that of a known, co-crystallized inhibitor. A similar binding mode provides confidence in the result.

Table 1: Example Docking Results for this compound Derivatives against CDK2

Compound IDBinding Affinity (kcal/mol)H-BondsKey Interacting Residues
PzP-001 -9.83LEU83, GLU81, LYS33
PzP-002 -8.52LEU83, ASP86
PzP-003 -7.21LEU83
Roscovitine (Reference) -9.53LEU83, GLU81, LYS33

This is a hypothetical table for illustrative purposes.

Protocol Step 6: Ensuring Trustworthiness via Protocol Validation

Causality: A docking protocol must be validated to prove it can accurately reproduce known experimental results for your specific target system. The most common and robust method is "redocking."[20][21]

Methodology:

  • Extract the Co-crystallized Ligand: Take the original ligand from the PDB structure (e.g., from PDB ID 1IEP) and save it as a separate file.

  • Prepare the Ligand: Prepare this native ligand using the same procedure (Step 2) as your test compounds.

  • Redock: Dock the native ligand back into its own receptor's binding site using the exact same protocol (Steps 3 and 4).

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation.[17][20] It demonstrates that your docking protocol and parameters are capable of accurately reproducing the experimentally determined binding mode. This builds confidence that the predictions for your novel 1H-pyrazolo[4,t-b]pyridine derivatives are reliable.

Conclusion

Molecular docking is an indispensable tool in the exploration of novel inhibitors like this compound derivatives. By following a meticulous, principle-driven protocol that includes rigorous preparation, validated simulation, and detailed interaction analysis, researchers can generate high-confidence structural hypotheses to guide synthetic efforts and accelerate the drug discovery pipeline. This self-validating system ensures that the computational results are not merely theoretical scores but are grounded in an experimentally relevant context, providing a solid foundation for subsequent experimental validation.

References

Application Notes and Protocols for the Comprehensive Characterization of 1H-Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1H-Pyrazolo[4,3-b]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This fused bicyclic system, comprising a pyrazole ring fused to a pyridine ring, is a key structural feature in a wide array of biologically active compounds.[2] Derivatives have shown potential as kinase inhibitors, antagonists for various receptors, and agents with antineoplastic activity.[1][3] Given their therapeutic potential, the unambiguous structural characterization and purity assessment of newly synthesized this compound derivatives are of paramount importance. Inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, unreliable biological data, and significant setbacks in the drug development pipeline.

This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of this important class of molecules. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for each method. The workflow presented here establishes a self-validating system for confirming the identity, structure, and purity of novel this compound compounds.

Caption: The core chemical structure of this compound.

Section 1: Foundational Analysis - Confirming Molecular Identity and Structure

The initial phase of characterization focuses on confirming that the target molecule has been synthesized. This involves determining the molecular weight and elucidating the core structure and substitution pattern using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Application Note: HRMS is the cornerstone for confirming the elemental composition of a newly synthesized compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of a unique molecular formula. Electrospray ionization (ESI) is the most common technique for this class of compounds as it is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[3][4] The characteristic isotopic distribution pattern, particularly for compounds containing chlorine or bromine, provides further confirmation of the elemental composition.[3]

Protocol: ESI-HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 mg of the purified this compound derivative.

    • Dissolve the sample in 1.0 mL of a suitable high-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or a mixture thereof). The final concentration should be in the range of 0.1-1.0 µg/mL.

    • If solubility is an issue, a small amount of formic acid (0.1% v/v) can be added to the solvent to promote protonation and enhance the ESI signal.

  • Instrument Setup (Typical Parameters):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution capabilities.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Set a range appropriate for the expected molecular weight of the compound (e.g., 100-1000 m/z).

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy.

  • Data Acquisition and Interpretation:

    • Acquire the spectrum, averaging the signal for 1-2 minutes to improve the signal-to-noise ratio.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the experimentally measured accurate mass with the theoretical mass calculated for the expected molecular formula. The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern of the molecular ion peak and compare it to the theoretical distribution for the proposed formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. For 1H-pyrazolo[4,3-b]pyridines, ¹H and ¹³C NMR provide definitive information about the electronic environment of each proton and carbon atom, respectively. This allows for confirmation of the scaffold, determination of substituent positions (regiochemistry), and verification of the overall structure.[5][6] The choice of deuterated solvent is critical; CDCl₃ is common, but DMSO-d₆ is often used for compounds with lower solubility or acidic protons (like the N-H of the pyrazole ring), which are more readily observed in this solvent.[3][7]

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field instrument is recommended.[3]

    • Experiment: Standard one-dimensional proton experiment.

    • Reference: The residual solvent peak is typically used for calibration (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm).

  • Data Interpretation:

    • Chemical Shift (δ): Protons on the pyridine ring typically appear in the aromatic region (δ 7.5-9.7 ppm). The specific shifts are highly dependent on the substituents.[3]

    • Integration: The relative area under each peak corresponds to the number of protons it represents.

    • Multiplicity (Splitting): Spin-spin coupling between adjacent non-equivalent protons provides information on connectivity. For example, protons on the pyridine ring will often show doublet or doublet of doublets patterns.

    • N-H Proton: The pyrazole N-H proton is often a broad singlet and can appear over a wide chemical shift range (e.g., δ 13-14 ppm), especially in DMSO-d₆.[7]

Protocol 2: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Instrument Setup:

    • Experiment: Standard proton-decoupled ¹³C experiment.

    • Reference: The solvent peak is used for calibration (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).

  • Data Interpretation:

    • Chemical Shift (δ): Aromatic and heteroaromatic carbons of the pyrazolopyridine core typically resonate between δ 115 and 161 ppm.[3] The exact positions depend heavily on the electronic effects of the substituents.

    • DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in peak assignment.

Table 1: Typical NMR Chemical Shift Ranges for Substituted 1H-Pyrazolo[4,3-b]pyridines

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H58.4 - 9.7142 - 144Highly sensitive to substituents at C6. Often a doublet.[3]
H78.1 - 8.9115 - 117Often a doublet or singlet depending on C6 substitution.[3]
N1-H13.0 - 14.0 (in DMSO-d₆)-Broad singlet, exchangeable with D₂O.[7]
C3a-137 - 139Quaternary carbon at the ring junction.
C7a-142 - 144Quaternary carbon at the ring junction.
C3 (unsubstituted)~8.1~131
C5-142 - 144
C6-123 - 149Highly variable depending on the substituent.
C7-115 - 117

Note: These are approximate ranges and can vary significantly based on solvent and substitution patterns.[3]

Section 2: Purity Assessment

Once the structure is confirmed, assessing the purity of the compound is a critical next step, especially for samples intended for biological screening.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the industry standard for determining the purity of pharmaceutical compounds.[8] A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). The purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected, typically by UV absorbance at one or more wavelengths.[8]

Protocol: General RP-HPLC Method for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a final concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: A typical screening gradient would be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm and 214 nm, or at the λ_max of the compound if known.[8]

    • Column Temperature: 30-40 °C.

  • Data Analysis:

    • Inject 5-10 µL of the sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. A compound is generally considered >95% pure for initial biological screening.[8]

Section 3: Definitive Structural Confirmation

While NMR provides excellent structural information, in cases of ambiguity (e.g., complex isomerism) or for absolute proof of structure, a more definitive method is required.

Single-Crystal X-ray Diffraction

Application Note: Single-crystal X-ray diffraction is the undisputed "gold standard" for determining the three-dimensional structure of a molecule.[4] It provides precise information on bond lengths, bond angles, and stereochemistry, resolving any ambiguity in the connectivity or regiochemistry.[9][10] The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction.

Protocol: Sample Preparation for X-ray Analysis

  • Purification: The compound must be of the highest possible purity (>98%) to facilitate crystal growth.

  • Crystal Growth:

    • This is often a trial-and-error process. A common and effective method is slow evaporation.

    • Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).

    • Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane, heptane) dropwise until the solution becomes slightly turbid.[9]

    • Add a drop or two of the good solvent to clarify the solution.

    • Cover the vial with a cap pierced with a few small holes and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Submission: Once suitable crystals have formed, they can be sent to a crystallographer for data collection and structure solution. The resulting crystal structure provides an unambiguous confirmation of the molecular structure.[11][12]

Section 4: Integrated Characterization Workflow

A logical, multi-technique workflow ensures that all aspects of the compound's identity and purity are confirmed. The following diagram illustrates a standard workflow for a newly synthesized this compound derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Definitive Confirmation (If Required) Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification HRMS HRMS (Confirm Molecular Formula) Purification->HRMS Initial Check NMR 1H & 13C NMR (Elucidate Structure) HRMS->NMR HPLC HPLC (Determine Purity >95%) NMR->HPLC XRay Single Crystal X-ray Diffraction (Absolute Structure) NMR->XRay If structure is ambiguous Final Characterized Compound (Ready for Biological Assays) HPLC->Final XRay->Final

Caption: A standard workflow for the analytical characterization of novel this compound derivatives.

Conclusion

The characterization of 1H-pyrazolo[4,3-b]pyridines requires a synergistic application of multiple analytical techniques. HRMS provides the foundational confirmation of the molecular formula, NMR spectroscopy delivers the detailed structural blueprint, and HPLC validates the purity of the final compound. For cases requiring absolute structural proof, single-crystal X-ray diffraction offers the definitive answer. By following this integrated workflow, researchers can ensure the scientific integrity of their work, generating reliable and reproducible data that is essential for advancing drug discovery programs based on this versatile scaffold.

References

Application Note & Protocol: A Practical Guide to the C-Alkylation of Aminopyrazoles via a Friedel-Crafts Acylation-Reduction Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alkylated aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] While Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic systems, its direct application to nitrogen-containing heterocycles like aminopyrazoles is fraught with challenges.[5][6] This guide provides a comprehensive overview of these challenges and presents a robust, field-proven two-step alternative: Friedel-Crafts acylation followed by chemical reduction. We offer detailed mechanistic insights, step-by-step experimental protocols, and troubleshooting advice to enable researchers to reliably synthesize C-alkylated aminopyrazoles for applications in drug discovery and development.

Introduction: The Challenge of Direct Aminopyrazole Alkylation

The Friedel-Crafts alkylation, discovered in 1877, remains a fundamental method for attaching alkyl groups to aromatic rings.[7][8] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst generates a carbocation electrophile from an alkyl halide.[9][10]

However, applying this classic reaction to aminopyrazoles presents significant hurdles. The inherent basicity of the pyrazole ring nitrogens and the exocyclic amino group leads to a critical side reaction: complexation with the Lewis acid catalyst (e.g., AlCl₃).[11] This acid-base interaction deactivates the catalyst and imparts a positive charge on the heterocyclic ring, rendering it highly unreactive towards the desired electrophilic substitution.[12] This catalyst "poisoning" is a well-documented limitation for Friedel-Crafts reactions on amine-substituted arenes and many nitrogenous heterocycles.[5][11]

Furthermore, even if the reaction could proceed, it would be susceptible to other classic Friedel-Crafts limitations, including:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to multiple alkyl groups being added.[9][13]

  • Carbocation Rearrangement: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, resulting in isomeric product mixtures.[11][13]

To circumvent these issues, this guide details a more reliable and controllable indirect strategy: Friedel-Crafts acylation followed by reduction . The key advantage of acylation is that the resulting acyl group is electron-withdrawing, which deactivates the aromatic ring and effectively prevents any further acylation reactions.[8][10] The subsequent reduction of the ketone to an alkyl group is typically a high-yielding and clean transformation.

Mechanistic Rationale: The Acylation-Reduction Pathway

The proposed pathway involves two distinct chemical transformations to achieve the net result of alkylation.

Step 1: Friedel-Crafts Acylation The reaction begins with the activation of an acyl halide (or anhydride) by a Lewis acid, forming a highly electrophilic, resonance-stabilized acylium ion.[14] This electrophile is then attacked by the electron-rich pyrazole ring. For 3-aminopyrazoles or 5-aminopyrazoles, the substitution is strongly directed to the C4 position due to the powerful activating and ortho-, para-directing effect of the amino group. The reaction is typically performed in stoichiometric amounts of Lewis acid because the product ketone can also form a complex with the catalyst.[8] An aqueous workup is required to break this complex and isolate the acylated aminopyrazole.

Step 2: Reduction of the Acyl Group The intermediate pyrazolyl ketone is then reduced to the corresponding alkyl group. Several classic reduction methods are effective, with the choice depending on the overall functionality of the molecule:

  • Wolff-Kishner Reduction: Utilizes hydrazine and a strong base (e.g., KOH) at high temperatures. It is suitable for substrates that are stable to harsh basic conditions.

  • Clemmensen Reduction: Employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is ideal for substrates that are stable to strong acidic conditions.

This two-step sequence provides a predictable and high-yielding route to the desired C4-alkylated aminopyrazoles, avoiding the pitfalls of direct alkylation.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from the starting aminopyrazole to the final purified alkylated product.

Caption: Workflow for C-alkylation of aminopyrazoles via acylation-reduction.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized for a model substrate like 3-amino-1-phenyl-1H-pyrazole. Researchers must conduct a thorough risk assessment and may need to optimize conditions for their specific substrates and reagents. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Part A: Friedel-Crafts Acylation of 3-Amino-1-phenyl-1H-pyrazole

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous CS₂ under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acyl Halide: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension with vigorous stirring. Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the 3-amino-1-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous CS₂ and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. Causality Note: The amino group can complex with AlCl₃. Using a slight excess of AlCl₃ ensures enough catalyst is available to activate the acyl chloride. Adding the pyrazole slowly helps control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Caution: This quenching process is highly exothermic and releases HCl gas.

    • Stir the mixture until all the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 4-acetyl-3-amino-1-phenyl-1H-pyrazole.

Part B: Wolff-Kishner Reduction of 4-Acetyl-3-amino-1-phenyl-1H-pyrazole

Materials:

  • 4-Acetyl-3-amino-1-phenyl-1H-pyrazole (1.0 eq)

  • Hydrazine hydrate (4.0 - 5.0 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • Diethylene glycol (DEG)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the acylated pyrazole (1.0 eq), diethylene glycol, and hydrazine hydrate (5.0 eq).

  • Initial Heating: Heat the mixture to 100-120 °C for 1 hour. This step allows for the formation of the hydrazone intermediate.

  • Addition of Base: Cool the mixture slightly and add powdered KOH (4.0 eq). Causality Note: The strong base is required to deprotonate the hydrazone, facilitating the elimination of N₂ gas which is the driving force for the reduction.

  • Reflux: Slowly heat the mixture to 190-200 °C. Water and excess hydrazine will distill off. Maintain this temperature until gas evolution ceases (typically 3-5 hours). Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully dilute the mixture with deionized water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final 4-ethyl-3-amino-1-phenyl-1H-pyrazole.

Data Summary and Troubleshooting

The efficiency of this two-step process depends on the specific substrates and reagents used. The following table provides representative data for this type of transformation.

StepSubstrateReagentCatalyst/ConditionsTypical YieldKey Considerations
Acylation 3-Amino-1-phenylpyrazoleAcetyl ChlorideAlCl₃, CS₂, 0°C to RT75-85%Strict anhydrous conditions are critical. Regioselectivity is typically high for the C4 position.
Acylation 3-Amino-1-phenylpyrazoleBenzoyl ChlorideAlCl₃, DCM, 0°C to RT70-80%Aromatic acyl halides may be less reactive, requiring longer reaction times or gentle heating.
Reduction 4-Acetyl-3-aminopyrazoleHydrazine, KOHDEG, 200°C80-95%Ensure complete removal of water to reach the required high temperatures for the final reduction step.
Reduction 4-Benzoyl-3-aminopyrazoleZn(Hg), conc. HClReflux70-90%Clemmensen reduction is an alternative if the substrate is sensitive to strong base.

Troubleshooting Guide:

  • Low Yield in Acylation: Ensure all glassware is perfectly dry and reagents are anhydrous. Check the quality of the AlCl₃. Consider using a more inert solvent like 1,2-dichloroethane if CS₂ or DCM are problematic.

  • No Reaction in Acylation: The pyrazole ring may be too deactivated by other substituents. Confirm that sufficient Lewis acid was used to overcome complexation with the basic centers.

  • Incomplete Reduction: The reaction temperature may not have been high enough, or water may not have been fully removed in the Wolff-Kishner protocol. Ensure the KOH is of high quality and finely powdered. For Clemmensen, ensure the zinc is properly activated.

  • Mixture of Products: If carbocation rearrangement were a concern in direct alkylation, this is avoided here. If unexpected products form during reduction, consider side reactions with other functional groups on your molecule and choose the reduction method (acidic vs. basic) accordingly.

References

Application Note: A Strategic Guide to Kinase Selectivity Profiling of 1H-pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control nearly every aspect of cell biology, from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1][2] This has led to the development of numerous potent kinase inhibitors based on this core.[2][3][4][5][6]

However, the high conservation of the ATP-binding site across the 500+ member human kinome presents a significant challenge: achieving inhibitor selectivity.[7][8] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, polypharmacology (engaging multiple desired targets) can be beneficial.[9][10] Therefore, a rigorous and systematic evaluation of a compound's interaction profile across the kinome is not just a characterization step but a critical component of the drug discovery and chemical probe development process.

This guide provides a comprehensive framework for the kinase selectivity profiling of novel 1H-pyrazolo[3,4-b]pyridine compounds. It outlines a tiered, logical approach, from broad biochemical screening to in-depth cellular target validation, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Part I: The Strategic Approach to Selectivity Profiling

A successful profiling campaign is a multi-stage process designed to efficiently identify potent, selective compounds and build a comprehensive understanding of their biological activity. A tiered approach is the most resource-effective strategy.[11]

  • Primary Screen (The Wide Net): The initial step involves screening the compound at a single, high concentration (e.g., 1-10 µM) against the largest available panel of purified kinases. The goal is to identify a preliminary hit list of all potential targets.[11]

  • Secondary Screen (Dose-Response): Hits from the primary screen are then evaluated in multi-point, dose-response assays to determine their half-maximal inhibitory concentration (IC50). This quantifies the potency of the compound for each target kinase.[12]

  • Cellular Target Engagement: Moving from a purified system to a live cell context is crucial. Cellular assays confirm that the compound can enter the cell and physically bind to its intended target in a complex physiological environment.[13][14]

  • Downstream Pathway Analysis: Finally, functional assays are performed to confirm that target engagement translates into the desired biological effect, i.e., the inhibition of downstream signaling pathways.

This strategic funnel ensures that resources are focused on the most promising compounds and that decisions are based on a weight of evidence from complementary assay systems.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation A Primary Screen (Single-Dose vs. Large Kinase Panel) B Secondary Screen (IC50 Determination for Hits) A->B Identify Hits C Target Engagement Assay (e.g., NanoBRET™, CETSA®) B->C Prioritize Potent Hits D Functional Cellular Assay (e.g., Western Blot for p-Substrate) C->D Confirm Functional Effect E Lead Optimization (SAR Studies) D->E Validate Lead Compound

Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.

Part II: Primary Biochemical Profiling - Quantifying Potency

The foundation of any selectivity profile is a robust, quantitative biochemical assay. These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[10] While radiometric assays using ³³P-ATP are considered a gold standard, luminescence-based assays that measure ADP production have become the industry standard for high-throughput screening due to their safety, simplicity, and reliability.[10][15][16]

The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[16]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of IC50 values for a test compound against a panel of selected kinases in a 384-well plate format.

A. Materials:

  • Purified Kinases and corresponding Substrates (e.g., Promega Kinase Selectivity Profiling Systems)[17]

  • 1H-pyrazolo[3,4-b]pyridine test compound, dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[15]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution at a concentration equal to the Kₘ for each specific kinase

  • White, opaque 384-well assay plates (low-volume)

  • Plate-reading luminometer

B. Experimental Procedure:

  • Compound Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a 1 mM stock to create a top concentration of 100 µM in the intermediate plate.

    • Transfer a small volume (e.g., 1 µL) of each dilution into a fresh plate and add assay buffer to create a 4X final concentration working stock. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Kinase Reaction Setup (5 µL total volume): [18]

    • Add 1.25 µL of the 4X test compound dilution to the appropriate wells of the 384-well assay plate.

    • Add 1.25 µL of buffer/DMSO to "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.

    • Prepare a 2X Kinase/Substrate mix in kinase reaction buffer. Add 2.5 µL of this mix to all wells except the "No Enzyme" controls.

    • To start the reaction, prepare a 2X ATP solution and add 1.25 µL to all wells.

    • Cover the plate and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[18]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]

    • Incubate at room temperature for 40 minutes.[18]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[18]

    • Incubate at room temperature for 30-60 minutes.[18]

    • Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Lumi_test - Lumi_no_enzyme) / (Lumi_max - Lumi_no_enzyme))

  • Determine IC50:

    • Plot Percent Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

  • Calculate Selectivity Score (S-Score):

    • The S-score provides a quantitative measure of selectivity. A common method is to define a potency threshold (e.g., IC50 < 1 µM) and divide the number of kinases inhibited below this threshold by the total number of kinases tested.[7][19]

    • S(1µM) = (Number of kinases with IC50 < 1 µM) / (Total number of kinases assayed)

    • A lower S-score indicates higher selectivity.[7]

Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison of potencies and selectivity.

Kinase TargetFamilyIC50 (nM) for Compound XYZ
SRC TK15
LCKTK35
FYNTK80
ABL1TK250
CDK2 CMGC750
GSK3BCMGC>10,000
ROCK1AGC>10,000
PKAAGC>10,000
... (and so on for the full panel)
Selectivity Score S(1µM): 5 / 96 = 0.052

Table 1: Hypothetical biochemical selectivity profile for a 1H-pyrazolo[3,4-b]pyridine compound (XYZ). The compound shows high potency for SRC family kinases and moderate activity against CDK2, with an overall high degree of selectivity across a 96-kinase panel.

Part III: Cellular Assays - Confirming On-Target Activity

Biochemical assays are essential but occur in an artificial environment. It is critical to confirm that a compound can engage its target within the complex milieu of a living cell and elicit a functional response.[14]

Cellular Target Engagement

Cellular target engagement assays directly measure the physical interaction between a compound and its target protein in intact cells. This is a crucial step to bridge the gap between biochemical potency and cellular activity.[14] Several technologies exist, including:

  • NanoBRET™ Target Engagement Assay (Promega): This method uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in live cells.[20] A target kinase is fused to NanoLuc® Luciferase, and a fluorescent tracer that binds the kinase is added to the cells. When an unlabeled test compound enters the cell and binds the kinase, it displaces the tracer, causing a decrease in the BRET signal, which can be used to determine cellular affinity.[20][21]

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][22] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A stabilizing shift in the melting curve indicates target engagement.[13][14]

Downstream Pathway Analysis

Confirming that target engagement leads to a functional outcome is the final piece of the puzzle. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of a known downstream substrate. Western blotting is the most common and robust method for this analysis.[23]

G compound Pyrazolopyridine Inhibitor (XYZ) src SRC Kinase compound->src Inhibits stat3 STAT3 src->stat3 Phosphorylates pstat3 p-STAT3 (Tyr705) stat3->pstat3 downstream Gene Transcription (Proliferation, Survival) pstat3->downstream Activates

Figure 2: Inhibition of SRC kinase by a pyrazolopyridine compound blocks STAT3 phosphorylation.

Protocol 2: Western Blot for Downstream Signaling Inhibition

This protocol describes how to assess the inhibition of SRC-mediated STAT3 phosphorylation in a cancer cell line (e.g., SW620) treated with a 1H-pyrazolo[3,4-b]pyridine inhibitor.

A. Materials:

  • SW620 colorectal cancer cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound in DMSO

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total-STAT3, Rabbit anti-GAPDH (loading control)

  • HRP-conjugated Secondary Antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

B. Experimental Procedure:

  • Cell Treatment:

    • Seed SW620 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM, 5 µM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature by heating.[23]

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[23]

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 and anti-GAPDH, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[24]

  • Stripping and Re-probing (Optional but Recommended):

    • To analyze total protein levels on the same membrane, the blot can be stripped of the first set of antibodies and then re-probed with the anti-total-STAT3 antibody. This provides the most accurate normalization.[23]

C. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-STAT3 signal to the total-STAT3 signal (or GAPDH if not re-probing).

  • Plot the normalized p-STAT3 signal against the compound concentration to observe the dose-dependent inhibition of the signaling pathway. The cellular EC50 (effective concentration) can be calculated from this curve.

Part IV: Interpretation and Next Steps

The ultimate goal of selectivity profiling is to build a comprehensive data package that informs decision-making.

  • Correlate Data: Does the biochemical IC50 correlate with the cellular EC50? A large discrepancy might suggest poor cell permeability, compound efflux, or high protein binding.[14]

  • Assess the "Window": What is the potency gap between the primary target(s) and the most potent off-target(s)? A wide therapeutic window (e.g., >100-fold) is often desirable for developing a selective tool compound or therapeutic.

  • Inform SAR: How does the selectivity profile change with chemical modifications to the 1H-pyrazolo[3,4-b]pyridine scaffold? This information is invaluable for guiding structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Hypothesize and Test: If unexpected off-targets are identified, they may represent opportunities for drug repurposing or liabilities that need to be engineered out of the molecule.

Conclusion

The kinase selectivity profiling of 1H-pyrazolo[3,4-b]pyridine compounds is a cornerstone of their development as research tools and clinical candidates. By employing a strategic, multi-tiered approach that integrates robust biochemical assays with validating cellular experiments, researchers can gain a deep and actionable understanding of a compound's mechanism of action. This systematic process, grounded in quantitative data and logical progression, is essential for mitigating risks, optimizing molecular properties, and ultimately accelerating the journey from a promising hit to a validated lead compound.

References

In Vivo Evaluation of 1H-pyrazolo[4,3-b]pyridine Antitumor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of the antitumor activity of compounds based on the 1H-pyrazolo[4,3-b]pyridine scaffold. This privileged heterocyclic system has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing potent inhibitory activity against various oncogenic targets.

The protocols and insights presented herein are synthesized from established preclinical methodologies and specific findings related to pyrazolopyridine derivatives. The objective is to equip research teams with the necessary knowledge to design and execute robust in vivo studies that can effectively translate promising in vitro results into a deeper understanding of a compound's therapeutic potential.

The Scientific Rationale: Why In Vivo Evaluation is Critical

While in vitro assays are indispensable for initial high-throughput screening and mechanistic studies, they cannot recapitulate the complex interplay of factors that govern a drug's efficacy and safety in a living organism. The transition to in vivo models is a critical step in the drug discovery pipeline, providing essential data on:

  • Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted (ADME).

  • Pharmacodynamics (PD): The relationship between drug concentration and its effect on the tumor and host.

  • Antitumor Efficacy: The ability of the compound to inhibit tumor growth in a complex biological environment.

  • Toxicity Profile: The adverse effects of the compound on the whole organism.

For the this compound scaffold, which has been shown to target key cancer-related kinases such as FLT3 and CDK4, in vivo studies are paramount to understanding how the in vitro inhibitory potential translates into a therapeutic window in a living system[1].

Strategic Experimental Design: Laying the Foundation for Success

A well-designed in vivo study is crucial for generating reproducible and clinically relevant data. The following considerations are fundamental to the experimental design.

Selection of the Appropriate Animal Model

The choice of animal model is perhaps the most critical decision in preclinical oncology research. A multi-model approach is often recommended to build a comprehensive picture of a compound's activity.[1]

Model Type Description Advantages Disadvantages Recommended for 1H-pyrazolo[4,3-b]pyridines
Cell Line-Derived Xenograft (CDX) Established human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, or NSG).Cost-effective, high-throughput, reproducible tumor growth.Lack of tumor heterogeneity and the native tumor microenvironment.Primary Model: Excellent for initial efficacy screening. For example, the MV4-11 (acute myeloid leukemia) xenograft model has been successfully used to evaluate this compound derivatives targeting FLT3.[1]
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice.Better recapitulates the heterogeneity, microenvironment, and drug response of the original human tumor.[2][3][4][5]More expensive, lower take-rate, slower tumor growth, requires a robust pipeline for tissue acquisition.Secondary/Confirmatory Model: Ideal for validating efficacy in a more clinically relevant setting and for personalized medicine studies.
Syngeneic Models Murine tumor cells are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the evaluation of immunomodulatory effects of the test compound.Limited availability of models for all human cancer types; potential for immunogenicity of the test compound.Exploratory Model: Useful if the this compound derivative is hypothesized to have an effect on the immune system in addition to its direct antitumor activity.
Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies. Key ethical considerations include minimizing animal pain and distress, using the minimum number of animals required to obtain statistically significant results, and defining clear humane endpoints.

Compound Formulation and Administration

The formulation of the this compound derivative is critical for ensuring adequate bioavailability. A suitable vehicle must be chosen that solubilizes the compound without causing toxicity to the animals. Common vehicles include saline, corn oil, and aqueous solutions with solubilizing agents like DMSO and Tween 80.

The route of administration should ideally mimic the intended clinical route. Oral gavage (p.o.) is common for orally bioavailable compounds, while intraperitoneal (i.p.) or intravenous (i.v.) injections are used for compounds with poor oral absorption or for dose-ranging studies.

Core Protocols: From Implantation to Analysis

The following sections provide detailed, step-by-step protocols for a standard subcutaneous xenograft study.

Workflow for a Subcutaneous Xenograft Study

The overall workflow for a typical in vivo efficacy study is depicted below.

G cluster_0 Preparation Phase cluster_1 Study Execution Phase cluster_2 Analysis Phase A Cell Culture & Expansion D Tumor Cell Implantation A->D B Animal Acclimatization B->D C Compound Formulation G Treatment Administration C->G E Tumor Growth Monitoring D->E F Randomization into Groups E->F F->G H Continued Monitoring (Tumor & Body Weight) G->H I Study Endpoint Reached H->I J Tumor Excision & Measurement I->J K Tissue Collection (Tumor, Organs, Blood) J->K L Data Analysis & Reporting K->L

Caption: General workflow for an in vivo xenograft study.

Protocol 1: Subcutaneous Tumor Implantation

Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., MV4-11 for AML)[1]

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take-rate)

  • Immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old)

  • Tuberculin syringes with 27-gauge needles

  • Calipers

Procedure:

  • Culture the selected cancer cell line under standard conditions to 80-90% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

  • Anesthetize the mice (optional, depending on institutional guidelines).

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor appearance.

Protocol 2: Efficacy Evaluation

Objective: To evaluate the antitumor efficacy of a this compound derivative.

Procedure:

  • Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group). This is crucial to ensure an unbiased distribution of tumor sizes.

  • The treatment groups should include:

    • Vehicle control

    • Test compound (e.g., this compound derivative at one or more dose levels)

    • Positive control (a standard-of-care drug, if available)

  • Administer the treatment (vehicle, test compound, or positive control) according to the planned schedule (e.g., once daily oral gavage). For instance, a dose of 200 mg/kg has been used for a this compound derivative[1].

  • Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of systemic toxicity.

  • The study should be terminated when tumors in the vehicle control group reach a predefined endpoint (e.g., 1500-2000 mm³) or at a fixed time point.

  • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

Data Analysis and Interpretation: Quantifying Antitumor Activity

Tumor Growth Inhibition (TGI)

The primary endpoint for efficacy is typically Tumor Growth Inhibition (TGI), which is calculated at the end of the study.

% TGI = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = (Mean tumor volume of the treated group at the end of the study) - (Mean tumor volume of the treated group at the start of treatment)

  • ΔC = (Mean tumor volume of the control group at the end of the study) - (Mean tumor volume of the control group at the start of treatment)

A TGI of 67% was reported for a this compound derivative at a dose of 200 mg/kg in the MV4-11 xenograft model[1].

Toxicity Assessment

Systemic toxicity is assessed by:

  • Body Weight Changes: A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Clinical Observations: Monitor for changes in posture, activity, and grooming.

  • Gross Necropsy and Histopathology: At the end of the study, major organs can be collected, weighed, and examined for any pathological changes.

Data Presentation

All quantitative data should be summarized in tables and visualized in graphs.

Treatment Group Dose (mg/kg) Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Mean Final Tumor Weight (g) % TGI Mean Body Weight Change (%)
Vehicle0125.5 ± 10.21850.3 ± 150.71.9 ± 0.2-+5.2
Compound X100124.9 ± 9.8850.1 ± 95.40.9 ± 0.158.0-2.1
Compound X200125.1 ± 11.1560.7 ± 78.30.6 ± 0.0874.7-4.5
Positive Control50126.0 ± 10.5450.2 ± 65.90.5 ± 0.0781.2-8.9

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

A comprehensive in vivo evaluation should include a PK/PD analysis to correlate drug exposure with antitumor activity.

Pharmacokinetic (PK) Studies

Preclinical PK studies are essential to understand the ADME properties of the compound. These studies are typically conducted in mice, rats, and dogs to determine parameters like clearance, volume of distribution, half-life, and oral bioavailability. For a 1H-pyrazolo[3,4-b]pyridine derivative, oral bioavailability has been reported to be 88.0% in mice and 55.8% in dogs, with a terminal half-life of 16.3 hours in dogs.[6] Such data are critical for designing the dosing regimen in efficacy studies.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) A Drug Administration (e.g., Oral Gavage) B Blood Sampling (Time Course) A->B C Plasma Drug Concentration Measurement B->C D PK Parameter Calculation (Cmax, Tmax, AUC, T1/2) C->D G Correlation of Exposure with Target Modulation D->G Exposure-Response Modeling E Tumor Biopsy (Time Course) F Biomarker Analysis (e.g., p-FLT3, p-CDK4) E->F F->G

Caption: Workflow for integrating PK and PD studies.

Pharmacodynamic (PD) Studies

PD studies aim to demonstrate that the compound is hitting its intended target in the tumor tissue. This involves collecting tumor samples at various time points after drug administration and analyzing the levels of relevant biomarkers. For a dual FLT3/CDK4 inhibitor, this would involve measuring the phosphorylation status of FLT3 and its downstream targets, as well as markers of CDK4 activity.

Conclusion

The in vivo evaluation of this compound derivatives is a multifaceted process that requires careful planning, execution, and interpretation. By employing robust experimental designs, utilizing appropriate animal models, and integrating PK/PD analysis, researchers can generate high-quality data to support the advancement of promising anticancer candidates towards clinical development. The protocols and guidelines presented here provide a solid framework for these critical preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and treatments for neurodegenerative diseases.[1][2] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to overcome common hurdles and improve reaction yields.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Issue 1: Low or Non-Existent Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I rectify this?

Answer: Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. A systematic approach is the most effective way to diagnose the problem.[3]

Possible Causes & Recommended Solutions:

  • Inadequate Reaction Temperature:

    • The "Why": Many cyclization and cross-coupling reactions involved in forming the bicyclic system have significant activation energy barriers. Insufficient thermal energy can lead to stalled or sluggish reactions. Conversely, excessive heat can cause decomposition of sensitive starting materials or the desired product.[4]

    • The Solution: Begin by running small-scale trial reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux). Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For syntheses involving the Japp-Klingemann reaction, for instance, the initial azo-coupling may proceed at room temperature, while the subsequent cyclization often requires heating to 40-60 °C to achieve good yields.[1]

  • Incorrect Solvent Choice:

    • The "Why": The solvent plays a critical role in solubilizing reactants, mediating heat transfer, and influencing reaction pathways. A poor choice can lead to low solubility of starting materials or favor undesired side reactions.

    • The Solution: Consult the literature for solvent systems used in similar syntheses. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic aromatic substitution (SNAr) steps, which are common in pyrazolopyridine synthesis.[1] For reactions sensitive to moisture, ensure you are using anhydrous solvents.

  • Catalyst Inactivity or Poor Choice:

    • The "Why": In cross-coupling approaches, the catalyst's activity is paramount. The choice of metal (e.g., Palladium, Copper) and, equally importantly, the ligand, dictates the efficiency of the catalytic cycle.

    • The Solution: If using a palladium-catalyzed reaction, ensure the catalyst is not oxidized and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Experiment with different phosphine ligands (e.g., PPh3, Xantphos) or consider a different catalyst system altogether. For some cyclizations, a strong acid or base catalyst may be necessary to promote the desired transformation.[4][5]

  • Purity of Starting Materials:

    • The "Why": Impurities in your starting materials can act as catalyst poisons or participate in competing side reactions, consuming your reagents and lowering the yield.[3]

    • The Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use. Pay special attention to the stability of precursors like aminopyrazoles, which can be prone to oxidation.

Issue 2: Formation of Multiple Products & Regioselectivity Problems

Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of isomers or byproducts. How can I improve the selectivity of my reaction?

Answer: Regioselectivity is a common challenge in the synthesis of fused heterocyclic systems like pyrazolopyridines. The formation of an undesired isomer, such as a pyrazolo[3,4-b]pyridine when the [4,3-b] isomer is desired, often arises from competing reaction sites on a common intermediate.[6][7]

Possible Causes & Recommended Solutions:

  • Ambident Nucleophilicity/Electrophilicity:

    • The "Why": Many precursors used in these syntheses have multiple reactive sites. For example, in the cyclization of a substituted aminopyrazole with a 1,3-dicarbonyl compound, the reaction can proceed via two different pathways, leading to isomeric products. The outcome depends on the relative electrophilicity of the two carbonyl groups.[6]

    • The Solution:

      • Steric Hindrance: Introduce bulky groups on your starting materials to sterically disfavor attack at one position.

      • Electronic Control: Modify the electronic properties of your substrates. Electron-withdrawing groups can deactivate certain positions to nucleophilic attack, while electron-donating groups can activate them.

      • Protecting Groups: Temporarily block one of the reactive sites with a protecting group to force the reaction to proceed at the desired position.

  • Reaction Conditions Favoring Isomerization:

    • The "Why": The choice of base, solvent, and temperature can influence which regioisomer is the thermodynamic or kinetic product.

    • The Solution: Systematically vary the reaction conditions. A stronger, non-nucleophilic base like DBU might favor one pathway, while a weaker base like pyridine could favor another.[1] Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.

Troubleshooting Workflow: A Decision Diagram

For a systematic approach to diagnosing a problematic reaction, the following workflow can be utilized.

G start Reaction Start check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc no_product No Product Formation / Low Conversion check_tlc->no_product No/Low Reaction multiple_products Multiple Products / Isomers Formed check_tlc->multiple_products Complex Mixture good_conversion Good Conversion to a Single Product check_tlc->good_conversion Clean Reaction cause1 Check Temp, Time, & Reagent Purity no_product->cause1 cause3 Modify Substrate (Sterics/Electronics) multiple_products->cause3 proceed Proceed to Work-up & Purification good_conversion->proceed cause2 Optimize Catalyst & Solvent cause1->cause2 If issue persists cause4 Vary Base & Temperature for Selectivity cause3->cause4 If issue persists

References

Technical Support Center: Purification Strategies for Crude 1H-Pyrazolo[4,3-b]pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrazolo[4,3-b]pyridine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. The methodologies and recommendations provided herein are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Challenge of Purifying 1H-Pyrazolo[4,3-b]pyridines

The this compound scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, the synthesis of these compounds can often result in complex crude mixtures containing unreacted starting materials, reagents, and various side-products. The inherent basicity of the pyridine nitrogen and the potential for tautomerism can further complicate purification. This guide provides a systematic approach to tackling these challenges.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems that may arise during the purification of this compound derivatives and offers targeted solutions.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor Separation or Overlapping Peaks in Column Chromatography Inappropriate solvent system polarity.Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).[3]Achieving optimal separation on silica gel relies on the differential partitioning of the compound and impurities between the stationary and mobile phases. A well-chosen solvent system will result in a significant difference in retention factors (Rf).
Compound streaking on silica gel TLC plate.Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[3] Alternatively, consider using a different stationary phase such as neutral or basic alumina.The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and streaking. A basic modifier neutralizes these acidic sites, improving the peak shape.[3][4]
Low Recovery of Product from Column Chromatography The compound is highly polar and is not eluting from the column.Switch to a more polar solvent system, such as dichloromethane/methanol. If that fails, consider reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid.[3]Highly polar compounds have a strong affinity for the polar silica gel stationary phase. A more polar mobile phase is required to effectively compete for binding sites and elute the compound. Reversed-phase chromatography is an excellent alternative for polar molecules.[3]
The product is unstable on silica gel.Test for compound stability on a TLC plate by spotting the compound and letting it sit for an extended period before eluting. If decomposition is observed, consider alternative purification methods like recrystallization or using a less acidic stationary phase like deactivated silica or alumina.[5]The acidic nature of silica gel can cause the degradation of sensitive compounds.[5]
Product "Oiling Out" During Recrystallization The solution is supersaturated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce proper crystallization.[3]"Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the rate of precipitation is too rapid for an ordered crystal lattice to form. Slower cooling and providing nucleation sites can promote the formation of crystals.[6]
Presence of impurities.Attempt a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.Impurities can interfere with crystal lattice formation and depress the melting point of the mixture, leading to the formation of an oil instead of crystals.[3]
Low Recovery After Recrystallization Too much solvent was used.Use the minimum amount of hot solvent necessary to just dissolve the crude product. The mother liquor can be concentrated to recover more product, which may then be recrystallized again.[3]The goal of recrystallization is to create a supersaturated solution upon cooling. Using an excessive amount of solvent will keep more of the product in solution even at lower temperatures, thus reducing the yield.[6]
The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath or freezer to minimize the solubility of the product in the solvent.Lowering the temperature decreases the solubility of the compound in the solvent, maximizing the amount of product that crystallizes out of solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my this compound product?

The choice of purification technique depends on the physical state of your product (solid or oil) and the nature of the impurities.

  • Recrystallization: This is the preferred method for solid compounds with good thermal stability, especially when the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable method.

  • Column Chromatography: This is a versatile technique for both solid and oily compounds and is particularly useful for separating mixtures of compounds with similar polarities.[3]

  • Acid-Base Extraction: This can be a powerful initial cleanup step to remove non-basic or non-acidic impurities. Since 1H-pyrazolo[4,3-b]pyridines are basic, they can be extracted into an acidic aqueous phase, leaving neutral or acidic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.[7]

Q2: My this compound derivative is very polar. What are the best chromatography conditions?

For highly polar basic heterocycles, several strategies can be employed:

  • Modified Normal Phase Chromatography: Use a highly polar mobile phase, such as a gradient of dichloromethane to 10-20% methanol in dichloromethane. Adding a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can improve peak shape by minimizing interactions with silica gel.

  • Reversed-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can protonate the basic nitrogen, leading to sharper peaks.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for purifying polar compounds.

Q3: What are some common impurities I should expect in my crude this compound product?

Common impurities often include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include substituted 2-chloro-3-nitropyridines or aminopyrazoles.[8][9]

  • Reagents: Catalysts, bases (e.g., DBU, pyridine), and coupling reagents.[8][10]

  • Side-Products: The synthesis of pyrazolopyridines can sometimes lead to the formation of regioisomers or byproducts from side reactions.[8][11] For example, in syntheses involving a Japp-Klingemann reaction, incomplete cyclization or alternative cyclization pathways can lead to impurities.[8]

Q4: How can I effectively remove a basic solvent like pyridine if it was used in the reaction?

If pyridine was used as a solvent, it can be challenging to remove completely by simple evaporation.

  • Distillation: Remove the bulk of the pyridine under reduced pressure.[12]

  • Azeotropic Removal: Add a co-solvent like toluene or heptane and co-evaporate the mixture under reduced pressure. This may need to be repeated several times.[12]

  • Acidic Wash: If your product is stable to acid, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid such as 1M HCl. The pyridine will be protonated to form the water-soluble pyridinium salt, which will be removed in the aqueous layer.[12]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

This protocol provides a general workflow for purification by flash column chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate in varying ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[4]

    • If the compound is highly polar, try a system of dichloromethane and methanol.

    • If streaking is observed, add 0.5% triethylamine to the eluent.[3]

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel using either a dry packing or slurry packing method.[13] Ensure the silica bed is well-compacted and free of cracks or air bubbles.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the column eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[4]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid this compound derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.[3]

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.[3]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for your crude this compound product.

Purification_Strategy start Crude this compound Product is_solid Is the product a solid? start->is_solid acid_base_extraction Consider initial Acid-Base Extraction start->acid_base_extraction Optional Initial Cleanup recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) oiling_out Does it 'oil out' or remain impure? recrystallization->oiling_out oiling_out->column_chromatography Yes success Pure Product oiling_out->success No column_chromatography->success acid_base_extraction->is_solid

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance for the common challenge of regioisomer formation. As Senior Application Scientists, we understand that controlling regioselectivity is paramount for efficient drug discovery and development. This resource consolidates our expertise and field-proven insights to help you navigate the complexities of pyrazolopyridine synthesis.

Introduction: The Challenge of Regioisomerism

Pyrazolopyridines are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] The synthesis of these bicyclic systems, however, is often complicated by the formation of regioisomers, which can be difficult and costly to separate.[3][4] This guide will delve into the root causes of this issue and provide actionable strategies to control and troubleshoot the formation of unwanted isomers.

There are eight possible types of pyrazolopyridines based on the arrangement of nitrogen atoms.[1] Among these, the 1H-pyrazolo[3,4-b]pyridines are the most extensively studied.[1] The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[3]

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction with an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of regioisomers. What are the primary factors controlling the outcome?

A1: The regiochemical outcome of the cyclocondensation between a 3-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound is a classic challenge governed by the relative electrophilicity of the two carbonyl groups.[5][6]

  • Electronic Effects: The carbonyl carbon that is more electron-deficient will be more susceptible to nucleophilic attack by the amino group of the pyrazole. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group, directing the initial condensation to that site.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered carbonyl.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway. Acid catalysis can enhance the electrophilicity of the carbonyl groups, while basic conditions can increase the nucleophilicity of the aminopyrazole.[6] For instance, some reactions show improved yields and selectivity in the presence of acetic acid or hydrochloric acid, while others perform better with bases like sodium hydroxide or triethylamine.[6]

    • Solvent: The choice of solvent can impact reactant solubility and transition state stabilization.[3] Polar protic solvents like ethanol are commonly used, but in some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in similar pyrazole syntheses by enhancing the electrophilicity of one carbonyl group through hydrogen bonding.[7][8]

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a decrease in regioselectivity.[3] Optimization of the reaction temperature is crucial.

Troubleshooting Workflow for Cyclocondensation Reactions

G start Regioisomer Mixture Observed purity Check Starting Material Purity start->purity electronic Analyze Electronic Effects of Substituents purity->electronic steric Evaluate Steric Hindrance electronic->steric conditions Modify Reaction Conditions steric->conditions temp Optimize Temperature conditions->temp solvent Screen Solvents (e.g., EtOH, TFE, HFIP) conditions->solvent ph Adjust pH (Acidic vs. Basic Catalysis) conditions->ph separation Purify via Column Chromatography temp->separation solvent->separation ph->separation analysis Characterize Isomers (NMR) separation->analysis G start Synthesized Isomer Mixture nmr_acq Acquire 1D and 2D NMR Data start->nmr_acq noesy NOESY Analysis nmr_acq->noesy hmbc HMBC (1H-13C/15N) Analysis nmr_acq->hmbc n1_isomer N1-Isomer Identified noesy->n1_isomer NOE between alkyl-H and C5-H n2_isomer N2-Isomer Identified noesy->n2_isomer NOE between alkyl-H and C3-H hmbc->n1_isomer 3JCH correlation from alkyl-H to C5 and C7a hmbc->n2_isomer 3JCH correlation from alkyl-H to C3

References

Technical Support Center: Optimization of Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic reaction. Pyrazolopyridines are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Section 1: Troubleshooting Common Issues in Pyrazolopyridine Synthesis

This section is structured in a question-and-answer format to directly address specific experimental challenges.

FAQ 1: Low Reaction Yield

Question: I am consistently obtaining low yields in my three-component synthesis of pyrazolo[3,4-b]pyridines. What are the likely causes and how can I improve the yield?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[3]

Causality and Recommended Actions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as inhibitors or lead to unwanted side reactions.[3]

    • Recommendation: Ensure all starting materials are of high purity. Consider recrystallization or column chromatography to purify reactants if their purity is questionable.[3] The quality of commercial starting materials can vary, so it is good practice to verify their purity before use.[2]

  • Suboptimal Catalyst Selection and Loading: The choice and concentration of the catalyst are pivotal. Both acidic and basic conditions, as well as Lewis acid catalysis, have been successfully employed.[4]

    • Acid Catalysis: Acetic acid is commonly used, often at reflux temperatures.[4][5] The addition of a base like triethylamine in conjunction with acetic acid can significantly improve yields by facilitating deprotonation.[4]

    • Lewis Acid Catalysis: Lewis acids such as CuCl₂, ZrCl₄, or ZnCl₂ can enhance the electrophilicity of carbonyl groups, driving the reaction forward.[4] For instance, ZrCl₄ has been used effectively in the synthesis from α,β-unsaturated ketones.[3]

    • Heterogeneous Catalysts: Novel nanocatalysts, such as alginic acid functionalized silica-based magnetic nanocatalysts (Alg@SBA-15/Fe₃O₄), have demonstrated high efficiency, allowing for high yields in short reaction times at room temperature and offering the advantage of easy separation and reusability.[1]

    • Recommendation: Screen a variety of catalysts and optimize the catalyst loading. The optimal catalyst will be substrate-dependent.

  • Inappropriate Solvent: The solvent influences reactant solubility and reaction kinetics.[3]

    • Common Solvents: Ethanol is a widely used solvent, often at reflux.[4] Other options include acetic acid, water, methanol, and even solvent-free conditions, particularly when one of the reactants is a liquid.[4][5]

    • Green Solvents: Water has been successfully used as a solvent at elevated temperatures (e.g., 90 °C).[4][5]

    • Recommendation: Conduct a solvent screen to identify the optimal medium for your specific substrates.

  • Incorrect Temperature and Reaction Time: Both temperature and reaction duration need to be optimized. Some reactions proceed at room temperature, while others require significant heating.[3][6]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for substrate consumption and product formation.[3] Extended reaction times at high temperatures can lead to product degradation.

FAQ 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4][5] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups.[4][5]

Strategies to Control Regioselectivity:

  • Choice of Substrates: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the issue of regioselectivity.[4]

  • In Situ Generation of the Biselectrophile: A three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole can proceed with high regioselectivity.[4]

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. It is crucial to consult the literature for precedents with similar substrates.[3]

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography.[3] Careful selection of the eluent system is critical for successful separation.[3]

FAQ 3: Difficulties in Product Purification

Question: I am struggling to purify my pyrazolopyridine product. What are the best practices for purification?

Answer: Purification of pyrazolopyridines can be challenging due to their polarity and the presence of closely related byproducts.[3]

Purification Strategies:

  • Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[3]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[3]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[3]

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

Section 2: Experimental Protocols and Data

Protocol 1: General Procedure for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • 5-Aminopyrazole (1.0 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the aldehyde, active methylene compound, 5-aminopyrazole, and catalyst.

  • Add the solvent and stir the mixture at the desired temperature (e.g., 80 °C).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic Acid150-16015-20 min65-88[4]
Acetic Acid / TriethylamineAcetic Acid150-16015-20 min86-98[4]
NoneEthanolReflux10-30 min (with air)-[4]
L-prolineEthanol8030-60 min-[4]
NoneWater9016 h-[4][5]
HClMethanolRoom Temp16 h-[4]
1.0 M NaOHGlycol1205-12 min>90[4]
CuCl₂, ZrCl₄, or ZnCl₂VariousVariousVarious-[4]
Alg@SBA-15/Fe₃O₄EthanolRoom Temp20-30 min90-97[1]

Section 3: Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to rational optimization.

Diagram 1: General Mechanism for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This diagram illustrates the general reaction pathway for the formation of the pyrazolopyridine core from a 1,3-dicarbonyl compound and a 5-aminopyrazole.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Enamine Enamine 1,3-Dicarbonyl->Enamine Condensation 5-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyridine Pyrazolopyridine Cyclized_Intermediate->Pyrazolopyridine Dehydration/ Aromatization

Caption: General reaction mechanism for pyrazolopyridine synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields.

G Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Catalyst Optimize Catalyst (Type and Loading) Purity->Catalyst Pure Purify Re-evaluate Purification Strategy Purity->Purify Impure Solvent Screen Different Solvents Catalyst->Solvent No Improvement Success Improved Yield Catalyst->Success Improved TempTime Optimize Temperature and Reaction Time Solvent->TempTime No Improvement Solvent->Success Improved TempTime->Purify No Improvement TempTime->Success Improved

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but often difficult-to-purify compounds. The inherent polarity of the pyrazolo[3,4-b]pyridine scaffold, often augmented by polar functional groups crucial for biological activity, presents a unique set of purification hurdles.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve the desired purity for your compounds.

Understanding the Challenge: The Physicochemical Landscape of Polar Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a nitrogen-rich heterocyclic system, making it inherently polar.[1][2] The presence of multiple nitrogen atoms allows for hydrogen bonding and dipole-dipole interactions, leading to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents. This often results in purification challenges such as:

  • Poor elution in normal-phase chromatography: Compounds may stick to the silica gel baseline.

  • Streaking or tailing of peaks: This is a common issue for basic compounds like pyridines on acidic silica gel.[4][5]

  • Difficulty in crystallization: High polarity can lead to "oiling out" or the formation of amorphous solids instead of well-defined crystals.[6][7]

  • Co-elution with polar impurities: Starting materials or byproducts with similar polarity can be difficult to separate.[8]

This guide will address these issues with practical, evidence-based solutions.

Troubleshooting Guide: Common Purification Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography Issues

Question 1: My polar pyrazolo[3,4-b]pyridine derivative is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?

Answer: This is a classic sign that your compound is too polar for the chosen normal-phase chromatography conditions.[6][9] Here’s a systematic approach to address this:

  • Increase Mobile Phase Polarity:

    • Methanol/Dichloromethane (MeOH/DCM): Start by adding a small percentage of methanol to your dichloromethane eluent (e.g., 1-5% MeOH in DCM).[10] Methanol is a highly polar solvent that can effectively compete with your polar compound for the active sites on the silica gel.[11]

    • Ammonia in Methanol/Dichloromethane: For basic pyrazolo[3,4-b]pyridines that may be interacting strongly with acidic silanol groups on the silica, using a basic modifier is highly effective.[6][10] Prepare a stock solution of 1-2% ammonium hydroxide in methanol and use this as the polar component of your mobile phase with dichloromethane.[4] This will neutralize the acidic sites on the silica and reduce peak tailing.[5][6]

  • Alternative Stationary Phases:

    • Alumina: For strongly basic compounds, switching to a basic or neutral alumina stationary phase can be beneficial as it lacks the acidic silanol groups of silica.[4][6]

    • Reversed-Phase Chromatography (C18): If your compound is highly polar and water-soluble, reversed-phase chromatography is an excellent alternative.[12] Here, the stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will elute earlier.

Question 2: I am observing significant streaking/tailing of my compound's spot on the TLC plate and during column chromatography. How can I achieve sharper peaks?

Answer: Peak tailing for pyridine derivatives is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.[5] Here are several strategies to mitigate this:

  • Mobile Phase Modifiers:

    • Triethylamine (TEA): Add a small amount of a competing base like triethylamine (0.1-1%) to your mobile phase.[6] TEA will preferentially bind to the acidic silanol groups, effectively masking them from your compound and leading to a more symmetrical peak shape.[5]

    • Ammonium Hydroxide: As mentioned previously, a solution of ammonium hydroxide in methanol as the polar component of your eluent can also neutralize the silica surface.[4][13]

  • Stationary Phase Deactivation:

    • You can "deactivate" silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing the basic modifier (e.g., TEA) before packing the column.

  • Column Loading Technique:

    • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening at the origin.[14] Dry loading your sample onto a small amount of silica gel and then adding it to the top of the column can result in a sharper initial band and better separation.[14]

Question 3: My compound is eluting, but I have poor separation from a polar impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds of similar polarity requires careful optimization of your chromatographic conditions.[6]

  • Solvent System Selectivity: If you are using a standard hexane/ethyl acetate system, switching to a different solvent system with different selectivity might help.[6] For example, trying a dichloromethane/methanol system can alter the interactions of your compounds with the stationary phase and improve separation.[10]

  • Gradient Elution: Instead of running the column with a constant solvent composition (isocratic elution), a gradient elution can be very effective.[6][11] Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your compound of interest, leaving the more polar impurities behind.

  • Column Parameters:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[6] As a rule of thumb, the amount of crude material should be around 1-5% of the mass of the stationary phase.[6]

    • Use a Larger Column: If you need to purify a larger amount of material, use a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.[6]

Crystallization Issues

Question 4: My polar pyrazolo[3,4-b]pyridine derivative "oils out" of solution instead of forming crystals during recrystallization. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[6][7] This often happens when the solution is supersaturated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[6][15]

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before placing it in an ice bath.[7] Rapid cooling often leads to oiling out.[6]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[6][7]

  • Change the Solvent System:

    • Single Solvent: Try a different solvent in which your compound has a lower solubility at room temperature.[6]

    • Mixed Solvent System (Co-solvent): This is often a very effective strategy.[16] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[7] Then, add a few drops of the "good" solvent to make it clear again and allow it to cool slowly. Common solvent pairs for polar compounds include ethanol/water or acetone/water.[17]

Question 5: I've tried several solvents, but my compound either doesn't dissolve even when hot, or it's too soluble even at cold temperatures. How do I find a suitable recrystallization solvent?

Answer: Finding the right solvent is key to successful recrystallization.[18] A systematic approach is best:

  • Small-Scale Solubility Tests: Use small amounts of your crude product (10-20 mg) in test tubes with different solvents (0.5-1 mL).

  • Ideal Solvent Properties: The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.[18]

  • Test a Range of Solvents: Test solvents with varying polarities. For polar pyrazolo[3,4-b]pyridines, good starting points are ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and water.[19]

  • Consider Mixed Solvents: If no single solvent is ideal, try a mixed solvent system as described in the previous question.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Place approximately 20 mg of your crude pyrazolo[3,4-b]pyridine derivative into several small test tubes.

  • Add 0.5 mL of a different solvent to each test tube at room temperature. Observe the solubility. If it dissolves, the solvent is likely too good.

  • If the compound is insoluble at room temperature, heat the test tube gently in a sand bath or water bath to the boiling point of the solvent.

  • If the compound dissolves when hot, it is a potentially good solvent. Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.[20] Observe if crystals form.

  • If the compound remains insoluble even when hot, it is a poor solvent for single-solvent recrystallization but could be an "anti-solvent" in a mixed-solvent system.

  • If the compound dissolves at room temperature, it is a "good" solvent and can be paired with a "poor" solvent.

Solvent System Examples for Polar Compounds
Ethanol/Water
Methanol/Water
Acetone/Water
Ethyl Acetate/Hexane
Dichloromethane/Hexane

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for my highly polar pyrazolo[3,4-b]pyridine?

A1: Yes, and it is often a very effective method for purifying highly polar, water-soluble compounds. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., mixtures of water and methanol or acetonitrile). Polar compounds have less affinity for the non-polar stationary phase and will elute faster. This can be particularly useful if your compound is "stuck" on a normal-phase silica column.[12]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my compounds?

A2: HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12] It is an excellent technique for separating highly polar compounds that are too polar for reversed-phase chromatography (where they would elute in the void volume) and too strongly retained in normal-phase chromatography.[21] HILIC can provide a unique selectivity for polar pyrazolo[3,4-b]pyridines.[12]

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: To check for decomposition on silica, you can perform a simple 2D TLC analysis.[9] Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[9]

If decomposition is confirmed, consider these alternatives:

  • Use a less acidic stationary phase: Neutral alumina or Florisil can be good alternatives.[9]

  • Deactivate the silica: As mentioned earlier, adding a base like triethylamine to the eluent can reduce the acidity of the silica gel.[6]

  • Reversed-phase chromatography: This avoids the use of acidic silica gel altogether.

  • Crystallization: If possible, recrystallization is a non-chromatographic method that can often yield highly pure material without the risk of decomposition on a stationary phase.[16]

Q4: Is it better to use a single solvent or a mixed solvent system for recrystallization?

A4: The choice depends on the solubility profile of your compound. A single solvent is often simpler if you can find one that meets the criteria of high solubility when hot and low solubility when cold.[18] However, for many polar compounds, a mixed-solvent system provides greater flexibility and control over the crystallization process.[16] It allows you to fine-tune the polarity of the solvent to induce crystallization more effectively.[7]

Q5: What is the purpose of "seeding" during crystallization?

A5: Seeding involves adding a tiny crystal of the pure compound to a supersaturated solution to induce crystallization.[6][7] The seed crystal provides a nucleation site, a pre-existing ordered surface onto which other molecules can deposit and build up the crystal lattice. This can be very helpful when crystals are slow to form.[6] If you don't have a seed crystal, scratching the inside of the flask with a glass rod can sometimes create microscopic scratches that serve as nucleation sites.[6][17]

Visualizing the Workflow

Decision Tree for Purification Method Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for your polar pyrazolo[3,4-b]pyridine derivative.

Purification_Decision_Tree start Crude Polar Pyrazolo[3,4-b]pyridine check_solubility Assess Solubility & Polarity (TLC) start->check_solubility is_solid Is the crude material a solid? check_solubility->is_solid tlc_behavior TLC Behavior? check_solubility->tlc_behavior try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_solid->tlc_behavior No/Oily cryst_success Successful? (Pure Crystals) try_cryst->cryst_success cryst_success->tlc_behavior No/Impure end_pure Pure Compound cryst_success->end_pure Yes good_rf Good Rf & Separation (0.2-0.5) tlc_behavior->good_rf Good Rf streaking Streaking/ Tailing tlc_behavior->streaking Streaking baseline Stuck at Baseline tlc_behavior->baseline Baseline norm_phase_col Normal-Phase Column (Silica Gel) good_rf->norm_phase_col norm_phase_modifier Normal-Phase Column + Basic Modifier (e.g., TEA) streaking->norm_phase_modifier alt_chrom Alternative Chromatography baseline->alt_chrom norm_phase_col->end_pure end_fail Re-evaluate Strategy norm_phase_col->end_fail norm_phase_modifier->end_pure norm_phase_modifier->end_fail rev_phase Reversed-Phase (C18) alt_chrom->rev_phase Water Soluble hilic HILIC alt_chrom->hilic Highly Polar rev_phase->end_pure rev_phase->end_fail hilic->end_pure hilic->end_fail

Caption: A decision tree for selecting a purification method.

Troubleshooting Crystallization Workflow

This diagram illustrates a workflow for troubleshooting common issues encountered during the recrystallization of polar compounds.

Crystallization_Troubleshooting start Dissolve Compound in Minimum Hot Solvent cool_solution Cool Solution Slowly start->cool_solution outcome Outcome? cool_solution->outcome crystals_form Crystals Form outcome->crystals_form Success oiling_out Compound 'Oils Out' outcome->oiling_out Oil Forms no_crystals No Crystals Form outcome->no_crystals No Change end_pure Collect Pure Crystals crystals_form->end_pure reheat Re-heat to Dissolve Oil oiling_out->reheat induce_cryst Induce Crystallization no_crystals->induce_cryst concentrate Solution too Dilute? no_crystals->concentrate add_solvent Add More Hot Solvent reheat->add_solvent add_solvent->cool_solution scratch Scratch Flask induce_cryst->scratch seed Add Seed Crystal induce_cryst->seed scratch->cool_solution seed->cool_solution concentrate->cool_solution No, try inducing evaporate Evaporate Some Solvent concentrate->evaporate Yes evaporate->cool_solution

Caption: A workflow for troubleshooting crystallization issues.

References

identifying and minimizing byproducts in pyrazolopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Multicomponent Reactions

Question: I'm attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and I'm observing very low, or no, desired product. What are the likely causes and how can I troubleshoot this?

Answer: This is a common challenge in multicomponent reactions (MCRs) for pyrazolopyridine synthesis.[1] The issue often stems from one or more of the following factors. Let's break down a systematic troubleshooting approach.

1. Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can introduce competing side reactions or inhibit your catalyst.

  • Recommendation: Always ensure high purity of your starting materials. If in doubt, purify them by recrystallization or column chromatography before use.[2] Characterize your starting materials by NMR or melting point to confirm their identity and purity.

2. Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's success. Both acidic and basic catalysts are employed, and their effectiveness can be highly substrate-dependent.

  • Recommendation: Screen a variety of catalysts. If one isn't working, consider alternatives. For instance, if a Brønsted acid is failing, a Lewis acid or a solid-supported catalyst might be more effective. Optimize the catalyst loading; sometimes, simply increasing or decreasing the amount can have a significant impact.[3]

3. Solvent Effects: The solvent dictates the solubility of your reactants and influences the reaction kinetics. An inappropriate solvent can prevent the reaction from proceeding efficiently.

  • Recommendation: If your yield is low, consider changing the solvent. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF or toluene might be preferable. In some cases, solvent-free conditions or the use of aqueous hydrotropic mediums can also be highly effective.[4]

4. Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.

  • Recommendation: Monitor your reaction's progress meticulously using Thin Layer Chromatography (TLC).[2] This will help you determine the optimal reaction time and prevent premature workup or decomposition from prolonged heating. If no reaction is observed at room temperature, gradually increase the heat. Some reactions may require reflux conditions to proceed.[2]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your pyrazolopyridine synthesis.

low_yield_troubleshooting start Start: Low Yield Issue check_purity Step 1: Verify Purity of Starting Materials (NMR, MP) start->check_purity Begin Troubleshooting check_conditions Step 2: Evaluate Reaction Conditions check_purity->check_conditions Materials Pure optimize_catalyst Step 3: Optimize Catalyst (Type & Loading) check_conditions->optimize_catalyst Conditions Suboptimal optimize_solvent Step 4: Screen Solvents (Protic vs. Aprotic) optimize_catalyst->optimize_solvent No Improvement optimize_temp_time Step 5: Adjust Temperature & Monitor with TLC optimize_solvent->optimize_temp_time No Improvement success Success: Improved Yield optimize_temp_time->success Yield Improves

Caption: A stepwise guide to troubleshooting low yields.

Issue 2: Formation of Regioisomeric Byproducts

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolopyridine synthesis?

Answer: The formation of regioisomers is a well-documented challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[5][6] The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl groups.[5][6]

1. Influence of Starting Materials: If the electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl compound is very similar, you can expect a product mixture approaching a 1:1 ratio.[5]

  • Recommendation: If possible, modify your starting materials to enhance the difference in electrophilicity between the two reaction sites. For instance, introducing an electron-withdrawing group near one carbonyl will make it more electrophilic and can direct the initial nucleophilic attack of the aminopyrazole.

2. Reaction Conditions: The choice of catalyst and solvent can influence the transition states leading to the different regioisomers, thereby affecting the product ratio.

  • Recommendation: A systematic optimization of reaction conditions is advised. Consult the literature for syntheses of analogous compounds to see which conditions favored the formation of a single regioisomer. Sometimes, a change from a protic to an aprotic solvent, or from a basic to an acidic catalyst, can have a profound effect on selectivity.

3. Purification of Regioisomers: When a mixture of regioisomers is unavoidable, efficient separation is key.

  • Recommendation: Flash column chromatography is the most common method for separating regioisomers.[2] Careful selection of the eluent system is critical. A gradient elution, for example, with a hexane/ethyl acetate system, is often a good starting point.

Visualizing Regioisomer Formation

The diagram below illustrates how an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomeric pyrazolopyridine products.

regioisomer_formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aminopyrazole Aminopyrazole path_a Attack at Carbonyl A aminopyrazole->path_a path_b Attack at Carbonyl B aminopyrazole->path_b dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->path_a dicarbonyl->path_b regioisomer_a Regioisomer A path_a->regioisomer_a regioisomer_b Regioisomer B path_b->regioisomer_b

Caption: Formation of regioisomers from unsymmetrical starting materials.

Issue 3: Incomplete Reaction or Stalling

Question: My reaction seems to start but then stalls, leaving a significant amount of starting material even after extended reaction times. What could be the cause?

Answer: A stalled reaction can be frustrating. Here are some common culprits and how to address them.

1. Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by impurities or by one of the reactants or products.

  • Recommendation: Ensure your reagents and solvent are pure and dry, especially if using a water-sensitive catalyst. In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

2. Product Inhibition: The desired product may be inhibiting the catalyst or sequestering one of the starting materials, effectively stopping the reaction.

  • Recommendation: Try running the reaction at a higher dilution to disfavor product inhibition.

3. Reversible Reaction: The reaction may be reversible, reaching an equilibrium that lies unfavorably for product formation under your current conditions.

  • Recommendation: If you suspect a reversible reaction, consider using Le Chatelier's principle to your advantage. For example, if water is a byproduct, using a Dean-Stark trap to remove it can drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Pyrazolopyridine Synthesis

This protocol provides a general starting point for the synthesis of pyrazolopyridine derivatives. Optimization will be necessary based on your specific substrates.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • Add the catalyst (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC every hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: TLC Monitoring of Reaction Progress

  • Prepare a TLC chamber with a suitable eluent (e.g., 7:3 hexane:ethyl acetate).

  • Using a capillary tube, spot the starting materials and the reaction mixture on a TLC plate.

  • Place the TLC plate in the chamber and allow the eluent to run up the plate.

  • Visualize the spots under a UV lamp.[7] The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

Data Summary: Optimizing Reaction Conditions

The following table summarizes hypothetical results from an optimization study, illustrating how changing various parameters can affect the yield of a target pyrazolopyridine.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8012<5
2Piperidine (10)Ethanol80665
3L-proline (10)Ethanol80478
4L-proline (10)DMF80455
5L-proline (10)Toluene110385
6L-proline (20)Toluene110386

This data is illustrative and serves to demonstrate the impact of systematic optimization.

References

Technical Support Center: Efficient Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental challenges and achieve efficient, high-yield syntheses.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of pyrazolo[4,3-b]pyridines in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a multi-component synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in multi-component reactions for pyrazolo[4,3-b]pyridine synthesis are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is crucial for success.[1]

Initial Checks:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.[1]

Catalyst and Reaction Conditions:

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are paramount for driving the reaction to completion. Both acidic and basic catalysts, as well as transition metals, can be employed depending on the specific reaction.

    • Recommendation: Screen a variety of catalysts. While common choices include Brønsted acids (e.g., acetic acid, pTSA) and bases (e.g., K2CO3, TEA), Lewis acids like ZrCl4 have also proven effective.[1][2][3] For some syntheses, magnetically recoverable nano-catalysts can offer advantages in terms of separation and reusability.[4][5][6][7] Catalyst loading is also a critical parameter to optimize; for instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO3H), 5 mg was found to be the optimal amount.[1][8]

  • Solvent Effects: The solvent influences the solubility of reactants and intermediates, which in turn affects reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is a commonly used solvent, but for certain reactions, solvent-free conditions at elevated temperatures have resulted in high yields.[1][8] In some cases, greener solvents like water can be used, especially in microwave-assisted syntheses.[2][9][10]

  • Temperature and Reaction Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[1][8] Microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2][9][10][11][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Issue 2: Formation of Side Products and Regioisomers

Question: My reaction is producing a mixture of products, including what appear to be regioisomers. How can I improve the selectivity and isolate the desired product?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.[1]

Controlling Regioselectivity:

  • Reaction Conditions: The choice of catalyst and solvent can significantly influence regioselectivity. It is advisable to consult the literature for specific synthetic routes that are similar to your target molecule to find conditions known to favor the desired isomer.[1] For instance, in some multi-component reactions, the reaction mechanism inherently favors the formation of a specific isomer.[3]

  • Starting Material Design: In some cases, the regiochemical outcome is predetermined by the substitution pattern of the starting materials. Careful planning of your synthetic route and choice of building blocks is essential.

Separation of Isomers:

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

  • Recrystallization: If the desired isomer is a solid and has different solubility properties from the side products, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and optimization for pyrazolo[4,3-b]pyridine synthesis.

1. What are the most common types of catalysts used for pyrazolo[4,3-b]pyridine synthesis?

A wide range of catalysts can be employed, and the optimal choice depends on the specific synthetic strategy. Common categories include:

  • Acid Catalysts: Brønsted acids (e.g., HCl, H2SO4, p-toluenesulfonic acid) and Lewis acids (e.g., ZrCl4, CuCl2, ZnCl2) are frequently used, particularly in condensation reactions.[3]

  • Base Catalysts: Inorganic bases like K2CO3 and Cs2CO3, as well as organic bases such as triethylamine (TEA) and DBU, are often used to promote cyclization reactions.[2]

  • Palladium Catalysts: Palladium complexes are instrumental in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, for the functionalization of the pyrazolo[4,3-b]pyridine core. The choice of ligand is crucial for achieving high yields in these reactions.[13][14][15][16][17]

  • Gold Catalysts: Gold catalysts have been shown to be effective in specific cyclization reactions, such as the synthesis of 1H-pyrazolo[4,3-b]pyridine-5-ones from α-diazo nitriles.[18][19][20]

  • Copper Catalysts: Copper(II) acetylacetonate has been used as an effective catalyst in [3+3] cycloaddition reactions to form pyrazolo[3,4-b]pyridines with high yields under mild conditions.[21]

  • Heterogeneous and Nanocatalysts: To improve catalyst recovery and reusability, various solid-supported catalysts have been developed. These include amorphous carbon-supported sulfonic acid and magnetically recoverable nanoparticles.[4][5][6][7][8]

2. When should I consider using microwave-assisted synthesis?

Microwave-assisted synthesis is a powerful technique that can offer several advantages over conventional heating methods, including:

  • Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in minutes using microwave irradiation.[2][11][12]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[2][12]

  • Milder Reaction Conditions: Microwave heating can sometimes enable reactions to proceed at lower overall temperatures or with less catalyst.[2]

  • Green Chemistry: The efficiency of microwave synthesis often aligns with the principles of green chemistry by reducing energy consumption and sometimes allowing for the use of more environmentally benign solvents, including water.[2][9][10][12]

3. How do I choose the right ligand for a palladium-catalyzed cross-coupling reaction?

The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and substrate scope. For intramolecular C-H arylation to form fused heteroaromatic compounds, phosphine ligands such as PPh3 and Buchwald-type phosphines like CyJohnPhos have been shown to be effective.[13][16] For C-H arylation of pyrazolo[4,3-b]pyridines, 1,10-phenanthroline has been used as a successful ligand.[14] Pyrazole-substituted pyridines have also emerged as versatile bidentate ligands in transition-metal catalysis.[22][23] It is often necessary to screen a small library of ligands to identify the optimal one for a specific transformation.

Catalyst Performance Summary

The following table summarizes the performance of various catalysts in the synthesis of pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives.

Catalyst SystemReaction TypeTypical ConditionsYield RangeKey AdvantagesReferences
Brønsted/Lewis Acids CyclocondensationReflux in acetic acid or EtOH with HCl/dioxane44-99%Readily available, straightforward[3]
Bases (e.g., NaOH, K2CO3) CyclocondensationGlycol at 120°C or aqueous medium>90%High yields, simple workup[2][3]
AC-SO3H Cascade ReactionRoom temperature in ethanolModerate to goodGreen catalyst, mild conditions[8]
Cu(II) acetylacetonate [3+3] CycloadditionRoom temperature to reflux in CHCl3up to 94%High yields, mild conditions[21]
Gold Catalysts Anionic Cyclization-EfficientAccess to specific scaffolds[18]
Palladium/Ligand C-H Arylation110-130°C in DMA or Tolueneup to 94%Functionalization of the core[13][14][16]
Microwave Irradiation Multicomponent40-200°C, solvent-free or in water/DMFup to 94%Rapid, high yields, green[2][9][10][11][12]
Magnetic Nanocatalysts Multicomponent100-110°C, solvent-freeHigh yieldsReusable, easy separation[4][5][6][7]

Experimental Protocols

General Procedure for Microwave-Assisted, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure based on microwave-assisted methods.[2][10]

  • In a microwave reaction vessel, combine the 5-aminopyrazole (1 mmol), the aldehyde (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate) (1 mmol), and ammonium acetate (1 mmol).

  • Add the chosen solvent (e.g., 4 mL of water) and a catalytic amount of base (e.g., triethylamine, 0.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 40°C) for a specified time (e.g., 20 minutes) with a power of approximately 110 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Palladium-Catalyzed Intramolecular C-H Arylation

This protocol is a generalized procedure based on palladium-catalyzed C-H activation/cyclization.[13][16]

  • To an oven-dried reaction tube, add the pyridine derivative (1 equiv), Pd(OAc)2 (catalytic amount, e.g., 5-10 mol%), and the phosphine ligand (e.g., PPh3 or CyJohnPhos, 10-20 mol%).

  • Add a base, such as K2CO3 (2-3 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., DMA or toluene).

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 110-130°C) for the required time, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Key Processes

Catalyst Selection Workflow

Catalyst Selection Workflow start Define Synthetic Strategy (e.g., MCR, Cyclization, Cross-Coupling) mcr Multicomponent Reaction (MCR) start->mcr Building the core cyclization Intramolecular Cyclization start->cyclization Forming the pyridine ring cross_coupling Cross-Coupling/ Functionalization start->cross_coupling Modifying the scaffold acid_base Screen Acid/Base Catalysts (pTSA, TEA, K2CO3) mcr->acid_base microwave Consider Microwave Irradiation mcr->microwave cyclization->acid_base gold_copper Consider Gold or Copper Catalysts cyclization->gold_copper palladium Select Palladium Catalyst and Screen Ligands cross_coupling->palladium optimize Optimize Conditions (Temp, Time, Solvent) acid_base->optimize lewis_acid Consider Lewis Acids (ZrCl4, CuCl2) lewis_acid->optimize microwave->optimize gold_copper->optimize palladium->optimize yield Analyze Yield and Purity optimize->yield

Caption: A decision-making workflow for catalyst selection in pyrazolo[4,3-b]pyridine synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity First Step screen_catalyst Screen Different Catalysts (Acid, Base, Metal) check_purity->screen_catalyst If purity is confirmed optimize_conditions optimize_conditions screen_catalyst->optimize_conditions Once a promising catalyst is found monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction During optimization success Improved Yield monitor_reaction->success If reaction goes to completion

Caption: A logical flow diagram for troubleshooting low product yield.

References

solvent effects on the regioselectivity of pyrazolopyridine formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolopyridine Synthesis

A-Z Guide for Researchers on Controlling Regioselectivity through Solvent Effects

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: I'm getting a mixture of two regioisomers in my pyrazolopyridine synthesis. Why is this happening and how can solvent choice help control it?

Answer:

The formation of regioisomeric mixtures is a common challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials like a substituted hydrazine and a non-symmetrical 1,3-dicarbonyl compound.[1][2] The core issue lies in the initial step of the cyclocondensation reaction.

The Underlying Mechanism: The reaction proceeds via a nucleophilic attack of a nitrogen atom from the hydrazine derivative onto one of the two carbonyl carbons of the 1,3-dicarbonyl compound. If the two carbonyl groups are electronically and sterically different, one will be more electrophilic (more reactive) than the other.[2] However, the two nitrogen atoms of a substituted hydrazine are also non-equivalent. This creates two competing reaction pathways, each leading to a different regioisomer, as illustrated below.

G cluster_solvent Solvent Influence Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine P1 Pathway 1: N1 attacks C1 Start->P1 P2 Pathway 2: N2 attacks C3 Start->P2 I1 Intermediate A P1->I1 Cyclization I2 Intermediate B P2->I2 Cyclization R1 Regioisomer 1 I1->R1 Cyclization R2 Regioisomer 2 I2->R2 Cyclization

Caption: Competing pathways in pyrazolopyridine formation.

How Solvents Influence Regioselectivity:

The solvent plays a critical role by differentially stabilizing the transition states of these competing pathways.[3] The two main properties to consider are polarity and the ability to hydrogen bond (proticity).

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water, Acetic Acid): These solvents contain acidic protons (like -OH or -NH) and can form hydrogen bonds.[4] They can solvate and stabilize both cations and anions effectively. In this context, a protic solvent can hydrogen-bond with the carbonyl oxygens, increasing their electrophilicity. This effect might be more pronounced on the more sterically accessible carbonyl, potentially favoring one pathway. Furthermore, protic solvents can "cage" the nucleophile, which can sometimes hinder its reactivity.[5][6] Acetic acid is often used not just as a solvent but also as a catalyst, protonating a carbonyl group to activate it for attack.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Dioxane): These solvents have significant dipole moments but lack acidic protons.[7] They are excellent at solvating cations but are less effective at solvating anions (the nucleophile).[5] By leaving the hydrazine nucleophile "naked" and more reactive, aprotic solvents can sometimes lead to different regioselectivity compared to protic solvents, where the reaction may be governed more by the intrinsic electrophilicity of the carbonyl carbons.

  • Fluorinated Alcohols (e.g., TFE, HFIP): Studies on pyrazole (a related heterocycle) synthesis have shown that highly polar, weakly nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[8] These solvents can activate the carbonyl group towards nucleophilic attack through strong hydrogen bonding without significantly solvating the nucleophile, thereby amplifying the inherent electronic differences between the carbonyls.[8]

Practical Strategy: To control the outcome, perform a solvent screen using a representative set of solvents.

Solvent Class Examples Primary Interaction Mechanism Expected Influence on Regioselectivity
Polar Protic Ethanol, Acetic AcidHydrogen bonding with carbonyls and nucleophile.[4]Can favor attack at the more sterically accessible or H-bond activated carbonyl.
Polar Aprotic DMF, DioxaneDipole-dipole interactions; solvates cations well, leaves nucleophile "naked".[5]May favor attack at the most electronically deficient carbonyl.
Non-Polar Aprotic Toluene, Hexanevan der Waals forces.Minimal stabilization of charged intermediates; reaction may be slow or favor the thermodynamically most stable product.
Fluorinated Alcohols TFE, HFIPStrong H-bond donation to carbonyls with weak nucleophile solvation.[8]Can significantly enhance selectivity by amplifying electronic differences.[8]
Solvent-Free Neat, High TempReaction driven by thermal energy.Can lead to high yields and sometimes unique regioselectivity.[2][9][10]
Troubleshooting 1: My reaction is very slow or gives a low yield. Could the solvent be the problem?

Answer:

Yes, the solvent is a primary suspect for poor reaction kinetics or low yields.

  • Solubility Issues: The most basic function of a solvent is to dissolve the reactants. If your starting materials (e.g., the aminopyrazole and the dicarbonyl compound) are not fully dissolved, the reaction becomes heterogeneous and the rate will be dramatically reduced. A mixture of solvents, such as EtOH/DMF, can sometimes be used to ensure all reactants are in solution.[11]

  • Activation Barrier: The solvent affects the energy of the transition state. An inappropriate solvent may fail to adequately stabilize the transition state, leading to a high activation energy and a slow reaction. For instance, reactions that proceed through charged intermediates are typically faster in polar solvents that can stabilize those charges.

  • Catalyst Incompatibility: If you are using a catalyst (e.g., an acid or base), its activity can be highly solvent-dependent. For example, an acid catalyst will be more effective in a solvent that can support proton transfer.

Troubleshooting Steps:

  • Confirm Solubility: Visually inspect your reaction mixture at the reaction temperature. If you see suspended solids, you need a better solvent or solvent system.

  • Increase Polarity: If you are using a non-polar solvent like toluene and the reaction is slow, try switching to a polar aprotic solvent like DMF or a polar protic one like ethanol.

  • Consider Temperature: Many pyrazolopyridine syntheses require heat (reflux conditions).[2] Ensure your chosen solvent has an appropriate boiling point to reach the necessary reaction temperature. For some reactions, solvent-free conditions at high temperatures (e.g., 100-160 °C) can be very effective and high-yielding.[2][9]

  • Microwave Irradiation: This technique can often accelerate the reaction dramatically, sometimes even under solvent-free conditions, leading to shorter reaction times and higher yields.[12]

Troubleshooting 2: How can I definitively determine the regiochemistry of my product?

Answer:

Distinguishing between regioisomers is critical and can be challenging because they often have very similar physical properties (e.g., melting point, Rf) and mass spectra.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: Structure Elucidation by Advanced NMR Techniques

  • Acquire Standard Spectra:

    • ¹H NMR: This will show the proton environment. While the chemical shifts may be similar between isomers, slight differences can be a clue.

    • ¹³C NMR: This provides information about the carbon skeleton.

  • Perform 2D NMR Experiments: These are essential for making unambiguous assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most decisive experiment. It shows correlations (couplings) between protons and carbons that are 2 or 3 bonds away. Look for a long-range correlation between a specific proton (e.g., the N-H proton of the pyrazole ring or a substituent proton) and a carbon atom that is unique to one of the isomeric scaffolds. For example, a correlation from the N1-substituent's protons to the C7a carbon of the pyrazolopyridine core would confirm one isomer, while a correlation to a different carbon would indicate the other.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. If you have a substituent on the pyrazole nitrogen (e.g., an N-benzyl group), a NOESY correlation between the benzylic protons and a proton on the pyridine ring (e.g., at C4 or C6) can definitively establish the regiochemistry.[13]

    • ¹H-¹⁵N HMBC: If your spectrometer is equipped for ¹⁵N NMR, this experiment provides direct evidence of connectivity between protons and nitrogen atoms, removing all ambiguity.[13][14]

G Start Synthesized Product (Unknown Regiochemistry) NMR1D Acquire 1D Spectra (¹H, ¹³C) Start->NMR1D Decision1 Are 1D Spectra Conclusive? NMR1D->Decision1 NMR2D Acquire 2D Spectra (HMBC, NOESY) Decision1->NMR2D No Structure Assign Regiostructure Decision1->Structure Yes Analysis Analyze Key Correlations (e.g., N-R to C4/C7a) NMR2D->Analysis Analysis->Structure

References

Technical Support Center: Stability of 1H-Pyrazolo[4,3-b]pyridine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered in solution-based experiments. As a class of compounds with significant therapeutic potential, understanding their stability profile is paramount for reliable experimental outcomes and successful drug development.

Introduction to 1H-Pyrazolo[4,3-b]pyridines

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its rigid, planar structure and ability to form key hydrogen bond interactions make it an attractive pharmacophore. However, like many nitrogen-containing heterocycles, these derivatives can be susceptible to degradation in solution, impacting assay results, formulation development, and ultimately, therapeutic efficacy. This guide will address the most common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative shows decreasing potency over time in my aqueous assay buffer. What are the likely causes?

A1: A decline in potency is a classic indicator of compound degradation. For this compound derivatives, the primary culprits in aqueous buffers are hydrolysis and oxidation.

  • Hydrolysis: The fused pyridine and pyrazole rings can be susceptible to hydrolytic cleavage, particularly at non-neutral pH. The lability of the molecule can be significantly influenced by the nature and position of substituents on the heterocyclic core. While the pyridine ring itself is relatively stable, certain functional groups attached to it can be prone to hydrolysis.

  • Oxidation: The nitrogen atoms in the pyrazole and pyridine rings can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxide contaminants in solvents. This can lead to the formation of N-oxides or other oxidative degradation products, which may have reduced or no biological activity.

Troubleshooting Steps:

  • pH Control: Ensure your assay buffer is maintained at a stable pH, preferably close to neutral (pH 7.0-7.4), where many heterocyclic compounds exhibit maximum stability. If your assay requires acidic or basic conditions, consider the impact on compound stability and minimize the exposure time.

  • Solvent Quality: Use high-purity, degassed solvents and buffers to minimize dissolved oxygen. If oxidative degradation is suspected, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solutions, provided they do not interfere with your assay.

  • Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) and protect them from light. For aqueous assay solutions, prepare them fresh daily.

Q2: I observe new peaks in my HPLC chromatogram after my this compound derivative has been in solution for a few hours. How can I identify these degradation products?

A2: The appearance of new peaks is a clear sign of degradation. Identifying these products is crucial for understanding the degradation pathway and developing a stability-indicating analytical method.

Identification Strategy:

  • Forced Degradation Studies: Intentionally degrade your compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a sufficient quantity of the degradation products. This will help you predict the degradation pathways under normal experimental and storage conditions.

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for characterizing degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide valuable structural information about the degradants.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products and differentiate between isobaric species.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural elucidation.

Q3: My this compound derivative seems to be sensitive to light. What precautions should I take?

A3: Photodegradation is a common issue for many aromatic and heterocyclic compounds. The energy from UV and visible light can induce photochemical reactions, leading to the formation of various degradation products.

Mitigation Strategies:

  • Use Amber Vials: Protect all solutions containing your compound from light by using amber glass vials or by wrapping clear vials in aluminum foil.

  • Work in a Hood with Lights Off: When handling sensitive compounds, minimize light exposure by working in a fume hood with the sash down and the light off.

  • Follow ICH Q1B Guidelines: For formal photostability studies, adhere to the International Council for Harmonisation (ICH) Q1B guidelines, which specify light exposure conditions.[1][2][3] These guidelines recommend exposing the drug substance and product to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) light.[2][3][4]

In-Depth Technical Guides

Guide 1: Performing a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your this compound derivative and for developing a stability-indicating analytical method.[5]

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[1][2][3]

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Example)Major Degradation Products (m/z)
0.1 M HCl246015%[M+H]+ of Hydrolyzed Product
0.1 M NaOH246040%[M+H]+ of Ring-Opened Product
3% H₂O₂24Room Temp25%[M+H]+ of N-oxide
Thermal (Solid)4880<5%-
PhotolyticAs per ICH Q1BControlled30%[M+H]+ of Photodegradant
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

  • Column Chemistry: C18 columns are a good starting point. Consider phenyl-hexyl or cyano phases for alternative selectivity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is common. Adjust the pH of the aqueous phase to optimize the separation of ionizable compounds.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent is typically required to elute both the parent compound and its more polar degradation products.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for a generic this compound derivative. The actual degradation products will depend on the specific substituents on the core structure.

DegradationPathways Parent This compound Derivative Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis RingOpened Ring-Opened Product Hydrolysis->RingOpened Ring Opening N_Oxide N-Oxide Derivative Oxidation->N_Oxide N-Oxidation Photodegradant Photodegradation Product Photolysis->Photodegradant Rearrangement/ Cleavage

Caption: Potential degradation pathways for this compound derivatives.

Conclusion

The stability of this compound derivatives in solution is a critical factor that can influence the reliability and reproducibility of experimental data. By understanding the potential degradation pathways and implementing appropriate handling, storage, and analytical strategies, researchers can mitigate stability issues and ensure the integrity of their results. This technical support guide provides a framework for identifying and addressing common stability challenges, ultimately facilitating the successful development of novel therapeutics based on this important scaffold.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating 1H-Pyrazolo[4,3-b]pyridine Efficacy Against the ALK-L1196M Gatekeeper Mutation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Anaplastic Lymphoma Kinase (ALK) continues to be a pivotal therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC) where ALK rearrangements drive tumorigenesis. The clinical success of first-generation ALK inhibitors, such as crizotinib, is often curtailed by the emergence of acquired resistance. Among the most prevalent mechanisms is the L1196M point mutation in the ALK kinase domain.[1][2][3][4] This "gatekeeper" mutation, analogous to T790M in EGFR, sterically hinders the binding of early-generation inhibitors, leading to therapeutic relapse.[4][5]

This guide provides a comprehensive framework for the preclinical validation of a promising class of next-generation inhibitors: the 1H-pyrazolo[4,3-b]pyridine scaffold. We will dissect the experimental strategy, moving from direct enzymatic inhibition to cellular target engagement and anti-proliferative activity, to rigorously assess their efficacy in overcoming L1196M-mediated resistance. Our objective is to not only present protocols but to explain the scientific rationale behind each step, establishing a self-validating experimental cascade.

The Challenge: ALK Signaling and the L1196M Structural Hurdle

The ALK receptor tyrosine kinase, when aberrantly activated by chromosomal rearrangement (e.g., forming the EML4-ALK fusion protein), triggers constitutive downstream signaling. This drives cell proliferation and survival primarily through pathways such as PI3K/AKT and MEK/ERK.

cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mek RAS/MEK/ERK Pathway EML4_ALK EML4-ALK Fusion (Dimerized) pALK p-ALK (Y1604) Autophosphorylation EML4_ALK->pALK ATP PI3K PI3K pALK->PI3K RAS RAS pALK->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation_Survival Cell Proliferation & Survival pAKT->Proliferation_Survival MEK MEK RAS->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation_Survival cluster_A Biochemical Validation cluster_B Cellular Efficacy cluster_C Mechanism of Action A Step 1: Biochemical Assay (Direct Enzyme Inhibition) B Step 2: Cellular Assay (Anti-Proliferation) A->B Progress if potent inhibition is confirmed A1 Measure IC50 against recombinant ALK-wt & ALK-L1196M C Step 3: Cellular Assay (Target Engagement & Pathway Modulation) B->C Progress to confirm on-target mechanism B1 Measure GI50 in engineered Ba/F3 cell lines (wt vs. L1196M) C1 Western Blot to confirm decreased p-ALK, p-AKT, p-ERK B2 Confirm activity in human NSCLC cell line (e.g., H2228) cluster_Crizotinib Crizotinib Binding (L1196M) cluster_Pyrazolo This compound Binding (L1196M) Criz Crizotinib Pocket_C ATP Binding Pocket Criz->Pocket_C Clash Steric Clash Criz->Clash Met1196_C Methionine 1196 (Bulky Side Chain) Met1196_C->Clash Pyraz This compound (e.g., 10g) Met1196_P Methionine 1196 Pyraz->Met1196_P Accommodates side chain Pocket_P ATP Binding Pocket Pyraz->Pocket_P Fit Favorable Interaction & Hydrogen Bonding (K1150, E1210) Pyraz->Fit

References

A Comparative Guide to 1H-Pyrazolo[4,3-b]pyridine Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the 1H-pyrazolo[4,3-b]pyridine core has garnered significant attention as a versatile hinge-binding motif. This guide provides an in-depth comparative analysis of this compound derivatives against other prominent classes of kinase inhibitors, namely quinazolines, pyrimidines, and pyridopyrimidines. By examining their performance, selectivity, and underlying structure-activity relationships (SAR), this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary to navigate this competitive field.

Introduction to Kinase Inhibition and the Rise of Pyrazolopyridines

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation can drive aberrant cell proliferation, survival, and migration. Small molecule kinase inhibitors function by competing with ATP for the active site of the kinase, thereby blocking downstream signaling cascades. The clinical success of early kinase inhibitors has spurred the development of a diverse array of heterocyclic scaffolds designed to optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold, a bioisostere of purine, has proven to be a highly effective hinge-binding element. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bond interactions within the ATP-binding pocket of various kinases, providing a solid anchor for building potent and selective inhibitors. This guide will delve into the specific attributes of this scaffold in comparison to other well-established kinase inhibitor classes.

Comparative Analysis of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is not solely defined by its potency against the intended target but also by its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window. This section provides a comparative overview of 1H-pyrazolo[4,3-b]pyridines and other major kinase inhibitor scaffolds, supported by experimental data.

The this compound Scaffold: A Focus on c-Met and ITK Inhibition

Derivatives of the this compound core have demonstrated significant promise as inhibitors of key kinases implicated in cancer and immunology. Notably, this scaffold has been successfully employed in the development of potent inhibitors of c-Met and Interleukin-2-inducible T-cell kinase (ITK).

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion.[2] Aberrant c-Met signaling is a key driver in many human cancers.[3] A series of 1-sulfonyl-pyrazolo[4,3-b]pyridines has been developed as selective c-Met inhibitors, with compound 46 emerging as a preclinical candidate.

ITK Inhibition: ITK is a crucial component of the T-cell receptor (TCR) signaling pathway and represents a key target for autoimmune diseases and T-cell malignancies.[4][5] The this compound scaffold has been shown to have enzymatic inhibitory activity against ITK.

The Quinazoline Scaffold: Pioneers in EGFR Inhibition

The quinazoline core is a well-established and highly successful scaffold in the realm of kinase inhibitors, most notably for its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on this scaffold.

CompoundTarget KinaseIC50 (nM)Cellular IC50 (µM)Reference
Gefitinib EGFR11.75A549: 1.6, MCF-7: 2.0[7][8]
Compound 1i EGFR0.05-[4]
Compound 4f EGFR (L858R/T790M)2.17-[3]
Compound 6d EGFR0.069 (µM)-[3]

Quinazoline-based inhibitors typically exhibit potent activity against wild-type and mutant forms of EGFR. However, achieving selectivity against other kinases can be a challenge, and the development of resistance mechanisms remains a clinical hurdle.[9]

The Pyrimidine Scaffold: Versatility in Targeting CDKs and Other Kinases

The pyrimidine scaffold is another privileged structure in kinase inhibitor design, demonstrating broad applicability against a range of kinase families, including Cyclin-Dependent Kinases (CDKs).[5][10] CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy.

CompoundTarget KinaseIC50 (nM)Cellular GI50 (µM)Reference
Ribociclib CDK4/CycD110-[10]
Ribociclib CDK6/CycD339-[10]
Compound 9a CDK410 (Ki)MV4-11: 0.591[5]
Compound 17 CDK20.29-[11]

The pyrimidine core's adaptability allows for fine-tuning of selectivity. Kinome-wide screening of aminopyrimidine libraries has revealed that structural modifications can significantly impact the selectivity profile, enabling the development of highly targeted inhibitors.[12][13]

The Pyridopyrimidine Scaffold: Targeting the PI3K/mTOR Pathway

Pyridopyrimidine derivatives have emerged as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, a critical signaling node that regulates cell growth, proliferation, and survival.[14][15] Dual inhibition of PI3K and mTOR can be an effective anti-cancer strategy.

CompoundTarget KinaseIC50 (nM)Cellular pAKT IC50 (nM)Reference
Compound 31 PI3Kα3.4-[2]
Compound 31 mTOR4.7-[2]
Compound 4 PI3Kα-MCF-7: 16[2]
Compound 4 mTOR-MCF-7: 66[2]

The pyridopyrimidinone scaffold, in particular, has yielded potent dual PI3K/mTOR inhibitors with excellent cellular activity.[2]

Key Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their biological effects.

c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[6][14]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Motility Motility cMet->Motility Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding.

ITK Signaling Pathway in T-Cells

In T-cells, ITK is a key mediator of T-cell receptor (TCR) signaling.[4] Upon TCR engagement, Lck is activated, leading to the phosphorylation of ITAMs and the recruitment of ZAP-70. This initiates a cascade that ultimately activates ITK, which in turn phosphorylates and activates PLCγ1, leading to downstream signaling events that are essential for T-cell activation and differentiation.[5]

ITK_Pathway TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits PLCg1 PLCγ1 ITK->PLCg1 activates Downstream Downstream Signaling PLCg1->Downstream

Caption: Simplified ITK signaling pathway in T-cells.

Experimental Protocols

To ensure the generation of reliable and reproducible data for the comparative analysis of kinase inhibitors, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction (Kinase, Substrate, Inhibitor) Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step3->Step4 Step5 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Step4->Step5 Step6 Measure Luminescence Step5->Step6 End End Step6->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound or vehicle control, 5 µL of a mixture of the kinase and substrate in kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.[4]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week before the start of the experiment.

  • Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound in a suitable vehicle and administer it to the mice according to the desired dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.[3]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size or after a specified treatment duration.

  • Tissue Harvesting and Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design of potent and selective kinase inhibitors. Its ability to effectively engage the hinge region of various kinases makes it a compelling starting point for drug discovery campaigns targeting a range of diseases. While quinazolines and pyrimidines have a longer history and have yielded numerous clinical successes, the unique properties of the this compound core, particularly in the context of c-Met and ITK inhibition, highlight its potential to deliver novel and differentiated therapeutics. The continued exploration of this and other innovative scaffolds, guided by robust preclinical evaluation using the methodologies outlined in this guide, will undoubtedly fuel the next generation of targeted therapies.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 1H-Pyrazolo[4,3-b]pyridine Derivatives for VEGFR2

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of selective kinase inhibitors is a paramount objective in the quest for safer and more effective cancer therapeutics. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) stands as a pivotal target in oncology, playing a central role in tumor angiogenesis. This guide provides an in-depth, objective comparison of 1H-pyrazolo[4,3-b]pyridine derivatives as VEGFR2 inhibitors, benchmarking their performance against established alternatives with supporting experimental data and methodologies.

The intricate web of cellular signaling is largely governed by kinases, a family of enzymes that catalyze the phosphorylation of proteins. In cancer, aberrant kinase activity is a frequent driver of uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. However, the high degree of structural conservation among the ATP-binding sites of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to a spectrum of adverse effects, underscoring the critical need for compounds that precisely engage their intended target.

VEGFR2, a receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated strategy to stifle tumor progression. The this compound scaffold has garnered attention as a promising framework for the development of kinase inhibitors. This guide will delve into the selectivity profile of this specific chemical class against VEGFR2, offering a comparative analysis to inform drug discovery efforts.

The VEGFR2 Signaling Axis: A Prime Target for Anti-Angiogenic Therapy

Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival – the cellular hallmarks of angiogenesis. Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain are designed to competitively block this initial phosphorylation event, thereby abrogating the downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P1 Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound derivatives Inhibitor->P1 Inhibits

Figure 1: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound derivatives.

Comparative Selectivity Profile of Pyrazolopyridine Derivatives and Other VEGFR2 Inhibitors

A critical aspect of drug development is understanding a compound's selectivity profile across the human kinome. While potent inhibition of the primary target is essential, off-target activities can lead to toxicity or unexpected pharmacological effects. The following table summarizes the inhibitory activities (IC50 values) of a representative 1H-pyrazolo[3,4-b]pyridine derivative against VEGFR2 and, for comparison, against the Fibroblast Growth Factor Receptor 1 (FGFR1). Data for established multi-kinase inhibitors that also target VEGFR2, such as Sorafenib and Sunitinib, are included to provide a broader context of selectivity. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in assay conditions.

Compound ClassSpecific DerivativeVEGFR2 IC50 (nM)FGFR1 IC50 (nM)Other Notable Targets (IC50 in nM)
1H-Pyrazolo[3,4-b]pyridine Compound 4a[1]365.90.3-
Pyrazolo[3,4-d]pyrimidine Compound 9u[2]Comparable to Sorafenib-BRAFV600E (comparable to Sorafenib)
Pyridine Derivative Compound 10[3]120--
Multi-kinase Inhibitor Sorafenib90580c-Kit (68), FLT3 (58), PDGFRβ (57), B-Raf (22)
Multi-kinase Inhibitor Sunitinib80-PDGFRβ (2), c-Kit, FLT3
Pyrazolo[4,3-b]pyridine Compound 23k--FLT3 (11), CDK4 (7)

Data for Sorafenib and Sunitinib are compiled from various public sources and are intended for comparative purposes.

The data for the 1H-pyrazolo[3,4-b]pyridine derivative "Compound 4a" highlights a significant selectivity for FGFR1 over VEGFR2, with a more than 1200-fold difference in potency[1]. While this particular compound is not a selective VEGFR2 inhibitor, it underscores the potential of the pyrazolopyridine scaffold to achieve high selectivity for specific kinases. In contrast, derivatives of the isomeric pyrazolo[3,4-d]pyrimidine have been developed as potent dual inhibitors of VEGFR2 and BRAF V600E[2]. Furthermore, certain pyridine derivatives have demonstrated potent VEGFR2 inhibition[3]. The this compound scaffold has also been explored for other kinase targets, with compound 23k showing potent dual inhibition of FLT3 and CDK4. This diversity in kinase targets among different pyrazolopyridine isomers highlights the importance of the specific ring fusion and substitution patterns in determining inhibitor selectivity.

Experimental Methodologies for Assessing VEGFR2 Inhibition and Selectivity

To rigorously evaluate the potency and selectivity of novel chemical entities, robust and reproducible experimental protocols are essential. The following sections detail standard in vitro and cell-based assays used to characterize VEGFR2 inhibitors.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR2 kinase domain. The principle involves quantifying the phosphorylation of a substrate peptide by the kinase in the presence of ATP. A reduction in the phosphorylation signal in the presence of the test compound indicates inhibitory activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Incubation Incubate kinase, substrate, ATP, and test compound Compound_Dilution->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Detection_Reagent Add detection reagent Incubation->Detection_Reagent Signal_Measurement Measure signal (e.g., luminescence, fluorescence) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate % inhibition and determine IC50 value Signal_Measurement->IC50_Calculation

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a microplate, combine the kinase buffer, recombinant VEGFR2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of a specific peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. The detection method can vary, with common approaches including luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®) or fluorescence-based methods that detect the phosphorylated substrate.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

For comprehensive selectivity profiling, this assay is performed in parallel against a large panel of different kinases.

Cellular VEGFR2 Phosphorylation Assay

To assess the activity of an inhibitor in a more physiologically relevant context, a cell-based assay is crucial. This assay measures the inhibition of VEGFR2 autophosphorylation in intact cells.

Step-by-Step Protocol:

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) or another cell line that endogenously expresses VEGFR2 and grow them to near confluency.

  • Serum Starvation: To reduce basal receptor activation, starve the cells by incubating them in a serum-free medium for several hours.

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with a known concentration of recombinant human VEGF for a short period (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration in each cell lysate.

  • Immunoblotting (Western Blotting):

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).

    • Subsequently, probe the same membrane with a primary antibody for total VEGFR2 to normalize for any differences in protein loading.

    • Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for pVEGFR2 and total VEGFR2. The ratio of pVEGFR2 to total VEGFR2 is used to determine the extent of inhibition at each compound concentration, from which an IC50 value can be calculated.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the design of kinase inhibitors. While the currently available data for this specific isomer as a VEGFR2 inhibitor is limited, the broader pyrazolopyridine class has demonstrated the potential for potent and selective inhibition of various kinases, including VEGFR2. The development of highly selective VEGFR2 inhibitors from the this compound series will depend on systematic structure-activity relationship (SAR) studies, guided by robust in vitro and cell-based screening cascades.

Future research should focus on generating comprehensive selectivity profiles of this compound derivatives against a broad panel of kinases to fully understand their therapeutic potential and potential off-target liabilities. Such data, coupled with detailed structural biology studies, will be instrumental in designing the next generation of highly selective and effective VEGFR2 inhibitors for the treatment of cancer.

References

A Head-to-Head Comparison of 1H-Pyrazolo[4,3-b]pyridine and 1H-Indazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the 1H-indazole scaffold has long been celebrated as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates.[1][2] Its bioisostere, the 1H-pyrazolo[4,3-b]pyridine, has emerged as a compelling alternative, offering unique advantages in modulating physicochemical properties and exploring novel biological interactions. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, synthesizing technical data with field-proven insights to inform strategic decisions in drug design.

Structural and Physicochemical Properties: More Than Just a Nitrogen Atom

At first glance, the two scaffolds are remarkably similar. The this compound, an azaindazole, is derived from 1H-indazole by the bioisosteric replacement of a carbon-hydrogen (CH) group at the 7-position with a nitrogen atom. This seemingly minor change has profound implications for the molecule's electronic character, hydrogen bonding potential, and ultimately, its behavior in a biological system.

The most significant distinction is the introduction of a pyridine nitrogen, which acts as a hydrogen bond acceptor. This feature can be strategically exploited to form additional interactions with a biological target, potentially enhancing binding affinity and selectivity. Furthermore, the electron-withdrawing nature of the pyridine nitrogen lowers the pKa of the pyrazole N-H proton, making the this compound scaffold more acidic than its indazole counterpart. This can influence the compound's ionization state at physiological pH, impacting solubility, cell permeability, and off-target activity.

Both scaffolds can exist in tautomeric forms, primarily the 1H and 2H isomers. For both parent systems, the 1H-tautomer is thermodynamically more stable and is the predominant form in most biological and chemical contexts.[1][3][4][5]

Fig 1. Bioisosteric relationship between 1H-indazole and this compound.

Table 1: Comparative Physicochemical Properties

Property1H-IndazoleThis compoundRationale for Difference
Molecular FormulaC₇H₆N₂C₆H₅N₃Replacement of one CH group with a nitrogen atom.
Molecular Weight118.14 g/mol 119.12 g/mol [6]Nitrogen is slightly heavier than a CH group.
H-Bond Donors1 (pyrazole N-H)1 (pyrazole N-H)Both retain the pyrazole N-H donor.
H-Bond Acceptors1 (pyrazole N)2 (pyrazole N, pyridine N)The additional pyridine nitrogen acts as an H-bond acceptor.
Predicted pKa~14-15 (N-H)~12-13 (N-H)The electron-withdrawing pyridine ring increases the acidity of the N-H proton.
Tautomerism1H-tautomer is more stable than the 2H-tautomer.[4]1H-tautomer is significantly more stable than the 2H-tautomer.[5]The fundamental bicyclic aromatic system is thermodynamically favored in the 1H form for both.

Synthetic Accessibility: Established Routes vs. Emerging Strategies

The synthetic chemistry of 1H-indazoles is mature and versatile, with numerous well-documented methods.[1] These routes often provide high yields and tolerate a wide range of functional groups, making the scaffold readily accessible.[1][7] In contrast, the synthesis of 1H-pyrazolo[4,3-b]pyridines can be more challenging due to the electronic properties and potential reactivity of the pyridine ring.

Common Synthetic Routes for 1H-Indazole:

  • Cyclization of o-Toluidine Derivatives: Involves acylation, nitrosation, and subsequent cyclization.

  • From 2-Halo or 2-Hydroxy Aryl Carbonyls: Condensation with hydrazine or its derivatives is a common and effective strategy.[1][8]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern methods often employ palladium or copper catalysts to construct the bicyclic system.[7]

Common Synthetic Routes for this compound:

  • From Substituted Pyridines: A prevalent strategy involves starting with functionalized pyridines, such as 2-chloro-3-nitropyridines. A sequence of nucleophilic aromatic substitution (SNAr) with an appropriate nucleophile, followed by a modified Japp–Klingemann reaction, efficiently yields the desired scaffold.[9]

  • From Aminopyridines: Another approach utilizes N-(substituted-pyridin-3-yl)acetamides, which can be cyclized using reagents like isopentyl nitrite in the presence of acetic anhydride and potassium acetate.[10]

G cluster_indazole Representative 1H-Indazole Synthesis cluster_pyrazolo Representative this compound Synthesis start_ind 2-Haloacetophenone step1_ind React with Hydrazine start_ind->step1_ind step2_ind Intramolecular Cyclization/Dehydration step1_ind->step2_ind end_ind 1H-Indazole step2_ind->end_ind start_pyr 2-Chloro-3-nitropyridine step1_pyr SNAr with β-ketoester start_pyr->step1_pyr step2_pyr Japp–Klingemann Reaction step1_pyr->step2_pyr end_pyr This compound step2_pyr->end_pyr

Fig 2. High-level comparison of common synthetic workflows.

Biological Activity and Therapeutic Landscape

Both scaffolds are cornerstones of modern drug discovery, particularly in oncology and inflammation. They are frequently employed as hinge-binding motifs in kinase inhibitors.

1H-Indazole: This scaffold is found in a multitude of approved drugs and clinical candidates across a wide array of biological targets. Its derivatives have demonstrated potent anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic activities, among others.[1][4]

This compound: While not as prevalent in approved drugs yet, this scaffold is gaining significant traction. It is particularly prominent in the development of next-generation kinase inhibitors and immunomodulatory agents. The strategic placement of the 7-aza nitrogen allows for fine-tuning of potency and selectivity, often leading to best-in-class candidates.[9]

Table 2: Comparison of Biological Targets and Example Compounds

Target Class1H-Indazole ExamplesThis compound Examples
Kinase Inhibitors Pazopanib (VEGFR, PDGFR), Axitinib (VEGFR), Niraparib (PARP)[2][4]Glumetinib (c-Met inhibitor)[9], TBK1 inhibitors[11], ALK inhibitors[12], PDE4B inhibitors[13]
GPCR Ligands Granisetron (5-HT₃ antagonist)[2]CRF1 antagonists[9], mGlu4 PAMs[13]
Immunomodulators ASK1 inhibitors for inflammatory disease[14]PD-1/PD-L1 interaction inhibitors[15]
Anti-inflammatory Benzydamine (NSAID)[2]Potent inhibitors of LPS-induced TNF-α production[16]
Antimicrobials Various derivatives with antibacterial and antifungal activity[1]Limited public data, but an active area of research.

Pharmacokinetics and Metabolic Stability: The Bioisosteric Advantage

A primary driver for replacing an indazole with a pyrazolopyridine is the potential to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Hotspots:

  • 1H-Indazole: The benzene ring is susceptible to Phase I oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites. Substituents on the N1 position are also common sites of metabolism (e.g., N-dealkylation).[17]

  • This compound: The introduction of the pyridine nitrogen alters the electron distribution of the ring system, which can change the regioselectivity of CYP-mediated metabolism. By replacing a CH group that may be a metabolic "soft spot," the pyrazolopyridine analogue can exhibit enhanced metabolic stability. However, the pyridine nitrogen itself can be a site for N-oxidation, introducing a different metabolic pathway.

Direct comparative studies show that modifying a core scaffold, for instance, by N-protection of an indazole, can significantly reduce the number of metabolites formed and improve stability in liver hepatocytes.[18] This principle underpins the rationale for using the pyrazolopyridine core to block a potential site of aromatic oxidation on the indazole ring, thereby improving metabolic stability and increasing drug exposure.

G cluster_0 Common Phase I Metabolic Pathways parent_ind 1H-Indazole Derivative met_ind_1 Aromatic Hydroxylation (on Benzene Ring) parent_ind->met_ind_1 CYP450 met_ind_2 N-Dealkylation (at N1-substituent) parent_ind->met_ind_2 CYP450 parent_pyr This compound Derivative met_pyr_1 Aromatic Hydroxylation (Blocked at C7) parent_pyr->met_pyr_1 Potentially Blocked met_pyr_2 Pyridine N-Oxidation parent_pyr->met_pyr_2 CYP450 / FMO

Fig 3. Conceptual comparison of potential metabolic fates.

Experimental Protocols: Assessing In Vitro ADME Properties

To empirically determine the pharmacokinetic advantages of one scaffold over another, a standard panel of in vitro ADME assays is essential.

Protocol 1: Metabolic Stability Assay in Liver Microsomes

This assay is crucial for predicting in vivo hepatic clearance.

Methodology:

  • Incubation: The test compound (e.g., at 1 µM) is incubated with human or mouse liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. This is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Protocol 2: Caco-2 Permeability Assay

This assay assesses a compound's potential for oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable filter supports for 21-25 days to form a polarized monolayer that mimics the intestinal epithelium.

  • Transport Experiment: The test compound is added to the apical (A) side to measure transport to the basolateral (B) side (A→B), simulating absorption. To assess active efflux, the compound is added to the basolateral side and measured on the apical side (B→A).

  • Sampling & Analysis: Samples are collected from the receiver chamber at set time points and analyzed by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[19]

Conclusion: A Strategic Choice in Drug Design

The choice between the 1H-indazole and this compound scaffold is not a matter of inherent superiority but of strategic design.

  • Choose 1H-Indazole when:

    • The synthetic route is a primary concern for speed and scalability.

    • A well-established and validated core is desired.

    • The existing intellectual property landscape is favorable.

  • Choose this compound when:

    • There is a need to improve metabolic stability by blocking a known hydroxylation site on the indazole ring.

    • An additional hydrogen bond acceptor is desired to enhance target affinity or selectivity.

    • Modulating solubility and other physicochemical properties is a key objective.

    • Navigating existing patent claims on indazole-based compounds is necessary.

Ultimately, the this compound represents a powerful tool in the medicinal chemist's arsenal for lead optimization. By understanding the nuanced differences in synthesis, physicochemical properties, and metabolic fate, drug discovery teams can rationally select the appropriate scaffold to build next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the In Vitro Potency of 1H-pyrazolo[4,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activity against a range of therapeutically relevant targets. This guide provides an in-depth, objective comparison of the in vitro potency of various this compound analogues, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus will be on the inhibition of key receptor tyrosine kinases (RTKs) implicated in oncology: c-Met, ALK, and FGFR.

The Scientific Rationale: Why 1H-pyrazolo[4,3-b]pyridines?

The this compound core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of numerous kinases. This fundamental interaction is the cornerstone of its inhibitory potential. The strategic placement of nitrogen atoms in the bicyclic system allows for critical hydrogen bond interactions with the hinge region of the kinase domain, a feature essential for potent inhibition. Furthermore, the scaffold's structure allows for substitutions at multiple positions, providing a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties. This guide will delve into how subtle modifications to this core structure can lead to significant differences in inhibitory activity against c-Met, ALK, and FGFR.

Comparative In Vitro Potency of this compound Analogues

The following tables summarize the in vitro potency (IC50 values) of selected this compound analogues against their respective kinase targets. The data has been compiled from peer-reviewed scientific literature to provide a comparative overview.

Table 1: c-Met Kinase Inhibition
Compound IDModifications on this compound ScaffoldEnzymatic IC50 (nM)Cellular Assay IC50 (nM)Reference
Compound 11 1-((1H-pyrazolo[3,4-b]pyridin-3-yl)methyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine510[4]
Compound 5a Thioxopyrazolo[3,4-b]pyridine derivative4.27-[5]
Compound 5b Chlorinated analogue of 5a7.95-[5]

Note: Lower IC50 values indicate higher potency.

Table 2: Anaplastic Lymphoma Kinase (ALK) Inhibition
Compound IDModifications on 1H-pyrazolo[3,4-b]pyridine ScaffoldALK-wt IC50 (nM)ALK-L1196M IC50 (nM)Reference
Compound 10g Pyrazolo[3,4-b]pyridine derivative<0.5<0.5[6]
Compound 9v 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine1.58-[7]

Note: ALK-L1196M is a common resistance mutation. Lower IC50 values indicate higher potency.

Table 3: Fibroblast Growth Factor Receptor (FGFR) Inhibition

| Compound ID | Modifications on 1H-pyrazolo[3,4-b]pyridine Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 7n | Substituted 1H-pyrazolo[3,4-b]pyridine | - | 0.7 | 2.0 |[8] | | Compound 4h | 1H-pyrrolo[2,3-b]pyridine derivative | 7 | 9 | 25 |[9] |

Note: Lower IC50 values indicate higher potency.

Experimental Protocols for In Vitro Potency Evaluation

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the enzymatic activity of a kinase and the inhibitory potential of test compounds. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality Behind Experimental Choices: The choice of a luminescence-based assay, such as ADP-Glo™, provides high sensitivity and a broad dynamic range, making it suitable for identifying potent inhibitors. The pre-incubation of the inhibitor with the kinase allows for the establishment of binding equilibrium before initiating the reaction.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase (e.g., c-Met, ALK, or FGFR), its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Cell Viability Assay

This protocol details a cell-based assay to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Causality Behind Experimental Choices: The SRB assay is chosen for its simplicity, reproducibility, and the stable endpoint it provides. Trichloroacetic acid (TCA) fixation is a critical step that preserves the cellular proteins for staining. The use of Tris base solution effectively solubilizes the protein-bound dye for accurate absorbance measurement.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere and grow for 24 hours.[12]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[12] Include untreated and vehicle-treated controls.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[13]

    • Incubate the plate at 4°C for at least 1 hour.[2]

  • Staining:

    • Wash the plates four times with slow-running tap water to remove the TCA.[2]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.[13]

    • Incubate at room temperature for 30 minutes.[1]

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2]

    • Allow the plates to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[13]

    • Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.[2]

    • Measure the absorbance at 510 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation, Survival,\nInvasion, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nAnalogue", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> cMet [label=" Binds"]; cMet -> GRB2 [label=" Activates"]; cMet -> PI3K [label=" Activates"]; cMet -> STAT3 [label=" Activates"]; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; STAT3 -> Proliferation; Inhibitor -> cMet [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0];

// Nodes ALK [label="ALK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="JAK/STAT3\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth, Survival,\nMetastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nAnalogue", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ALK -> PI3K [label=" Activates"]; ALK -> MAPK [label=" Activates"]; ALK -> STAT3 [label=" Activates"]; PI3K -> AKT; AKT -> Proliferation; MAPK -> Proliferation; STAT3 -> Proliferation; Inhibitor -> ALK [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0];

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS-MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation, Survival,\nDifferentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nAnalogue", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> FRS2 [label=" Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS_MAPK; FRS2 -> PI3K_AKT; FGFR -> PLCG [label=" Activates"]; RAS_MAPK -> Proliferation; PI3K_AKT -> Proliferation; PLCG -> Proliferation; Inhibitor -> FGFR [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0];

// Caption labelloc="b"; label="Figure 3: Simplified FGFR Signaling Pathway"; }

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Prep [label="Compound\nDilution Series", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Add Compound,\nKinase, and\nSubstrate/ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Add ADP-Glo™\nReagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Readout [label="Measure\nLuminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Compound_Prep; Compound_Prep -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Detection; Detection -> Readout; Readout -> Analysis; Analysis -> End;

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Add Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate (e.g., 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Fix with TCA", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="Stain with SRB", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash with\nAcetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Solubilize Dye\nwith Tris Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Readout [label="Measure\nAbsorbance (510nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Treatment; Treatment -> Incubation; Incubation -> Fixation; Fixation -> Staining; Staining -> Washing; Washing -> Solubilization; Solubilization -> Readout; Readout -> Analysis; Analysis -> End;

// Caption labelloc="b"; label="Figure 5: SRB Cell Viability Assay Workflow"; }

Conclusion

The this compound scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. As demonstrated in this guide, subtle structural modifications can significantly impact in vitro potency against key oncogenic drivers such as c-Met, ALK, and FGFR. The provided experimental protocols and workflows offer a robust foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge surrounding these compelling therapeutic agents. By adhering to rigorous scientific principles and transparent methodologies, the field can continue to advance the development of novel and effective targeted cancer therapies based on this versatile chemical scaffold.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 1H-Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase-targeted drug discovery, the 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, yielding potent inhibitors against a range of therapeutically relevant kinases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant hurdle: ensuring target specificity. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Consequently, a thorough understanding of an inhibitor's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a predictor of clinical success.

This guide provides an in-depth comparison of methodologies for profiling the selectivity of this compound kinase inhibitors. We will delve into the causality behind experimental choices, present comparative data for representative compounds, and offer detailed protocols to empower researchers in their quest for selective and effective kinase inhibitors.

The Imperative of Selectivity Profiling

The human genome encodes over 500 protein kinases, all sharing a structurally related ATP-binding pocket. While medicinal chemistry efforts can optimize interactions with specific residues within the target kinase's active site, achieving absolute selectivity is a formidable challenge.[1] Kinase inhibitors originally designed for a specific target often exhibit activity against other kinases, a phenomenon known as cross-reactivity.

This promiscuity is not inherently negative; in some cases, inhibiting multiple nodes in a signaling pathway can lead to enhanced therapeutic efficacy.[1] However, unintended kinase inhibition can also result in significant toxicity.[1] Therefore, early and comprehensive cross-reactivity profiling is critical to:

  • Identify and mitigate potential off-target liabilities.

  • Uncover novel therapeutic opportunities through polypharmacology.

  • Elucidate the full mechanism of action of a compound.

  • Provide a rationale for observed cellular phenotypes and in vivo effects.

A Comparative Analysis of Cross-Reactivity Profiling Platforms

A variety of platforms are available for assessing kinase inhibitor selectivity, each with its own set of advantages and limitations. The choice of methodology depends on the stage of drug discovery, the desired depth of information, and available resources. Here, we compare three widely used approaches: enzymatic kinase assays, and two prominent chemoproteomic platforms, KiNativ™ and Kinobeads®.

FeatureEnzymatic Kinase AssaysKiNativ™Kinobeads®
Principle Measures inhibition of purified, recombinant kinase activity on a substrate.Competition-based profiling in native cell lysates using ATP/ADP-acyl phosphate probes that covalently label the active site of kinases.Affinity chromatography using immobilized broad-spectrum kinase inhibitors to capture kinases from cell lysates, followed by competitive elution with the test compound.
Format Typically radiometric ([³²P]- or [³³P]-ATP) or fluorescence/luminescence-based.[1]Mass spectrometry-based quantification of probe-labeled peptides.[2][3]Mass spectrometry-based quantification of captured kinases.[4][5]
Kinome Coverage Dependent on the size of the recombinant kinase panel available.Broad coverage of endogenously expressed kinases (>200 from two cell lines).[2]Broad coverage of the expressed kinome (~300 kinases).[6]
Biological Relevance Uses purified enzymes, which may not reflect the native conformation, post-translational modifications, or complex formation in a cellular environment.[7]Profiles kinases in their native cellular context, providing a more physiologically relevant assessment of inhibitor binding.[2][8]Assesses inhibitor binding to endogenous kinases within a complex cellular proteome.[5][7]
Throughput High-throughput screening is feasible.Moderate throughput, suitable for lead optimization.Moderate to high throughput.[6]
Data Output IC₅₀ values for a panel of kinases.Apparent dissociation constants (Kdapp) and a comprehensive list of cellular targets.[2]EC₅₀ values and a wide-ranging profile of interacting proteins.[9]
Limitations May not accurately predict cellular potency; requires a large panel of purified kinases.Does not directly measure inhibition of kinase activity; limited to ATP-competitive inhibitors.Indirectly measures binding through competition; may not capture all kinases with equal efficiency.[7]

Visualizing the Profiling Workflows

To better understand the practical application of these platforms, the following diagrams illustrate their respective experimental workflows.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_Kinase Recombinant Kinase Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Recombinant_Kinase->Incubation Substrate Substrate Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation Inhibitor This compound Inhibitor (Test Compound) Inhibitor->Incubation Separation Separate Phosphorylated Substrate Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification IC50_Calc Calculate IC₅₀ Quantification->IC50_Calc

Figure 1: Workflow for an Enzymatic Kinase Assay.

KiNativ_Workflow cluster_lysate Cell Lysate Treatment cluster_labeling Activity-Based Probe Labeling cluster_analysis Mass Spectrometry Analysis Cell_Lysate Native Cell Lysate Inhibitor This compound Inhibitor Cell_Lysate->Inhibitor DMSO DMSO (Control) Cell_Lysate->DMSO ATP_Probe ATP-acyl-phosphate-biotin Probe Inhibitor->ATP_Probe DMSO->ATP_Probe Labeling Probe Covalently Labels Active Kinases ATP_Probe->Labeling Enrichment Streptavidin Enrichment of Biotinylated Peptides Labeling->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantify Labeled Peptides (Inhibitor vs. DMSO) LC_MS->Quantification

Figure 2: Workflow for the KiNativ™ Platform.

Kinobeads_Workflow cluster_competition Competitive Binding in Lysate cluster_capture Kinase Capture cluster_analysis Mass Spectrometry Analysis Cell_Lysate Native Cell Lysate Inhibitor This compound Inhibitor Cell_Lysate->Inhibitor Incubation Incubate Lysate-Inhibitor Mix with Kinobeads Inhibitor->Incubation Kinobeads Kinobeads® (Immobilized Broad-Spectrum Inhibitors) Kinobeads->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantify Bound Kinases LC_MS->Quantification

Figure 3: Workflow for the Kinobeads® Platform.

Cross-Reactivity Data of Representative Pyrazolopyridine Kinase Inhibitors

While comprehensive, publicly available kinome-wide profiling data for a wide range of this compound inhibitors is limited, data from structurally related pyrazolopyridine compounds can provide valuable insights into the potential selectivity of this chemical class. The following tables summarize the inhibitory activity of a selection of pyrazolopyridine derivatives against various kinases, highlighting how structural modifications can influence target selectivity.

Table 1: Selectivity Profile of a 1H-Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor (Compound 7n) [4][10]

KinaseIC₅₀ (nM)
FGFR1 0.3
FGFR20.7
FGFR32.0
FGFR452.7
VEGFR2422.7
Panel of 67 other kinases>400 or >1000

Data synthesized from published literature to provide a representative overview.[4][10] Compound 7n demonstrates high potency and selectivity for FGFR1-3 over the closely related VEGFR2 and a broad panel of other kinases. This selectivity is crucial for minimizing off-target effects associated with VEGFR inhibition, such as hypertension.

Table 2: Selectivity of a 1H-Pyrazolo[3,4-b]pyridine-based ALK L1196M Inhibitor (Compound 10g) [11]

KinaseIC₅₀ (nM)
ALK (wild-type) <0.5
ALK (L1196M mutant) <0.5
ROS1<0.5
c-Met>1000 (example value, indicates low potency)

Data synthesized from published literature to provide a representative overview.[11] Compound 10g shows exceptional potency against both wild-type and a common resistance mutant of ALK, as well as ROS1, another important oncogenic kinase. Importantly, it displays excellent selectivity over c-Met, a kinase often inhibited by less selective ALK inhibitors.

Table 3: Kinase Selectivity of a 1H-Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y)

KinaseIC₅₀ (nM)
TBK1 0.2
IKKε1.0
Panel of 29 other kinasesGood selectivity reported at 1 µM

Data synthesized from published literature to provide a representative overview. Compound 15y is a highly potent TBK1 inhibitor with good selectivity against other kinases. This is critical for its development as a specific probe for studying TBK1 biology and as a potential therapeutic, as off-target inhibition of other IKK family members could lead to unwanted immunomodulatory effects.

Experimental Protocols

To facilitate the implementation of these profiling strategies, we provide detailed, step-by-step methodologies for a representative enzymatic kinase assay and a chemoproteomics-based approach using Kinobeads®.

Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

This protocol describes a standard method for determining the IC₅₀ of a test compound against a purified kinase using [γ-³³P]ATP.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound test compound dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the this compound test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Prepare the kinase reaction mix containing the kinase, substrate, and non-radiolabeled ATP in the kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

  • Initiate the reaction: In a 96-well plate, add the test compound dilutions and the kinase reaction mix.

  • Start the phosphorylation reaction by adding [γ-³³P]ATP to each well.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity by placing the washed paper in scintillation fluid and measuring the counts per minute (CPM) using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinobeads®-based Competitive Binding Assay

This protocol outlines the general steps for profiling a test compound's binding to the native kinome using the Kinobeads® platform.[4][5][7]

Materials:

  • Cell lines of interest

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM Na₃VO₄, 25 mM NaF, 1 mM DTT, protease inhibitors)

  • This compound test compound dissolved in DMSO

  • Kinobeads® (sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Wash buffer (e.g., lysis buffer with adjusted salt concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE, in-gel or on-bead tryptic digestion, and LC-MS/MS

Procedure:

  • Prepare cell lysates: Culture and harvest cells, then lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation.

  • Competitive binding: Incubate the cell lysate with a range of concentrations of the this compound test compound or DMSO as a control for 1 hour at 4°C.

  • Kinase enrichment: Add the Kinobeads® slurry to the lysate-inhibitor mixture and incubate for another 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Wash the beads: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elute bound proteins: Elute the captured proteins from the beads using elution buffer.

  • Protein digestion: Perform either in-gel or on-bead tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the DMSO control.

  • Generate dose-response curves for each kinase to determine the EC₅₀ value, which represents the concentration of the inhibitor required to prevent 50% of the kinase from binding to the beads.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. As these compounds advance through the drug discovery pipeline, a deep understanding of their selectivity profile becomes increasingly paramount. This guide has provided a comparative overview of key technologies for cross-reactivity profiling, offering both the theoretical underpinnings and practical protocols for their implementation.

The choice of profiling platform is not a one-size-fits-all decision. While enzymatic assays are invaluable for high-throughput screening and initial characterization, chemoproteomic approaches like KiNativ™ and Kinobeads® offer a more physiologically relevant picture of an inhibitor's behavior in a complex cellular environment. An integrated approach, leveraging the strengths of each methodology at different stages of the discovery process, will undoubtedly provide the most comprehensive and predictive understanding of a compound's selectivity.

As our knowledge of the kinome and its role in disease continues to expand, so too will the demand for highly selective and well-characterized kinase inhibitors. By embracing a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can navigate the complexities of the kinome with greater confidence, ultimately accelerating the development of safer and more effective targeted therapies.

References

A Comparative Benchmarking Guide to Novel 1H-Pyrazolo[4,3-b]pyridine Derivatives as Potent and Selective TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1). It is designed for researchers in drug discovery and chemical biology, offering detailed protocols and a robust scientific rationale for comparing these new chemical entities against established benchmark compounds.

Introduction: The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that has emerged as a critical node in multiple cellular signaling pathways.[1][2] Its central role in orchestrating the innate immune response, particularly through the production of type I interferons (IFN-I) following pathogen detection, is well-established.[3][4] Dysregulation of TBK1 activity is implicated in a wide spectrum of human diseases, including autoimmune and inflammatory disorders, neurodegenerative conditions, and various cancers.[5][6][7] This makes TBK1 a compelling therapeutic target.

However, the development of clinical-grade TBK1 inhibitors has been challenging. A key hurdle is achieving high selectivity for TBK1 over other kinases, including its closest homolog IKKε and the canonical IKKs (IKKα/IKKβ), to minimize off-target effects and ensure a favorable safety profile.[5][6][8]

Recently, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as exceptionally potent TBK1 inhibitors, with one compound, 15y, demonstrating an IC50 value of 0.2 nM in biochemical assays.[1] This guide outlines a rigorous, multi-tiered strategy to benchmark such novel compounds against well-known, albeit less selective, inhibitors like BX-795 and MRT67307.

The TBK1 Signaling Axis: A Mechanistic Overview

Effective inhibitor benchmarking requires a deep understanding of the target pathway. TBK1 acts as a central kinase that integrates signals from various pattern recognition receptors. Upon activation—often via upstream adaptors like STING or MAVS—TBK1 undergoes autophosphorylation on Serine 172 (S172) within its activation loop.[9][10] Activated TBK1 then phosphorylates key downstream substrates, most notably the transcription factor IRF3, leading to its dimerization and nuclear translocation to drive the expression of IFN-β and other immunomodulatory genes.[3][6][7]

TBK1_Signaling cluster_upstream Upstream Activation cluster_core TBK1 Core Complex cluster_downstream Downstream Effectors Viral RNA Viral RNA RIG-I/MDA5 RIG-I/MDA5 Viral RNA->RIG-I/MDA5 Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS MAVS MAVS RIG-I/MDA5->MAVS STING STING cGAS->STING TBK1 TBK1 MAVS->TBK1 STING->TBK1 p-S172 pS172 TBK1->p-S172 Autophosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 (Dimer) IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus IFN-β Gene IFN-β Gene Expression Nucleus->IFN-β Gene Benchmarking_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Selectivity & Safety P1_Assay In Vitro Kinase Assay (IC50 Determination) P2_Target Target Engagement Assay (p-IRF3 Western Blot) P1_Assay->P2_Target P2_Functional Functional Outcome Assay (IFN-β qPCR / Reporter) P2_Target->P2_Functional P3_Selectivity Kinome-wide Selectivity Profiling P2_Functional->P3_Selectivity

References

A Comparative Guide to Confirming the Binding Mode of 1H-pyrazolo[4,3-b]pyridine to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, most notably protein kinases.[1][2] Its prevalence stems from its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases, acting as a versatile hinge-binder.[1][3] However, assuming a binding mode without empirical validation is a perilous shortcut in drug discovery. Misinterpretation of how a compound engages its target can lead to flawed structure-activity relationship (SAR) analysis, wasted synthetic effort, and ultimately, project failure.

This guide provides an in-depth comparison of key biophysical and computational techniques essential for unequivocally confirming the binding mode of this compound-based compounds. We will delve into the causality behind experimental choices, present data in a comparative framework, and provide actionable protocols to ensure the scientific integrity of your findings.

The Orthogonal Approach: A Mandate for Confidence

No single technique provides a complete picture of a protein-ligand interaction. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are employed to cross-validate findings. This multi-pronged strategy is crucial for building a high-confidence model of the binding event, encompassing structural, thermodynamic, and kinetic aspects.

G cluster_0 Initial Hypothesis Generation cluster_1 Experimental Validation cluster_2 Integrated Binding Model comp_dock Computational Docking xray X-ray Crystallography comp_dock->xray Guides Experimental Design nmr NMR Spectroscopy comp_dock->nmr Guides Experimental Design itc Isothermal Titration Calorimetry (ITC) comp_dock->itc Guides Experimental Design spr Surface Plasmon Resonance (SPR) comp_dock->spr Guides Experimental Design binding_model High-Confidence Binding Mode xray->binding_model Atomic Resolution Structure nmr->binding_model Solution-State Interactions & Dynamics itc->binding_model Thermodynamic Profile spr->binding_model Kinetic Profile

Caption: Workflow for confirming a protein-ligand binding mode.

High-Resolution Structural Elucidation: The Gold Standard

Direct visualization of the protein-ligand complex at atomic resolution remains the most definitive method for confirming a binding mode.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein-ligand complex, revealing precise atomic interactions and binding modes.[4] This technique is invaluable for visualizing the exact orientation of the this compound core within the binding pocket, identifying key hydrogen bonds, and observing any induced conformational changes in the protein.[5]

Causality of Experimental Choice: When embarking on a structure-based drug design campaign, obtaining a crystal structure is often a primary goal. It provides the foundational blueprint for rational inhibitor design. For this compound derivatives, crystallography can confirm the expected hydrogen bonding pattern with the hinge region of a kinase and reveal interactions of substituents with other parts of the active site.[1][3]

Data Presentation:

ParameterInformation Provided
Resolution (Å) The level of detail in the electron density map.
R-work / R-free Statistical measures of the quality of the crystallographic model.
Key Interactions Hydrogen bonds, hydrophobic interactions, salt bridges.
Ligand Conformation The three-dimensional arrangement of the inhibitor.
Protein Conformation Changes in the protein structure upon ligand binding.

Characterizing the Interaction in Solution

While crystallography provides a high-resolution snapshot, it is essential to confirm that the observed interactions are relevant in a more physiological, solution-based environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution.[6] It can provide information on the binding site, the conformation of the ligand when bound, and the dynamics of the interaction.[7] For this compound derivatives, NMR can be used to confirm that the compound binds to the intended target and to map the binding interface.

Causality of Experimental Choice: NMR is particularly useful when obtaining a high-quality crystal for X-ray crystallography is challenging.[7] It is also highly sensitive to weak interactions, making it a valuable tool in fragment-based drug discovery.[6] Techniques like Chemical Shift Perturbation (CSP) mapping can rapidly identify the location of the binding site on the protein.[8]

Data Presentation:

TechniqueInformation Provided
1H-15N HSQC Identifies protein residues involved in binding via chemical shift perturbations.
Saturation Transfer Difference (STD) NMR Identifies which protons on the ligand are in close proximity to the protein.
WaterLOGSY Detects ligand binding by observing the transfer of magnetization from bulk water.

Quantifying the Binding Energetics and Kinetics

Understanding the thermodynamics and kinetics of binding provides a deeper insight into the mechanism of action and can be critical for lead optimization.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[10][11]

Causality of Experimental Choice: ITC is considered the gold standard for measuring binding affinity in solution as it is a label-free technique that does not require immobilization.[12][13] For kinase inhibitors, ITC can help to understand the driving forces of binding (enthalpic vs. entropic) and can be used to determine the mechanism of inhibition.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and a protein immobilized on a sensor surface.[4] It provides valuable information on the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.[11]

Causality of Experimental Choice: SPR is a highly sensitive technique that is well-suited for screening fragment libraries and for characterizing the kinetics of high-affinity interactions.[14][15][16] For this compound-based inhibitors, SPR can be used to rank compounds based on their binding kinetics and to identify those with a long residence time on the target, which can be a desirable property for in vivo efficacy.[17]

Comparative Data Summary:

TechniqueKey ParametersStrengthsLimitations
ITC KD, n, ΔH, ΔSLabel-free, in-solution, complete thermodynamic profile.Requires relatively large amounts of protein.
SPR kon, koff, KDHigh sensitivity, real-time kinetics, low sample consumption.Requires immobilization of one binding partner, which can affect activity.

Predicting and Rationalizing Binding: The Role of Computation

Computational methods are indispensable for generating initial hypotheses of binding modes and for rationalizing experimental observations.

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] For this compound derivatives, docking studies can predict the binding pose within the kinase active site and identify potential key interactions.[18][19][20] Molecular dynamics simulations can then be used to assess the stability of the docked pose and to explore the conformational dynamics of the protein-ligand complex over time.

Causality of Experimental Choice: Docking is a rapid and cost-effective method for generating initial hypotheses about the binding mode, which can then guide experimental work. When a crystal structure is not available, a homology model of the target protein can often be used for docking studies.

G cluster_0 Protein Structure cluster_1 Ligand Structure cluster_2 Docking Protocol cluster_3 Output protein_pdb Protein PDB File prepare_protein Prepare Protein (Add Hydrogens, Assign Charges) protein_pdb->prepare_protein ligand_sdf Ligand SDF/MOL2 File prepare_ligand Prepare Ligand (Generate 3D Conformation, Assign Charges) ligand_sdf->prepare_ligand define_grid Define Binding Site Grid prepare_protein->define_grid run_docking Run Docking Algorithm prepare_ligand->run_docking define_grid->run_docking analyze_poses Analyze & Score Poses run_docking->analyze_poses predicted_pose Predicted Binding Pose analyze_poses->predicted_pose

Caption: A generalized computational docking workflow.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a this compound derivative and a target protein.

Materials:

  • Purified target protein (typically >95% purity) at a known concentration (e.g., 10-50 µM).

  • This compound compound at a known concentration (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

  • Identical buffer for both protein and ligand solutions (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly dialyze the protein against the final experimental buffer.

  • Dissolve the compound in the final experimental buffer. Note: Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • Degas both protein and ligand solutions immediately before the experiment.

  • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Set the experimental temperature (e.g., 25 °C).

  • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

  • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the protein-ligand titration data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. ΔS can be calculated from the Gibbs free energy equation.

Protocol 2: Basic Molecular Docking using AutoDock Vina

Objective: To predict the binding pose of a this compound derivative in the active site of a target protein.

Software:

  • PyMOL or similar molecular visualization software.

  • AutoDock Tools (ADT) for preparing input files.

  • AutoDock Vina for performing the docking.

Procedure:

  • Prepare the Protein:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Open the PDB file in PyMOL and remove any water molecules, co-solvents, and existing ligands.

    • Save the cleaned protein structure as a new PDB file.

    • Open the cleaned PDB file in ADT, add polar hydrogens, and assign Gasteiger charges. Save the prepared protein as a PDBQT file.

  • Prepare the Ligand:

    • Draw the this compound derivative in a chemical drawing program and save it as a MOL or SDF file.

    • Open the ligand file in ADT, assign Gasteiger charges, and define rotatable bonds. Save the prepared ligand as a PDBQT file.

  • Define the Binding Site:

    • In ADT, define the search space (grid box) for docking. The grid box should encompass the entire binding site of interest. Center the grid on the known active site or a predicted binding pocket.

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analyze the Results:

    • Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL along with the protein structure to analyze the interactions.

Conclusion

Confirming the binding mode of this compound derivatives is a critical step in the drug discovery process. A multi-faceted approach that combines high-resolution structural methods, solution-based biophysical techniques, and computational modeling is essential for building a comprehensive and accurate understanding of the protein-ligand interaction. This guide provides a framework for designing and executing a robust validation strategy, ensuring that your research is built on a solid foundation of scientific integrity.

References

A Comparative Guide to the Antiproliferative Activity of 1H-Pyrazolo[4,3-b]pyridines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antiproliferative activity of 1H-pyrazolo[4,3-b]pyridine derivatives, a promising class of heterocyclic compounds in oncology research. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their efficacy, mechanism of action, and structure-activity relationships (SAR), offering a comparative perspective against other relevant compounds.

Introduction: The Rise of Pyrazolopyridines in Oncology

The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, pyrazolopyridines have emerged as a "privileged scaffold" due to their structural resemblance to purines, enabling them to interact with a wide range of biological targets, particularly ATP-binding sites of kinases.[1] The this compound core, a specific isomer within this family, has garnered significant attention for its potent antiproliferative properties across various cancer cell lines. This guide will delve into the experimental data supporting the anticancer potential of these compounds, comparing their performance and elucidating their mechanisms of action.

Deciphering the Mechanism of Action: Targeting Key Oncogenic Pathways

The antiproliferative effects of 1H-pyrazolo[4,3-b]pyridines and their related isomers are primarily attributed to their ability to inhibit key protein kinases involved in cell cycle regulation and angiogenesis. Furthermore, these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrazolopyridine derivatives have been identified as potent inhibitors of CDKs, which are crucial for cell cycle progression.[2] By targeting CDKs, particularly CDK2, these compounds can halt the cell cycle, typically at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.[2] The pyrazolopyridine scaffold acts as a competitive inhibitor at the ATP-binding site of these kinases.

Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine CDK2/Cyclin E CDK2/Cyclin E Pyrazolo[4,3-b]pyridine->CDK2/Cyclin E Inhibits Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin E->Rb Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest E2F Release E2F Release Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry

CDK2 Inhibition by Pyrazolopyridines
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Several pyrazolopyridine derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.[1]

Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine VEGFR-2 VEGFR-2 Pyrazolo[4,3-b]pyridine->VEGFR-2 Inhibits Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR-2->Inhibition of Angiogenesis Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis

VEGFR-2 Inhibition by Pyrazolopyridines
Induction of Apoptosis

Beyond kinase inhibition, pyrazolopyridines have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often characterized by the modulation of key apoptotic proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[3]

Comparative Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected 1H-pyrazolo[3,4-b]pyridine derivatives, a closely related and more extensively studied isomer, which provides valuable insights into the potential of the broader pyrazolopyridine class.

Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9a Hela (Cervical)2.59[2]
MCF7 (Breast)>50[2]
HCT-116 (Colon)>50[2]
Compound 14g Hela (Cervical)14.21[2]
MCF7 (Breast)4.66[2]
HCT-116 (Colon)1.98[2]
Compound 15y A172 (Glioblastoma)Micromolar range[4]
U87MG (Glioblastoma)Micromolar range[4]
A375 (Melanoma)Micromolar range[4]
A2058 (Melanoma)Micromolar range[4]
Panc0504 (Pancreatic)Micromolar range[4]
Doxorubicin Hela (Cervical)2.35[2]
MCF7 (Breast)4.57[2]
HCT-116 (Colon)2.11[2]

Table 2: Kinase Inhibitory Activity of Selected Pyrazolopyridine Derivatives

CompoundKinase TargetIC50 (nM)Reference
Compound 15y TBK10.2[5]
MRT67307 TBK119[5]
BX795 TBK17.1[5]
Compound 10g ALK-L1196M<0.5[6]
ALK-wt<0.5[6]
ROS1<0.5[6]

Structure-Activity Relationship (SAR) Insights

The antiproliferative potency of pyrazolopyridine derivatives is significantly influenced by the nature and position of substituents on the core structure. For instance, studies on 1H-pyrazolo[3,4-b]pyridines have shown that substitutions at the N1, C3, C4, and C6 positions can dramatically alter their biological activity and kinase selectivity.[1] The presence of specific functional groups can enhance interactions with the target kinase's active site, leading to improved inhibitory effects.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the antiproliferative activity of 1H-pyrazolo[4,3-b]pyridines.

Sulforhodamine B (SRB) Assay for Cell Viability

This colorimetric assay measures cell density based on the measurement of cellular protein content.[7][8][9][10][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.[12][13][14][15]

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[16][17][18][19]

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis.[3][20][21][22]

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

In Vitro Kinase Inhibition Assay (VEGFR-2 & CDK2)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[23][24][25][26][27][28][29][30][31][32]

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant VEGFR-2 or CDK2/Cyclin E), a specific substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cluster_0 In Vitro Antiproliferative Assays cluster_1 Target-Based Assays Cell_Viability_Assays Cell Viability Assays (MTT, SRB) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay (Western Blot) Kinase_Inhibition_Assay Kinase Inhibition Assay (VEGFR-2, CDK2) Pyrazolo[4,3-b]pyridine_Compound Pyrazolo[4,3-b]pyridine Compound Pyrazolo[4,3-b]pyridine_Compound->Cell_Viability_Assays Pyrazolo[4,3-b]pyridine_Compound->Cell_Cycle_Analysis Pyrazolo[4,3-b]pyridine_Compound->Apoptosis_Assay Pyrazolo[4,3-b]pyridine_Compound->Kinase_Inhibition_Assay

Experimental Workflow for Evaluating Antiproliferative Activity

Conclusion

1H-Pyrazolo[4,3-b]pyridines and their related isomers represent a versatile and potent class of anticancer agents. Their ability to target multiple key oncogenic pathways, including cell cycle progression and angiogenesis, underscores their therapeutic potential. The comparative data presented in this guide highlight the significant antiproliferative activity of these compounds, often in the low micromolar to nanomolar range. Further optimization of the pyrazolopyridine scaffold, guided by SAR studies, holds the promise of developing next-generation kinase inhibitors with enhanced efficacy and selectivity for cancer therapy. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising class of molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, safety-driven protocols for the proper disposal of 1H-pyrazolo[4,3-b]pyridine (CAS No: 272-52-6), a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The protocols outlined are based on the known hazards of this compound and the established best practices for managing pyridine-class chemical waste.

Core Principle: Hazard-Informed Waste Management

The foundation of safe disposal is a thorough understanding of the compound's inherent risks. This compound is classified as a hazardous substance, and all waste streams containing it must be managed accordingly. The primary hazards associated with this compound drive the stringent requirements for its handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks. It is categorized as harmful if swallowed (H302), harmful if inhaled (H332), causes skin irritation (H315), and causes serious eye irritation (H319).[1][2] Furthermore, it may cause respiratory irritation (H335).[1][2] Due to its pyridine substructure, it is prudent to handle it with the caution afforded to pyridine derivatives, which are known for their systemic toxicity and environmental persistence if not managed correctly.[3][4] Therefore, every material that comes into contact with this compound—from the pure compound to contaminated labware—must be treated as hazardous chemical waste.[4][5]

Hazard and Chemical Profile

For quick reference, the key identification and hazard data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 272-52-6[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Physical Form Solid[6]
GHS Signal Word Warning[2]
GHS Hazard Codes H302, H315, H319, H332, H335[1][2]

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling this compound in any capacity, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory to mitigate exposure risks.

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.[7][8]

  • Hand Protection : Use chemically resistant gloves, such as double-layered nitrile gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][9]

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[7]

  • Respiratory Protection : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulous. Follow this procedure to ensure safety and compliance.

Step 1: Waste Segregation at the Point of Generation Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste : Collect unadulterated this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated hazardous waste container.[4]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, leak-proof hazardous liquid waste container. Do not mix with other incompatible waste streams, particularly strong oxidizers or acids.[4][10]

  • Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and absorbent pads in a designated hazardous waste bag or container.[4]

Step 2: Container Selection and Labeling Proper containment and identification are mandated by regulatory bodies.

  • Container Type : Use containers made of a compatible material, such as high-density polyethylene (HDPE), that can be securely sealed.[4]

  • Labeling : Immediately upon adding the first material, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of waste generation

    • An indication of the container's contents (e.g., solid, liquid, debris)[4][10]

Step 3: Temporary On-Site Storage Store waste containers safely pending collection.

  • Keep containers tightly sealed when not in use.[10]

  • Store containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[4]

Step 4: Final Disposal and Manifesting The final disposal must be handled by certified professionals.

  • Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]

  • Disposal Method : While the specific method will be determined by the disposal facility, the standard practice for pyridine-based waste is high-temperature incineration.[5] Never attempt to treat the chemical waste yourself.

  • Prohibited Disposal : It is strictly forbidden to dispose of this compound or its containers in the regular trash or down the sewer.[9][11] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste streams containing this compound.

DisposalWorkflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3 & 4: Storage & Final Disposal start Waste Generation (Contains this compound) solid Solid Waste (e.g., powder, contaminated items) start->solid liquid Liquid Waste (e.g., solutions) start->liquid ppe Contaminated PPE (e.g., gloves, coats) start->ppe container_solid Select & Label HDPE Solid Waste Container solid->container_solid container_liquid Select & Label HDPE Liquid Waste Container liquid->container_liquid container_ppe Select & Label Designated PPE Waste Bag ppe->container_ppe storage Store Sealed Containers in Designated Accumulation Area container_solid->storage container_liquid->storage container_ppe->storage ehs Contact EHS for Pickup & Manifesting storage->ehs disposal Final Disposal via Licensed Contractor (e.g., Incineration) ehs->disposal

Caption: Decision workflow for this compound waste management.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear all required PPE, including respiratory protection if necessary.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][9] Avoid creating dust.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

  • Waste Collection : All materials used for cleanup, including absorbent and wipes, must be collected as hazardous waste.[4]

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

When seeking medical attention, provide the physician with the Safety Data Sheet (SDS) for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.